molecular formula C27H33N7O2 B12406110 Eleven-Nineteen-Leukemia Protein IN-1

Eleven-Nineteen-Leukemia Protein IN-1

Cat. No.: B12406110
M. Wt: 487.6 g/mol
InChI Key: MVKGWIMIIHYNGU-IBGZPJMESA-N
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Description

Eleven-Nineteen-Leukemia Protein IN-1 is a useful research compound. Its molecular formula is C27H33N7O2 and its molecular weight is 487.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H33N7O2

Molecular Weight

487.6 g/mol

IUPAC Name

N-[2-[[(2S)-2-methylpyrrolidin-1-yl]methyl]-3H-benzimidazol-5-yl]-1-(2-morpholin-4-ylethyl)indazole-5-carboxamide

InChI

InChI=1S/C27H33N7O2/c1-19-3-2-8-33(19)18-26-30-23-6-5-22(16-24(23)31-26)29-27(35)20-4-7-25-21(15-20)17-28-34(25)10-9-32-11-13-36-14-12-32/h4-7,15-17,19H,2-3,8-14,18H2,1H3,(H,29,35)(H,30,31)/t19-/m0/s1

InChI Key

MVKGWIMIIHYNGU-IBGZPJMESA-N

Isomeric SMILES

C[C@H]1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6

Canonical SMILES

CC1CCCN1CC2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N(N=C5)CCN6CCOCC6

Origin of Product

United States

Foundational & Exploratory

The ENL YEATS Domain: A Pivotal Therapeutic Target in Acute Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ENL protein, particularly its YEATS domain, has emerged as a critical dependency for the proliferation and maintenance of specific subtypes of acute leukemia, most notably those with MLL-rearrangements (MLL-r) and NPM1 mutations. The ENL YEATS domain functions as an epigenetic "reader" of histone lysine acetylation, tethering the super elongation complex (SEC) to chromatin and driving the expression of key oncogenes like MYC and HOXA9. Small-molecule inhibitors targeting this domain have demonstrated potent anti-leukemic activity by displacing ENL from chromatin, suppressing oncogenic transcription, and inducing cancer cell differentiation. This guide provides an in-depth overview of the function of ENL YEATS domain inhibitors, quantitative data on their efficacy, detailed experimental protocols for their characterization, and visualizations of the underlying molecular mechanisms.

The Role of ENL in Leukemia Pathogenesis

Eleven-nineteen leukemia (ENL) is a scaffold protein and a core component of the Super Elongation Complex (SEC), which plays a crucial role in regulating the processivity of RNA Polymerase II (Pol II).[1][2][3] The N-terminal YEATS domain of ENL is a specialized reader module that recognizes and binds to acetylated lysine residues on histone tails, particularly H3K9ac and H3K27ac.[4][5] This interaction anchors the SEC to active gene promoters and enhancers.

In acute myeloid leukemia (AML), particularly subtypes driven by MLL-rearrangements, wild-type ENL is co-opted to maintain a pathogenic transcriptional program.[5][6] By recruiting the SEC—which includes the p-TEFb kinase (CDK9/CyclinT1)—to the promoters of critical leukemia driver genes, ENL facilitates Pol II phosphorylation and its release from promoter-proximal pausing, leading to robust transcriptional elongation.[3][7] This results in the overexpression of proto-oncogenes such as MYC, MYB, and HOXA cluster genes, which are essential for leukemic cell survival and proliferation.[7][8][9][10] Genetic studies using CRISPR-Cas9 have confirmed that ENL, and specifically its YEATS domain's reader function, is indispensable for the growth of these leukemia cells.[5][7][8][11]

Mechanism of Action of ENL YEATS Domain Inhibitors

ENL YEATS domain inhibitors are small molecules designed to fit into the acetyl-lysine binding pocket of the YEATS domain. By competitively occupying this pocket, they prevent ENL from recognizing and binding to acetylated histones on chromatin.[12] This direct, chromatin-competitive antagonism leads to the displacement of ENL and the associated SEC from the promoters and enhancers of its target genes.[7][12]

The consequences of this displacement are rapid and significant:

  • Suppression of Transcriptional Elongation: Without the SEC, Pol II is not efficiently released into productive elongation, leading to a sharp decrease in the transcription of ENL target genes.[5][12]

  • Downregulation of Oncogenic Programs: The expression of key leukemia drivers, including MYC, HOXA9, HOXA10, and MYB, is selectively suppressed.[7][8][9]

  • Induction of Differentiation: The blockade of the leukemogenic program allows for the induction of myeloid differentiation, a therapeutic goal in AML.[5]

  • Inhibition of Proliferation and G1 Arrest: The loss of critical survival signals leads to a potent, on-target inhibition of leukemia cell growth, often accompanied by cell cycle arrest at the G1 phase.[7][8]

This mechanism of action has been validated through genetic and pharmacological means, establishing the ENL YEATS domain as a highly promising therapeutic target in oncology.[7][8][12]

Signaling and Mechanistic Pathways

The central function of ENL is to link histone acetylation marks to the transcriptional elongation machinery. Inhibition of the YEATS domain directly disrupts this linkage.

ENL_Pathway cluster_chromatin Chromatin cluster_sec Super Elongation Complex (SEC) cluster_pol Transcription Machinery Histone Histone H3 Ac Ac Histone->Ac ENL ENL YEATS Domain Ac->ENL Binds DNA Promoter/Enhancer (e.g., MYC, HOXA9) PTEFb P-TEFb (CDK9/CycT1) ENL->PTEFb AFF4 AFF4/ELL etc. ENL->AFF4 PolII RNA Pol II (Paused) ENL->PolII Recruits & Activates Elongation Transcriptional Elongation (Oncogene Expression) PolII->Elongation Phosphorylation Inhibitor YEATS Inhibitor (e.g., SR-0813, TDI-11055) Inhibitor->ENL Experimental_Workflow A Biochemical Assays (HTRF, SPR, ITC) B Cellular Target Engagement (CETSA, NanoBRET) A->B Validate Potency C Chromatin Occupancy Analysis (ChIP-qPCR / ChIP-seq) B->C Confirm On-Target Effect D Transcriptional Profiling (RT-qPCR / RNA-seq) C->D Measure Downstream Effect E Phenotypic Assays (Proliferation, Apoptosis, Differentiation) D->E Assess Functional Outcome F In Vivo Models (Patient-Derived Xenografts) E->F Evaluate Preclinical Efficacy

References

The Discovery and Synthesis of ENL-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Eleven-Nineteen-Leukemia (ENL) protein, a member of the YEATS domain family, has emerged as a critical dependency in acute myeloid leukemia (AML), particularly in cases with mixed-lineage leukemia (MLL) rearrangements.[1][2][3] ENL functions as an epigenetic "reader" that recognizes acetylated histone marks, leading to the recruitment of transcriptional machinery and the upregulation of oncogenic gene programs.[4][5][6] This critical role in leukemogenesis has made ENL a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and synthesis of a potent class of ENL inhibitors, exemplified by the benzimidazole derivative ENL-IN-1 and its analogs.

Quantitative Data Summary

A series of small molecule inhibitors targeting the ENL YEATS domain have been developed and characterized. The following tables summarize the key quantitative data for several prominent inhibitors, including ENL-IN-1 (a general designation for potent benzimidazole derivatives), ENL-IN-2 (compound 23), and ENL-IN-3 (compound 28).

Table 1: In Vitro Inhibitory Activity

CompoundTargetAssay TypeIC50 (nM)Reference
ENL-IN-1 (cpd 13)ENL YEATS DomainAlphaScreen14.5 ± 3.0[7]
ENL-IN-2 (cpd 23)ENL YEATS DomainAlphaScreen10.7 ± 5.3[7][8]
ENL-IN-3 (cpd 28)ENL YEATS DomainAlphaScreen15.4 ± 2.2[7][9]
SGC-iMLLTENL YEATS DomainAlphaScreen~260[10]
TDI-11055ENL/AF9 YEATS DomainTR-FRET~120[10]
SR-0813ENL/AF9 YEATS DomainBiochemical Assay25[11]

Table 2: Cellular Activity and Pharmacokinetics

CompoundCell LineAssay TypeIC50 (µM)Bioavailability (Oral)Reference
ENL-IN-1 (cpd 13)MOLM-13Cell Viability39.6Not Reported
ENL-IN-1 (cpd 13)MV4-11Cell Viability45.1Not Reported
ENL-IN-3 (cpd 28)MV4-11Cell Viability4.8Improved over SGC-iMLLT[7][9]
ENL-IN-3 (cpd 28)MOLM-13Cell Viability8.3Improved over SGC-iMLLT[7][9]
TDI-11055OCI-AML3Cell ProliferationPotentOrally Bioavailable[3]
Inhibitor 13MOLM-13Cell Growth~10 (85% inhibition)60.9% (mouse)[12][13]
Inhibitor 13MV4-11Cell Growth~10 (75% inhibition)60.9% (mouse)[12][13]

Signaling Pathway and Mechanism of Action

ENL acts as a key component in a signaling cascade that drives oncogenic gene expression in AML. The core of this pathway involves the recognition of acetylated histones by the ENL YEATS domain, which then facilitates the recruitment of the Super Elongation Complex (SEC) and RNA Polymerase II to the promoters of target genes. This leads to enhanced transcriptional elongation and the overexpression of critical leukemia-associated genes such as MYC, HOXA9, MEIS1, and MYB.[1][4][6] Inhibition of the ENL YEATS domain disrupts this interaction, leading to the downregulation of these oncogenes and subsequent anti-leukemic effects.

ENL_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 Ac Acetylation (H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Ac->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation DNA Promoter Region of Target Genes PolII->DNA Binds mRNA Oncogenic mRNA (MYC, HOXA9, etc.) DNA->mRNA Transcription Leukemia Leukemic Cell Proliferation & Survival mRNA->Leukemia Translation & Function Inhibitor ENL-IN-1 Inhibitor->ENL Inhibition

Caption: ENL Signaling Pathway in Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of ENL inhibitors are provided below.

Synthesis of ENL-IN-3 (Compound 28)

The synthesis of the potent benzimidazole derivative, ENL-IN-3, is achieved through a multi-step process, starting from commercially available materials. The general scheme involves the construction of the benzimidazole core followed by amide coupling to introduce the phenanthridinone moiety.[7]

Scheme 1: Synthesis of Benzimidazole Intermediate

  • Step 1: Reaction of 4-fluoro-3-nitrobenzoic acid with a protected chiral amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF).

  • Step 2: Reduction of the nitro group to an amine using a reducing agent such as iron powder in acetic acid or catalytic hydrogenation.

  • Step 3: Cyclization to form the benzimidazole ring by reacting the resulting diamine with an appropriate aldehyde or orthoester under acidic conditions.

Scheme 2: Amide Coupling and Final Product Formation

  • Step 4: The synthesized benzimidazole intermediate is then coupled with a carboxylic acid-functionalized phenanthridinone moiety. This amide bond formation is typically mediated by standard coupling reagents like HATU or EDC/HOBt in an inert solvent.

  • Step 5: Final deprotection of any protecting groups to yield the target inhibitor, ENL-IN-3. Purification is typically performed using column chromatography or preparative HPLC.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method used to quantify the binding of a test compound to a target protein.[13][14]

  • Cell Line Preparation: HEK293T cells are transiently transfected with a vector encoding the ENL YEATS domain fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the ENL YEATS domain is added to the cells at a concentration near its EC50 value. Test compounds are then added in a serial dilution.

  • Incubation: The cells are incubated to allow the compounds and tracer to reach binding equilibrium with the target protein.

  • Detection: A substrate for NanoLuc® luciferase is added, and the bioluminescent donor signal (450 nm) and the fluorescent acceptor signal (610 nm) are measured using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio indicates displacement of the tracer by the test compound, and IC50 values can be determined by fitting the data to a dose-response curve.

AlphaScreen™ Assay

The AlphaScreen™ (Amplified Luminescent Proximity Homestead Assay) is a bead-based immunoassay used to measure the inhibition of protein-protein interactions in vitro.

  • Reagent Preparation: Biotinylated histone H3 peptide (acetylated at K9) is bound to streptavidin-coated donor beads. His-tagged ENL YEATS domain is bound to nickel chelate acceptor beads.

  • Assay Reaction: The donor and acceptor bead complexes are incubated with varying concentrations of the test inhibitor.

  • Signal Generation: Upon excitation at 680 nm, the donor beads generate singlet oxygen, which diffuses to nearby acceptor beads, triggering a chemiluminescent signal at 520-620 nm. This signal is only produced when the donor and acceptor beads are in close proximity (i.e., when ENL is bound to the histone peptide).

  • Data Analysis: A decrease in the AlphaScreen™ signal indicates that the test compound is inhibiting the interaction between the ENL YEATS domain and the acetylated histone peptide. IC50 values are calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment by measuring changes in the thermal stability of the protein.[12][13]

  • Cell Treatment: Leukemia cell lines (e.g., MOLM-13, MV4-11) are treated with the test compound or a vehicle control.

  • Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.

  • Protein Separation: The heated lysates are centrifuged to separate aggregated, denatured proteins from the soluble fraction.

  • Detection: The amount of soluble ENL protein in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A compound that binds to ENL will stabilize the protein, resulting in a higher melting temperature. This is observed as a shift in the melting curve to the right for the compound-treated samples compared to the vehicle control.

Experimental and Logical Workflows

The discovery and validation of ENL inhibitors follow a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase HTS High-Throughput Screening (HTS) (e.g., AlphaScreen) Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR Lead_Compound Lead Compound Selection SAR->Lead_Compound In_Vitro In Vitro Characterization (Biochemical Assays, TR-FRET) Lead_Compound->In_Vitro Cellular_Assays Cellular Target Engagement (NanoBRET, CETSA) In_Vitro->Cellular_Assays Cell_Viability Cell Viability & Proliferation Assays Cellular_Assays->Cell_Viability Gene_Expression Target Gene Expression Analysis (qPCR, Western Blot) Cell_Viability->Gene_Expression In_Vivo In Vivo Efficacy & PK/PD (Xenograft Models) Gene_Expression->In_Vivo

Caption: General Workflow for ENL Inhibitor Discovery and Validation.

References

The Role of the ENL Protein in Acute Myeloid Leukemia Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] The pathogenesis of AML is complex, involving a multitude of genetic and epigenetic alterations. In recent years, epigenetic dysregulation has emerged as a central mechanism driving leukemogenesis, presenting novel therapeutic opportunities. A key player in this landscape is the Eleven-Nineteen Leukemia (ENL) protein, a chromatin reader essential for the maintenance of the leukemic state in various AML subtypes.[2][3] This technical guide provides an in-depth examination of ENL's structure, its molecular function in AML, the critical signaling pathways it governs, and the promising therapeutic strategies aimed at its inhibition. We synthesize findings from seminal studies, present key quantitative data, detail experimental protocols, and visualize complex interactions to offer a comprehensive resource for the scientific and drug development community.

The ENL Protein: Structure and Function

ENL, encoded by the MLLT1 gene, is a histone acetylation reader and a critical component of the Super Elongation Complex (SEC), which plays a pivotal role in regulating gene expression.[4][5] The defining feature of ENL is its N-terminal YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain.

The YEATS Domain: An Acyl-Lysine Reader

The YEATS domain is a specialized "reader" module that recognizes and binds to acylated lysine residues on histone tails.[6][7] While capable of binding various acyl marks, the ENL YEATS domain shows a preference for acetylated and crotonylated lysines.[4][8] In the context of AML, its ability to bind acetylated histone H3, particularly at lysine 9 (H3K9ac) and lysine 27 (H3K27ac), is crucial for its function.[7][9] These histone marks are signatures of active gene promoters and enhancers. By recognizing these marks, the YEATS domain anchors ENL to specific chromatin locations, initiating a cascade of transcriptional activation.[9][10] The essentiality of this domain is underscored by findings that its mutational disruption abrogates ENL's oncogenic function.[11]

ENL's Pathogenic Role in Acute Myeloid Leukemia

ENL contributes to AML pathogenesis through two primary mechanisms: as a fusion partner with the MLL (KMT2A) protein in a subset of aggressive leukemias, and, more broadly, as an essential co-factor for maintaining oncogenic transcription programs in its wild-type form.[4][9]

MLL-ENL Fusion Protein

The chromosomal translocation t(11;19)(q23;p13.1) fuses the N-terminus of the MLL gene with the C-terminus of the ENL gene, creating the MLL-ENL oncoprotein.[4] This fusion protein is a potent driver of leukemogenesis, constitutively activating target genes critical for hematopoietic self-renewal and blocking differentiation, such as the HOX gene clusters and MEIS1.[4][12]

Wild-Type ENL as a Critical AML Dependency

Seminal studies using CRISPR-Cas9 genome-scale screening have identified wild-type ENL as an unrecognized dependency for the survival and proliferation of AML cells, even in those without MLL rearrangements.[11][13] Unlike its close paralog AF9, depletion of ENL consistently leads to potent anti-leukemic effects, including suppression of leukemia growth, induction of terminal myeloid differentiation, and prolonged survival in preclinical models.[2][9][13] This establishes that ENL itself, not just as a fusion partner, is a critical node in the regulatory network that sustains AML.

Molecular Mechanism and Signaling Pathways

ENL drives leukemogenesis by linking histone acetylation marks to the transcriptional machinery, thereby activating and sustaining oncogenic gene expression programs.[7][9] This function is mediated through its interaction with a network of key regulatory complexes.

ENL uses its YEATS domain to bind to acetylated histones (H3K9ac, H3K27ac) at the promoters of key leukemogenic genes, such as MYC, MYB, and HOXA9.[9][13] This binding serves as a scaffold to recruit the Super Elongation Complex (SEC), which contains the positive transcription elongation factor b (P-TEFb).[11] P-TEFb then phosphorylates RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and stimulating robust transcriptional elongation.[4][10] The loss of ENL or inhibition of its YEATS domain interaction prevents Pol II recruitment and reduces transcriptional output at these critical oncogenes, leading to the collapse of the leukemic state.[7][9]

Furthermore, ENL interacts with DOT1L, a histone H3K79 methyltransferase.[4][14] This interaction is crucial for the transformation activity of MLL-ENL fusion proteins, which aberrantly recruit DOT1L to target genes, leading to their constitutive activation.[12][15]

Caption: ENL's mechanism of action in AML and the point of therapeutic intervention.

Therapeutic Strategies Targeting ENL

The critical dependence of AML cells on ENL, combined with the druggable nature of its YEATS domain, makes it a compelling therapeutic target.[4][5] The primary strategy involves the development of small-molecule inhibitors that occupy the acyl-lysine binding pocket of the YEATS domain, thereby displacing ENL from chromatin.[6]

This approach is analogous to the successful development of BET bromodomain inhibitors.[2] Disrupting the ENL-chromatin interaction has been shown to recapitulate the effects of genetic depletion, leading to the suppression of key oncogenes and induction of AML cell differentiation.[6][8] Notably, disrupting ENL's function can also sensitize leukemia cells to BET inhibitors, suggesting a promising combination therapy approach.[2][9]

Quantitative Data on ENL Inhibitors

Several small-molecule inhibitors targeting the ENL YEATS domain have been developed and characterized. Their potency highlights the feasibility of pharmacologically targeting this interaction.

CompoundTargetAssay TypePotency (IC₅₀)Cell LineReference
SR-0813 ENL/AF9 YEATSBiochemical25 nM-[10]
TDI-11055 ENL/AF9 YEATSCellular (NanoBRET)< 10 nMMOLM-13[6][8]
Inhibitor 13 ENL YEATSCellular (NanoBRET)~50 nM293T[16]

Table 1: Potency of selected small-molecule inhibitors targeting the ENL YEATS domain.

Key Experimental Evidence and Protocols

The identification and validation of ENL as a key AML dependency have been driven by cutting-edge experimental techniques. Below are summaries of the core methodologies.

CRISPR-Cas9 Loss-of-Function Screens

To identify novel dependencies in AML, researchers performed genome-scale CRISPR-Cas9 knockout screens.[11] This unbiased approach revealed that ENL is a top essential gene for the proliferation of AML cells.

  • Experimental Protocol:

    • Library Transduction: A human AML cell line (e.g., MV4;11, which is MLL-rearranged) expressing Cas9 is transduced with a lentiviral genome-scale sgRNA knockout (GeCKO) library.[11]

    • Cell Culture: The transduced cell population is cultured for an extended period (e.g., 15 days) to allow for the depletion of cells carrying sgRNAs targeting essential genes.[11]

    • Sequencing: Genomic DNA is isolated from the cell population at the beginning and end of the culture period. The sgRNA cassettes are amplified via PCR and quantified by massively parallel DNA sequencing.[11]

    • Data Analysis: The change in sgRNA abundance is analyzed using algorithms like RIGER to identify genes whose knockout leads to a significant negative selection pressure (i.e., cell depletion).[11]

CRISPR_Workflow start AML Cell Line (Cas9-expressing) transduction Transduction start->transduction library Lentiviral sgRNA Library library->transduction day0 Day 0 (Baseline Sample) transduction->day0 culture Culture (15 Days) transduction->culture gDNA Genomic DNA Extraction day0->gDNA day15 Day 15 (Endpoint Sample) culture->day15 day15->gDNA seq NGS Sequencing of sgRNAs gDNA->seq analysis Data Analysis (RIGER) seq->analysis result Identify Top Hits (e.g., ENL) analysis->result

Caption: Workflow for a CRISPR-Cas9 screen to identify AML dependencies.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq has been instrumental in mapping the genome-wide localization of ENL, confirming its enrichment at the promoters of actively transcribed genes that are essential for leukemia.[9]

  • Experimental Protocol:

    • Cell Line Generation: Stable AML cell lines (e.g., MOLM-13, MV4;11) are generated to ectopically express ENL with an epitope tag (e.g., Flag-tag) at levels comparable to the endogenous protein.[9]

    • Cross-linking and Sonication: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into small fragments using sonication.

    • Immunoprecipitation: An antibody specific to the epitope tag (or to endogenous ENL) is used to immunoprecipitate the ENL protein along with its bound DNA fragments.

    • Library Preparation and Sequencing: The cross-links are reversed, and the purified DNA is used to prepare a sequencing library. The library is then sequenced using a next-generation sequencing platform.

    • Data Analysis: Sequencing reads are aligned to the reference genome to identify regions of significant ENL enrichment (peaks), which are often correlated with other chromatin marks like H3K27ac.[9]

Targeted Protein Degradation

To study the acute effects of ENL loss, researchers have employed chemical genetic strategies that induce rapid and specific protein degradation.[11] This approach avoids the confounding effects of long-term adaptation that can occur with genetic knockout.

  • Experimental Protocol:

    • Construct Design: The endogenous ENL gene is tagged with a degradation tag (e.g., FKBP12F36V) using CRISPR-Cas9-mediated genome editing.

    • Degrader Treatment: The engineered cells are treated with a small-molecule degrader (e.g., dTAG-13), which is a heterobifunctional molecule that brings the tagged ENL protein into proximity with an E3 ubiquitin ligase, leading to its rapid proteasomal degradation.[11]

    • Downstream Analysis: Following acute ENL degradation, a range of assays can be performed, such as RNA-sequencing or ChIP-sequencing, to measure the immediate impact on gene expression and chromatin occupancy of other factors (e.g., Pol II).[11]

Degrader_Logic cluster_before Before Treatment cluster_after After Treatment ENL_tagged ENL-dTAG E3 E3 Ubiquitin Ligase ENL_degraded ENL-dTAG Degrader dTAG-13 (Degrader) ENL_degraded->Degrader Binds Proteasome Proteasome ENL_degraded->Proteasome Ubiquitination E3_degraded E3 Ubiquitin Ligase E3_degraded->Degrader Binds E3_degraded->Proteasome Ubiquitination Degradation ENL Protein Degradation Proteasome->Degradation

Caption: Logic of targeted ENL protein degradation using the dTAG system.

Conclusion and Future Directions

The ENL protein has been unequivocally established as a critical dependency and a central node in the transcriptional regulation that drives AML. Its function as a histone acetylation reader that promotes the expression of master oncogenes provides a clear mechanism for its role in disease maintenance. The YEATS domain represents a highly attractive and validated therapeutic target, with potent small-molecule inhibitors already in development.

Future research should focus on:

  • Clinical Translation: Advancing ENL YEATS domain inhibitors into clinical trials for AML, particularly for subtypes with MLL-rearrangements or NPM1 mutations where a strong dependency has been shown.[6][8]

  • Combination Therapies: Systematically exploring the efficacy of combining ENL inhibitors with other epigenetic drugs (e.g., BET or DOT1L inhibitors) or standard chemotherapy to achieve synergistic anti-leukemic effects and overcome potential resistance mechanisms.

  • Biomarker Development: Identifying predictive biomarkers to select AML patients who are most likely to respond to ENL-targeted therapies.

  • Understanding Resistance: Investigating the mechanisms by which AML cells might develop resistance to ENL inhibitors to inform the development of next-generation compounds and rational combination strategies.

References

Structure-Activity Relationship of Benzimidazole Derivatives as ENL Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of benzimidazole derivatives as inhibitors of the Eleven-Nineteen Leukemia (ENL) protein. ENL is a critical epigenetic reader protein and a promising therapeutic target, particularly in acute myeloid leukemia (AML). This document details the SAR of the benzimidazole scaffold, presents quantitative inhibitory data, outlines key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to ENL as a Therapeutic Target

The Eleven-Nineteen Leukemia (ENL) protein, encoded by the MLLT1 gene, is a crucial component of the super elongation complex (SEC), a key regulator of transcriptional elongation.[1][2] ENL contains a highly conserved YEATS domain at its N-terminus, which functions as a "reader" of histone acyl modifications, particularly acetylated and crotonylated lysine residues (Kac).[1][3] By recognizing these epigenetic marks on histone tails, ENL recruits the SEC to chromatin, facilitating the release of paused RNA Polymerase II (Pol II) and promoting the transcription of target genes.[1][4]

In certain cancers, such as MLL-rearranged (MLL-r) and NPM1-mutated AML, cancer cells become highly dependent on ENL for the expression of critical oncogenes like MYC and HOX genes.[4][5][6] This dependency makes the ENL YEATS domain a compelling target for therapeutic intervention. Small-molecule inhibitors that block the YEATS domain's ability to bind acetylated histones can displace ENL from chromatin, suppress oncogenic gene expression, and induce anti-leukemic effects.[6][7]

The Benzimidazole Scaffold for ENL Inhibition

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry due to its ability to form various non-covalent interactions with biological targets.[8] For ENL, the benzimidazole-amide scaffold has emerged as a particularly effective chemotype.[3] These compounds act as acetyl-lysine mimetics, where the amide group engages in crucial hydrogen bonding interactions within the Kac binding pocket of the YEATS domain, while the bicyclic benzimidazole core makes favorable π-stacking interactions with an aromatic triad in the pocket.[3]

Structure-Activity Relationship (SAR) of Benzimidazole Derivatives

The development of potent and selective benzimidazole-based ENL inhibitors has been guided by extensive SAR studies. Starting from initial screening hits, medicinal chemistry efforts have systematically explored modifications to different parts of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

A key early benzimidazole-amide probe, SGC-iMLLT , served as a foundational tool for understanding the SAR of this class.[3][5] Subsequent optimization efforts led to the discovery of more potent and in vivo-efficacious compounds like TDI-11055 .[3][6]

The general SAR can be summarized as follows:

  • Benzimidazole Core: Modifications to the benzimidazole core itself can significantly impact potency. For example, the development of C-linked pyrrolidine to the indole/benzimidazole core scaffold resulted in compounds with improved inhibitory activity against the ENL YEATS domain.[3]

  • Amide Linker: The amide group is critical for activity, mimicking the acetyl-lysine interaction. Reversing the amide orientation in SGC-iMLLT led to a ~500-fold decrease in potency, highlighting the importance of the hydrogen bonding interactions between the amide and residues Tyr78 and Ser58 in the ENL binding pocket.[3]

  • Substitutions on the Phenyl Ring: The phenyl ring attached to the amide linker occupies a significant portion of the binding pocket. Modifications here are crucial for potency and selectivity. For instance, replacing the indazole moiety of SGC-iMLLT with a methyl phenanthridinone moiety in compound 28 resulted in a compound with similar in vitro potency but significantly improved cellular activity against AML cell lines (MV4-11 and MOLM-13).[5] This modification also led to much improved pharmacokinetic properties.[5]

  • N-alkylation of Benzimidazole: The nitrogen on the benzimidazole ring is another key point for modification. Different alkyl or aryl groups can be introduced to explore additional binding interactions and modulate physicochemical properties.

The logical relationship of these modifications to inhibitor potency is visualized below.

SAR_Logic cluster_mods Structural Modifications cluster_props Resulting Properties Scaffold Benzimidazole-Amide Core Mimics Acetyl-Lysine Forms Key H-bonds & π-stacking R1 Benzimidazole Core (e.g., C-linked pyrrolidine) Scaffold->R1 Modify R2 Amide Linker (Orientation is critical) Scaffold->R2 Modify R3 Phenyl Ring Substituent (e.g., Methyl Phenanthridinone) Scaffold->R3 Modify Potency Improved Potency (Lower IC50/Kd) R1->Potency R2->Potency R3->Potency PK Pharmacokinetics (ADME properties) R3->PK Selectivity Selectivity (vs. other YEATS/Bromodomains) Potency->Selectivity Efficacy Cellular & In Vivo Efficacy Potency->Efficacy PK->Efficacy

SAR logic for benzimidazole ENL inhibitors.

Quantitative Data of Benzimidazole ENL Inhibitors

The following table summarizes the inhibitory activities of key benzimidazole derivatives and other relevant ENL inhibitors against the ENL YEATS domain.

Compound NameScaffoldAssay TypeTargetIC50 / KdReference
SGC-iMLLT Benzimidazole-amideAlphaScreenENL260 nM[3]
Compound 7 Benzimidazole-amideBiochemicalENL>500-fold weaker than SGC-iMLLT[3]
Compound 13 Benzimidazole derivativeBiochemicalENL14.5 ± 3.0 nM[5]
Compound 23 Benzimidazole derivativeBiochemicalENL10.7 ± 5.3 nM[5]
Compound 28 Benzimidazole derivativeBiochemicalENL15.4 ± 2.2 nM[5]
TDI-11055 Optimized BenzimidazoleTR-FRETENL50 nM[6]
TDI-11055 Optimized BenzimidazoleITCENLKd = 119 nM[6]
SR-0813 Amido-imidazopyridineHTRFENL25 nM[9]
SR-0813 Amido-imidazopyridineSPRENLKd = 30 nM[9][10]

Note: Assay conditions can vary between studies, affecting absolute IC50 values. This table is for comparative purposes.

The next table presents the cellular activity of selected inhibitors in ENL-dependent AML cell lines.

Compound NameCell LineAssay TypeIC50 / EffectReference
SGC-iMLLT MV4-11ProliferationIC50 ~33.6 µM[5]
SGC-iMLLT MOLM-13ProliferationIC50 ~74.7 µM[5]
Compound 28 MV4-11ProliferationIC50 = 4.8 µM[5]
Compound 28 MOLM-13ProliferationIC50 = 8.3 µM[5]
TDI-11055 MOLM-13ProliferationPotent Inhibition[6]
TDI-11055 OCI-AML3ProliferationPotent Inhibition[6][7]

Key Experimental Protocols

The discovery and characterization of benzimidazole-based ENL inhibitors rely on a suite of biochemical, biophysical, and cellular assays.

  • Homogeneous Time-Resolved Fluorescence (HTRF):

    • Principle: A proximity-based assay measuring the disruption of the interaction between the ENL YEATS domain and an acetylated histone peptide.

    • Methodology: A biotinylated histone H3 peptide (e.g., H3K9ac) is bound to a streptavidin-acceptor fluorophore conjugate (e.g., SA-XL665). A tagged ENL YEATS protein (e.g., GST-ENL) is bound by a donor fluorophore-conjugated antibody (e.g., anti-GST-Europium cryptate).

    • In the absence of an inhibitor, the binding of ENL to the peptide brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal upon excitation.

    • Test compounds that bind to the ENL YEATS domain compete with the histone peptide, disrupting the complex and causing a decrease in the FRET signal.

    • The signal is measured in a plate reader, and IC50 values are calculated from dose-response curves.[9]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

    • Principle: Similar to HTRF, this is a bead-based proximity assay.

    • Methodology: Streptavidin-coated donor beads are incubated with a biotinylated acetylated histone peptide. Nickel-chelate acceptor beads are incubated with a His-tagged ENL YEATS protein.

    • When ENL binds the peptide, the donor and acceptor beads are brought into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal measured at 520-620 nm.

    • Competitive inhibitors prevent this interaction, leading to a loss of signal. IC50 values are determined from dose-response curves.[11]

  • Isothermal Titration Calorimetry (ITC):

    • Principle: A biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

    • Methodology: A solution of the inhibitor is titrated into a sample cell containing the purified ENL YEATS domain protein.

    • The heat change upon each injection is measured relative to a reference cell.

    • The resulting data are fit to a binding model to calculate the thermodynamic parameters of the interaction, providing a label-free confirmation of direct binding.[6]

  • Cellular Thermal Shift Assay (CETSA):

    • Principle: This assay measures the thermal stabilization of a target protein in cells upon ligand binding.

    • Methodology: Intact cells (e.g., MOLM-13) are treated with the test compound or a vehicle (DMSO).[6][7]

    • The treated cells are then heated to a range of temperatures, causing proteins to denature and aggregate.

    • After heating, cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble ENL remaining at each temperature is quantified by Western blot or a luminescence-based method (if using a tagged protein like ENL-HiBiT).[12]

    • A potent inhibitor will bind to and stabilize the ENL protein, resulting in a "melt curve" that is shifted to higher temperatures compared to the vehicle control.[12]

  • Cell Proliferation and Viability Assays:

    • Principle: To determine the effect of ENL inhibitors on the growth of cancer cells, particularly ENL-dependent AML cell lines like MV4-11 and MOLM-13.[5][6]

    • Methodology: Cells are seeded in multi-well plates and treated with a serial dilution of the inhibitor for a period of several days (e.g., 3-8 days).

    • Cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell counting.

    • Dose-response curves are generated to calculate the GI50 or IC50, the concentration of compound required to inhibit cell growth by 50%.

  • Gene Expression Analysis (qRT-PCR):

    • Principle: To confirm that the anti-proliferative effects of the inhibitor are due to the intended mechanism of action—suppression of ENL target gene expression.

    • Methodology: ENL-dependent cells are treated with the inhibitor for a defined period (e.g., 24 hours).

    • Total RNA is extracted from the cells, and reverse transcription is performed to generate cDNA.

    • Quantitative PCR (qPCR) is then used to measure the expression levels of known ENL target genes, such as MYC, HOXA9, and MEIS1, relative to a housekeeping gene.

    • Effective inhibitors should cause a significant downregulation of these target genes.[5][7]

The overall workflow for the discovery and validation of these inhibitors is depicted below.

experimental_workflow cluster_discovery Discovery & Initial Validation cluster_optimization Lead Optimization cluster_cellular Cellular & In Vivo Characterization HTS High-Throughput Screening (e.g., AlphaScreen, HTRF) Hit_ID Hit Identification (Benzimidazole Scaffolds) HTS->Hit_ID Biochem Biochemical Validation (IC50 Determination) Hit_ID->Biochem Biophys Biophysical Confirmation (ITC, SPR) Biochem->Biophys SAR SAR Studies (Medicinal Chemistry) Biochem->SAR Selectivity Selectivity Profiling (vs. AF9, BRD4, etc.) SAR->Selectivity CETSA Target Engagement (CETSA) SAR->CETSA Prolif Cellular Activity (Proliferation Assays) CETSA->Prolif MoA Mechanism of Action (Gene Expression) Prolif->MoA InVivo In Vivo Efficacy (AML Mouse Models) MoA->InVivo

Workflow for ENL inhibitor discovery.

ENL Signaling and Mechanism of Inhibition

ENL functions within the Super Elongation Complex (SEC), which also includes key proteins like AF9, AFF4, and the P-TEFb kinase complex (CDK9/Cyclin T1). The inhibition of the ENL YEATS domain disrupts a critical early step in this transcriptional activation pathway.

ENL_Pathway cluster_chromatin Chromatin Context cluster_sec Super Elongation Complex (SEC) cluster_polII Transcription Machinery Histone Histone Tail Kac Acetylated Lysine (Kac) Histone->Kac ENL ENL (YEATS Domain) Kac->ENL recognizes AF9 AF9 ENL->AF9 PolII_Paused Paused RNA Pol II ENL->PolII_Paused recruits SEC to AFF4 AFF4 AF9->AFF4 PTEFb P-TEFb (CDK9/CycT1) AFF4->PTEFb PTEFb->PolII_Paused phosphorylates PolII_Elong Elongating RNA Pol II PolII_Paused->PolII_Elong releases Transcription Oncogene Transcription (MYC, HOX genes) PolII_Elong->Transcription Inhibitor Benzimidazole Inhibitor Inhibitor->ENL blocks binding

ENL's role in transcription and its inhibition.

As the diagram illustrates, the benzimidazole inhibitor competitively binds to the ENL YEATS domain, preventing its recognition of acetylated histones. This action prevents the recruitment of the SEC to gene promoters, stalling RNA Pol II and ultimately suppressing the transcription of key oncogenes, leading to cell cycle arrest and apoptosis in dependent cancer cells.[6][7]

Conclusion

The benzimidazole scaffold has proven to be a highly valuable starting point for the development of potent and selective inhibitors of the ENL YEATS domain. Systematic SAR exploration has elucidated the key structural features required for potent inhibition, namely a correctly oriented amide linker and optimized substitutions on the appended phenyl ring and benzimidazole core. These efforts have progressed from early tool compounds like SGC-iMLLT to orally bioavailable and in vivo-efficacious molecules such as TDI-11055, which demonstrate on-target activity in cellular and animal models of AML.[3][6] This body of work validates ENL as a druggable epigenetic target and provides a strong foundation for the clinical development of benzimidazole-based therapies for AML and potentially other ENL-dependent malignancies.

References

Downregulation of MYC expression by ENL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Downregulation of MYC Expression by ENL Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MYC oncogene is a critical driver of tumorigenesis in a wide array of human cancers. Its transcriptional regulation is complex and often hijacked in malignant cells. A key player in this dysregulation is the epigenetic reader protein ENL (Eleven-Nineteen Leukemia), which contains a YEATS domain that recognizes acetylated histone tails. ENL is crucial for the high-level expression of MYC, particularly through its role in regulating super-enhancers. Consequently, inhibiting ENL has emerged as a promising therapeutic strategy to suppress MYC expression and impede cancer progression. This technical guide provides a comprehensive overview of the mechanism of ENL-mediated MYC regulation, the action of ENL inhibitors, and the experimental methodologies used to study these processes.

The Core Mechanism: ENL as a Mediator of MYC Transcription

ENL is a scaffold protein that links histone acetylation to active gene transcription. Its function is primarily mediated by its N-terminal YEATS domain, which specifically binds to acetylated lysine residues on histone H3, particularly H3K9ac and H3K27ac.[1][2][3] These histone marks are characteristic of active promoters and enhancers.

The binding of ENL to acetylated chromatin has several downstream consequences that converge to promote robust transcription of target genes, including MYC:

  • Super-Enhancer Regulation: ENL preferentially occupies super-enhancers, which are large clusters of enhancers that drive high-level expression of key cell identity and oncogenes.[1][4][5] The MYC gene is a well-established super-enhancer-driven oncogene.[1][6][7][8] ENL's presence at these regulatory regions is critical for their function.

  • Recruitment of Transcriptional Machinery: Upon binding to chromatin, ENL recruits essential components of the transcriptional machinery. This includes the Super Elongation Complex (SEC), which contains the positive transcription elongation factor b (P-TEFb).[9][10][11] P-TEFb, in turn, phosphorylates RNA Polymerase II (Pol II), stimulating transcriptional elongation.

  • Interaction with FACT Complex: ENL also interacts with the Facilitates Chromatin Transcription (FACT) complex, a histone chaperone that plays a role in nucleosome reorganization during transcription.[1][4][5]

The dependency of MYC on ENL is particularly pronounced in cancers like acute myeloid leukemia (AML), where ENL is indispensable for the proliferation of leukemia cells.[2][12][13]

Mechanism of Action of ENL Inhibitors

Given the critical role of the ENL YEATS domain in recognizing acetylated histones and driving oncogenic transcription, it has become a prime target for therapeutic intervention. Small-molecule inhibitors have been developed to specifically bind to the acyl-lysine binding pocket of the ENL YEATS domain.[9][14][15][16]

The mechanism of these inhibitors is competitive:

  • Binding to the YEATS Domain: The inhibitor occupies the hydrophobic pocket within the YEATS domain that normally recognizes acetylated lysine.

  • Displacement from Chromatin: This binding event prevents the YEATS domain from engaging with acetylated histones. As a result, ENL is displaced from its target sites on chromatin, including the super-enhancers and promoters of genes like MYC.[9][14][16]

  • Suppression of Transcription: The eviction of ENL from chromatin leads to the dissociation of the transcriptional machinery it recruits, such as the SEC. This results in a marked reduction in Pol II activity and a subsequent decrease in the transcription of ENL target genes.[2][14]

In addition to small-molecule inhibitors, targeted protein degradation strategies, such as proteolysis-targeting chimeras (PROTACs), have been developed to induce the degradation of the ENL protein, leading to a more sustained suppression of its function.[9][17]

Quantitative Data on ENL Inhibitor-Mediated MYC Downregulation

Numerous studies have demonstrated the potent ability of ENL inhibitors to downregulate MYC expression. The following tables summarize key quantitative data from the literature.

InhibitorCell LineConcentrationTime PointMYC mRNA Fold Change (vs. DMSO)Reference
TDI-11055MV4;111 µM72 hours~0.2[18]
TDI-11055OCI-AML31 µM24 hoursSignificantly downregulated[14]
SR-0813MV4;111 µM3 hours~0.6[9]
SR-0813MV4;111 µM24 hours~0.4[9]
MS41MV4;11100 nM24 hours~0.3[17]
Compound 24Molm-1310 µM4 days~0.6[11]
Compound 50Molm-1310 µM4 days~0.5[11]

Table 1: Effect of ENL Inhibitors on MYC mRNA Expression.

InhibitorCell LineConcentrationTime PointEffect on MYC Protein LevelsReference
MS41MV4;11100 nM24 hoursSubstantial reduction[17]
SR-1114MV4;1110 µM16 hoursSignificant downregulation[9]

Table 2: Effect of ENL Inhibitors on MYC Protein Expression.

InhibitorCell LineIC50 / EC50 (Proliferation)Reference
TDI-11055MV4;11< 100 nM[14]
TDI-11055MOLM-13< 100 nM[14]
SR-0813MV4;11~200 nM[9]
SR-0813MOLM-13~400 nM[9]
MS41MV4;11DC50 ~1.5 nM (degradation)[17]

Table 3: Anti-proliferative Effects of ENL Inhibitors in ENL-dependent Cancer Cell Lines.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the downregulation of MYC by ENL inhibitors. Specific details may need to be optimized for particular cell lines and reagents.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genome-wide occupancy of ENL and its displacement from specific loci (e.g., MYC super-enhancer) following inhibitor treatment.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., MV4;11) to the desired density and treat with the ENL inhibitor or DMSO (vehicle control) for the specified time (e.g., 4-24 hours).

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to ENL. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Treat with RNase A and Proteinase K, and then purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome, call peaks, and perform differential binding analysis between inhibitor-treated and control samples to identify regions with reduced ENL occupancy.

Reverse Transcription-Quantitative PCR (RT-qPCR)

Objective: To quantify the change in MYC mRNA expression levels after treatment with an ENL inhibitor.

Methodology:

  • Cell Culture and Treatment: Treat cells with a dose-range of the ENL inhibitor or DMSO for the desired time.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform qPCR using primers specific for MYC and a housekeeping gene (e.g., GAPDH, B2M) for normalization. Use a SYBR Green or TaqMan-based detection method.

  • Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the inhibitor-treated samples to the vehicle control.

Western Blotting

Objective: To measure the levels of MYC protein following treatment with an ENL inhibitor.

Methodology:

  • Cell Culture and Treatment: Treat cells with the ENL inhibitor or DMSO.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for MYC. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.

Visualizations: Pathways and Workflows

ENL_MYC_Regulation cluster_chromatin Chromatin cluster_proteins Protein Complex Histone Acetylated Histone (H3K27ac) SuperEnhancer MYC Super-Enhancer MYC_Gene MYC Gene SuperEnhancer->MYC_Gene regulates ENL ENL Protein YEATS YEATS Domain SEC SEC ENL->SEC recruits YEATS->Histone binds PolII RNA Pol II SEC->PolII activates PolII->MYC_Gene transcribes ENL_Inhibitor_Action cluster_chromatin Chromatin cluster_proteins Proteins Histone Acetylated Histone MYC_SE MYC Super-Enhancer Downregulation MYC Transcription Suppressed MYC_SE->Downregulation ENL ENL ENL->MYC_SE displacement YEATS YEATS Domain YEATS->Histone binding inhibited Inhibitor ENL Inhibitor Inhibitor->YEATS binds & blocks Experimental_Workflow cluster_assays Molecular Assays cluster_analysis Data Analysis start Cancer Cell Line (e.g., MV4;11) treatment Treat with ENL Inhibitor vs. DMSO start->treatment harvest Harvest Cells at Time Points treatment->harvest rna RNA Extraction harvest->rna protein Protein Extraction harvest->protein chromatin Chromatin Preparation harvest->chromatin rt_qpcr RT-qPCR (MYC mRNA levels) rna->rt_qpcr western Western Blot (MYC Protein levels) protein->western chip_seq ChIP-seq (ENL Occupancy) chromatin->chip_seq result Assess MYC Downregulation & On-Target Effects rt_qpcr->result western->result chip_seq->result

References

The Role of Eleven-Nineteen-Leukemia (ENL) Protein Inhibition on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Eleven-Nineteen-Leukemia (ENL) protein, encoded by the MLLT1 gene, has emerged as a critical dependency in acute myeloid leukemia (AML), particularly in cases involving Mixed-Lineage Leukemia (MLL) rearrangements. ENL functions as an epigenetic "reader," specifically recognizing and binding to acetylated histone tails through its YEATS domain. This interaction is pivotal for the recruitment of transcriptional machinery to oncogenic gene promoters, thereby driving leukemogenesis. Small molecule inhibitors, such as Eleven-Nineteen-Leukemia Protein IN-1, have been developed to target this interaction. This technical guide provides an in-depth analysis of ENL, its inhibitor IN-1, and the subsequent effects on histone acetylation and gene expression. We will detail the mechanism of action, present key quantitative data, outline experimental protocols, and visualize the underlying molecular pathways.

Introduction to ENL and MLL1 in Leukemia

To understand the role of ENL and its inhibitors, it is crucial to distinguish it from the Mixed-Lineage Leukemia 1 (MLL1 or KMT2A) protein, with which it is often associated.

  • Mixed-Lineage Leukemia 1 (MLL1/KMT2A): MLL1 is a histone "writer," specifically a histone methyltransferase. Its primary function is to catalyze the methylation of histone H3 at lysine 4 (H3K4), a mark associated with transcriptionally active chromatin.[1][2][3] In certain aggressive leukemias, the KMT2A gene undergoes chromosomal translocation, fusing the N-terminal portion of MLL1 with a partner protein, frequently ENL, to form a potent MLL-ENL oncoprotein.[4][5][6]

  • Eleven-Nineteen-Leukemia (ENL/MLLT1): ENL is a histone "reader." It contains a highly conserved YEATS domain that recognizes and binds to acetylated lysine residues on histone H3, particularly H3K9ac and H3K27ac.[7][8][9] This binding anchors transcriptional co-activators, such as the Super Elongation Complex (SEC), to chromatin, facilitating the expression of key leukemogenic genes like HOXA9, MYC, and MEIS1.[10][11]

This compound: A YEATS Domain Inhibitor

This compound is a small molecule designed to inhibit the function of the ENL protein. It belongs to a class of drugs that target the acetyl-lysine binding pocket of the ENL YEATS domain.

Mechanism of Action

The primary mechanism of action for IN-1 and similar ENL inhibitors (e.g., SGC-iMLLT, SR-0813, TDI-11055) is competitive inhibition. The inhibitor occupies the YEATS domain's binding pocket, thereby preventing ENL from recognizing and binding to acetylated histones on chromatin.[12] This displacement of ENL from the promoters and enhancers of its target genes prevents the recruitment of RNA Polymerase II and other essential components of the transcriptional machinery.[7][9] The ultimate consequence is the suppression of the oncogenic gene expression program that sustains the leukemic state.[6]

Effect on Histone Acetylation

The primary effect of ENL inhibition is not a direct alteration of histone acetylation levels, as ENL is a "reader" and not a "writer" or "eraser" of these marks. The inhibitor displaces ENL from already acetylated chromatin.

However, emerging evidence suggests a potential secondary effect on the histone acetylation landscape. Studies involving mutant forms of ENL that drive tumorigenesis show that these mutants increase the chromatin occupancy of the histone acetyltransferase p300, leading to elevated H3K27ac levels at target genes. Treatment with an ENL inhibitor displaces the mutant ENL and subsequently reduces both p300 and H3K27ac occupancy. This indicates that by disrupting the scaffolding function of ENL, its inhibitors can indirectly lead to a localized decrease in histone acetylation at specific oncogenic loci.

Quantitative Data

The following tables summarize key quantitative data for ENL inhibitors.

Table 1: Biochemical and Cellular Potency of ENL YEATS Domain Inhibitors

Compound Target Assay Type IC50 / EC50 Cell Line(s) Reference(s)
IN-1 (cpd 13) ENL YEATS Domain Biochemical 14.5 nM - [13]
MOLM-13 Proliferation Cell-based 39.6 µM MOLM-13 [13]
MV4-11 Proliferation Cell-based 45.1 µM MV4-11 [13]
SR-C-107 (R) MOLM-13 Proliferation Cell-based 1.25 ± 0.18 µM MOLM-13
MV4-11 Proliferation Cell-based 0.81 ± 0.15 µM MV4-11
SGC-iMLLT ENL YEATS Domain TR-FRET 92 nM -
TDI-11055 ENL YEATS Domain TR-FRET IC50 ~2.5 nM - [10]
MV4;11 Proliferation Cell-based GI50 ~50 nM MV4;11 [12]
MOLM-13 Proliferation Cell-based GI50 ~100 nM MOLM-13 [12]
SR-0813 ENL YEATS Domain HTRF 25 nM - [8]

| | ENL Cellular Engagement | CETSA | 205 nM | - |[8] |

Table 2: Effect of ENL Inhibition on Target Gene Expression

Compound Cell Line Target Gene Effect Assay Reference(s)
SR-0813 MV4;11 HOXA9, MEIS1, MYC Significant downregulation qRT-PCR [6]
IN-1 (cpd 13) MOLM-13, MV4-11 HOXA9, HOXA10, MEIS1, MYB, MYC Effective suppression at 1.0 µM qRT-PCR
TDI-11055 MOLM-13 MYC, HOXA9 Suppression Gene Expression Profiling [12]

| Compound 7 | MOLM-13 | HOXA9, MYC | ~80% suppression at 10 µM | qRT-PCR | |

Signaling and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key pathways and workflows.

ENL_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_transcription Transcription Machinery HAT HATs (e.g., p300/CBP) Histone Histone H3 Tail HAT->Histone Acetylation Ac_Histone Acetylated Histone (H3K9ac, H3K27ac) ENL ENL Protein (YEATS Domain) Ac_Histone->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Pol II SEC->PolII Recruits Oncogenes Oncogenes (HOXA9, MYC) PolII->Oncogenes Transcribes mRNA mRNA Oncogenes->mRNA Leukemogenesis Leukemogenesis mRNA->Leukemogenesis Drives IN1 IN-1 (ENL Inhibitor) IN1->ENL Inhibits Binding ChIP_Seq_Workflow start Start: AML Cells (+/- ENL Inhibitor IN-1) crosslink 1. Crosslink Proteins to DNA (Formaldehyde) start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis immunoprecipitation 3. Immunoprecipitation (IP) (Anti-H3K27ac or Anti-ENL Ab) lysis->immunoprecipitation wash 4. Wash to Remove Non-specific Binding immunoprecipitation->wash elution 5. Elute & Reverse Crosslinks wash->elution purify 6. Purify DNA elution->purify library 7. Prepare Sequencing Library purify->library sequence 8. Next-Generation Sequencing (NGS) library->sequence analysis 9. Data Analysis (Peak Calling, Differential Binding) sequence->analysis end End: Genome-wide Maps of ENL or H3K27ac Occupancy analysis->end

References

Technical Guide: Identifying Novel Binding Partners of the ENL Protein

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Eleven-Nineteen Leukemia (ENL) protein is a crucial epigenetic reader, recognizing acetylated histones and playing a pivotal role in transcriptional elongation.[1] Its dysfunction is strongly implicated in aggressive forms of acute myeloid leukemia (AML) and other cancers, making it a significant target for therapeutic development.[2][3][4] Identifying the full spectrum of ENL's interacting partners is essential for elucidating its biological functions and discovering new avenues for therapeutic intervention. This guide provides an in-depth overview of established ENL binding partners, detailed experimental protocols for identifying novel interactors, and a framework for data interpretation, supported by quantitative data summaries and pathway visualizations.

Established ENL Interacting Proteins and Complexes

ENL functions as a scaffold protein, integrating into several multi-protein complexes to regulate gene expression. Its C-terminal ANC1 Homology Domain (AHD) is a key site for protein-protein interactions, while the N-terminal YEATS domain recognizes acetylated histones.[1] The major known binding partners and complexes are crucial for its role in transcriptional control.[5][6]

Table 1: Summary of Key ENL Binding Partners and Complexes

Partner Protein / Complex Function / Role Interacting Domain on ENL Key References
Super Elongation Complex (SEC) A complex that promotes transcriptional elongation by releasing paused RNA Polymerase II. ENL is a core component. AHD [1][5][7]
p-TEFb (CDK9/Cyclin T1) Kinase component of SEC that phosphorylates RNA Pol II. AHD (via complex) [1][7][8]
AF4 (AFF1) Scaffold protein within SEC, frequently fused to MLL in leukemia. AHD [9][10]
DOT1L Histone H3 Lysine 79 (H3K79) methyltransferase. This interaction links ENL to chromatin modification. AHD [1][10][11]
Histones (H3, H1) Structural proteins of chromatin. ENL specifically recognizes acetylated lysine on Histone H3. YEATS [1][9][12]
AF9 (MLLT3) A close paralog of ENL, also an MLL fusion partner. AHD [6]
AF10, AF5q31 Other MLL fusion partners that interact with ENL. AHD [9][10]
Polycomb Group (PcG) Proteins Proteins involved in gene repression and chromatin remodeling. AHD [1][10]

|    CBX8, BCoR | Components of Polycomb Repressive Complex 1 (PRC1). | AHD |[1][10][13] |

Experimental Protocols for Identifying Novel Binding Partners

The gold-standard method for identifying endogenous protein-protein interactions is co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS). This approach allows for the purification of a target protein (the "bait," in this case, ENL) from a cell lysate, along with its direct and indirect binding partners (the "prey").

Workflow for Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)

G cluster_0 Cell Culture & Lysis cluster_1 Immunoprecipitation cluster_2 Sample Preparation & Analysis cluster_3 Data Analysis a 1. Cell Culture (e.g., AML cell line MV4;11) b 2. Cell Harvest a->b c 3. Gentle Lysis (Preserve protein complexes) b->c d 4. Lysate Pre-clearing (Reduce non-specific binding) c->d e 5. Antibody Incubation (Anti-ENL or IgG control) d->e f 6. Bead Capture (Protein A/G beads) e->f g 7. Wash Steps (Remove unbound proteins) f->g h 8. Elution (Release proteins from beads) g->h i 9. On-Bead Digestion (Trypsin digestion into peptides) h->i j 10. LC-MS/MS Analysis (Liquid Chromatography-Tandem MS) i->j k 11. Database Search (Identify peptides and proteins) j->k l 12. Quantitative Analysis (Compare ENL-IP vs. IgG-IP) k->l m 13. Identify Novel Partners (Statistically significant enrichment) l->m

Caption: Experimental workflow for identifying ENL binding partners using Co-IP-MS.

Detailed Protocol: Co-IP for Mass Spectrometry

This protocol is optimized for the analysis of endogenous protein interactions.[14]

A. Materials and Reagents:

  • Cell Line: Human AML cell line (e.g., MV4;11, MOLM-13) expressing endogenous ENL.

  • Antibodies:

    • IP-grade anti-ENL antibody.

    • Isotype-matched control IgG (e.g., Rabbit IgG).

  • Beads: Protein A/G magnetic beads.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails immediately before use. Keep on ice.

  • Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40) or TBS/PBS with 0.05% Tween-20.

  • Elution Buffer: 50 mM Tris-HCl pH 7.5, 2% SDS.

  • MS-grade reagents: Trypsin, DTT, iodoacetamide, formic acid, acetonitrile.

B. Procedure:

  • Cell Lysis:

    • Harvest ~5x10^7 cells per IP condition (e.g., anti-ENL and control IgG).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold Lysis Buffer.

    • Incubate on a rotator for 30 minutes at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration (e.g., using a BCA assay).

  • Lysate Pre-clearing:

    • To reduce non-specific binding, add 20 µL of Protein A/G beads to 1-2 mg of total protein lysate.

    • Incubate on a rotator for 1 hour at 4°C.[15]

    • Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of anti-ENL antibody or control IgG to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

    • Add 30 µL of equilibrated Protein A/G beads to each sample.

    • Incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet. This step is critical to remove non-specific interactors.

  • Elution and Sample Preparation for MS:

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by adding 50 µL of Elution Buffer and heating at 95°C for 5-10 minutes.

    • Alternatively, for cleaner results, perform an on-bead trypsin digestion. This avoids co-elution of the antibody heavy and light chains.[14]

      • Resuspend washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

      • Reduce proteins with DTT, alkylate with iodoacetamide, and digest with MS-grade trypsin overnight at 37°C.

    • Collect the peptide-containing supernatant for LC-MS/MS analysis.

Data Presentation and Analysis

Following mass spectrometry, raw data is processed using software like MaxQuant to identify and quantify proteins.[5] The key is to identify proteins that are significantly enriched in the ENL immunoprecipitation compared to the negative control (IgG).

Table 2: Example Quantitative Data from a Hypothetical ENL Co-IP-MS Experiment

Identified Protein Gene Name Unique Peptides (ENL-IP) Spectral Counts (ENL-IP) Spectral Counts (IgG-IP) Fold Change (ENL/IgG)
Eleven-nineteen leukemia protein MLLT1 (ENL) 35 248 1 >200
Cyclin-dependent kinase 9 CDK9 18 95 2 47.5
Cyclin-T1 CCNT1 15 78 0 Inf
Histone-lysine N-methyltransferase DOT1L 22 112 3 37.3
ALL1-fused gene from chromosome 4 AFF1 12 61 1 61.0
Histone H3.1 HIST1H3A 8 45 5 9.0
Uncharacterized protein C1orf55 C1orf55 7 33 1 33.0

| Actin, cytoplasmic 1 | ACTB | 25 | 310 | 295 | 1.05 |

This table presents illustrative data. Proteins with high fold-change and low counts in the IgG control (e.g., C1orf55) are potential novel binding partners.

Signaling Pathways and Functional Relationships

Visualizing the interactions of ENL is key to understanding its function. Diagrams can illustrate protein domain architecture and ENL's role in transcriptional regulation.

ENL Protein Domain Interactions

Caption: Domain architecture of ENL and its primary classes of binding partners.

ENL's Role in Transcriptional Elongation

G cluster_chromatin Chromatin cluster_complex ENL-Associated Complexes H3Kac H3Kac PolII Paused Pol II DNA DNA outcome Transcriptional Elongation (Oncogene Expression) PolII->outcome proceeds ENL ENL ENL->H3Kac binds via YEATS domain SEC SEC ENL->SEC recruits DOT1L DOT1L ENL->DOT1L recruits SEC->PolII phosphorylates & releases pause DOT1L->DNA methylates H3K79

Caption: ENL recognizes acetylated histones and recruits effector complexes to drive transcription.

Conclusion and Future Directions

The identification of ENL's interactome is a critical step toward understanding the mechanisms that drive ENL-dependent cancers. The Co-IP-MS workflow described here is a powerful and unbiased method for discovering novel binding partners, which may reveal new cellular functions and signaling pathways regulated by ENL. Each novel partner represents a potential point of therapeutic intervention. The development of small-molecule inhibitors and degraders targeting the ENL YEATS domain or the protein-protein interactions at the AHD domain is an active area of research.[5][16][17] A comprehensive map of the ENL interactome will be invaluable in designing next-generation therapies that can disrupt these oncogenic networks with high specificity and efficacy.

References

The impact of MLL-ENL fusion protein on gene expression

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Impact of MLL-ENL Fusion Protein on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene on chromosome 11q23 are hallmarks of aggressive acute leukemias in both infants and adults. These rearrangements generate oncogenic MLL fusion proteins, where the N-terminus of MLL is fused to one of over 60 different partner proteins. The fusion of MLL with the Eleven-Nineteen Leukemia (ENL) protein, resulting from the t(11;19) translocation, creates a potent aberrant transcription factor, MLL-ENL, that drives leukemogenesis by profoundly altering the cellular gene expression landscape.[1][2] This guide provides a detailed overview of the molecular mechanisms by which MLL-ENL dysregulates gene expression, the key cellular pathways affected, and the experimental protocols used to investigate these processes.

Core Mechanism: Hijacking the Transcriptional Machinery

The MLL-ENL fusion protein acts as a molecular scaffold, aberrantly recruiting critical regulatory complexes to target gene loci. The N-terminal portion of MLL retains its ability to bind DNA, targeting the fusion protein to specific genomic regions, particularly the promoters of developmental genes like the HOX gene clusters.[3][4] The ENL portion, however, hijacks powerful transcriptional elongation machinery.

ENL is a component of a multi-protein assembly known as the Super Elongation Complex (SEC), which includes the positive transcription elongation factor b (p-TEFb).[1][5] Furthermore, ENL and its homolog AF9 directly interact with the histone methyltransferase DOT1L.[6][7][8][9] Consequently, MLL-ENL constitutively tethers these complexes to target genes. This leads to two critical chromatin modifications:

  • H3K79 Hypermethylation: The recruited DOT1L enzyme catalyzes the methylation of histone H3 at lysine 79 (H3K79me2/me3), an epigenetic mark strongly associated with active transcription.[7][10][11]

  • RNA Polymerase II Phosphorylation: The p-TEFb complex (containing CDK9) phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), releasing it from promoter-proximal pausing and stimulating robust transcriptional elongation.[1][5]

This coordinated recruitment results in the sustained, high-level expression of a specific set of proto-oncogenes, driving the leukemic state.

MLL_ENL_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Target Gene Locus (e.g., HOXA9) cluster_complexes Promoter Promoter GeneBody Gene Body PolII RNA Pol II Elongation Transcriptional Elongation PolII->Elongation initiates MLL_ENL MLL-ENL Fusion Protein MLL_ENL->Promoter binds DOT1L DOT1L Complex MLL_ENL->DOT1L recruits SEC Super Elongation Complex (SEC) (contains p-TEFb/CDK9) MLL_ENL->SEC recruits H3K79 H3K79 Methylation DOT1L->H3K79 catalyzes SEC->PolII phosphorylates H3K79->Promoter modifies chromatin Output Upregulation of HOXA9, MEIS1, etc. Elongation->Output

Caption: Mechanism of MLL-ENL-mediated transcriptional activation.

Impact on Gene Expression: A Hierarchical Deregulation

MLL-ENL does not indiscriminately activate genes across the genome. Instead, it targets a specific and relatively small cohort of genes, which includes powerful master regulators of hematopoietic development.[12] The persistent high-level expression of these primary targets establishes an aberrant "Hox code" that blocks normal cell differentiation and promotes uncontrolled proliferation.[13]

Key direct targets include:

  • HOXA Cluster Genes: HOXA9 and HOXA10 are consistently and highly upregulated and are critical for MLL-ENL-mediated transformation.[3][12][14]

  • MEIS1: A crucial cofactor for HOX proteins, MEIS1 expression is also directly driven by MLL-ENL. The co-expression of HOXA9 and MEIS1 is a potent driver of leukemia.[1][3][12]

  • Other Developmental Regulators: Studies have identified additional direct targets such as EYA1 and SIX1, which form a heterodimeric transcription factor complex.[12]

These direct targets, in turn, orchestrate a secondary wave of widespread gene expression changes, ultimately defining the leukemic phenotype.

MLL_ENL_Hierarchy cluster_direct Direct Target Genes (Small Set) cluster_downstream Downstream Effector Genes (Broad Program) cluster_phenotype MLL_ENL MLL-ENL Fusion HOXA9 HOXA9 MLL_ENL->HOXA9 Direct Activation MEIS1 MEIS1 MLL_ENL->MEIS1 Direct Activation EYA1 EYA1 MLL_ENL->EYA1 Direct Activation PIM1 PIM1 MLL_ENL->PIM1 Direct Activation SOX4 SOX4 MLL_ENL->SOX4 Direct Activation IGF1 Igf1 HOXA9->IGF1 MYC c-Myc HOXA9->MYC CDK6 Cdk6 HOXA9->CDK6 MEF2C Mef2c HOXA9->MEF2C GeneX Other Pro-Survival & Anti-Apoptotic Genes HOXA9->GeneX MEIS1->IGF1 MEIS1->MYC MEIS1->CDK6 MEIS1->MEF2C MEIS1->GeneX Proliferation Increased Proliferation IGF1->Proliferation Differentiation Blocked Differentiation IGF1->Differentiation MYC->Proliferation MYC->Differentiation CDK6->Proliferation CDK6->Differentiation MEF2C->Proliferation MEF2C->Differentiation GeneX->Proliferation GeneX->Differentiation

Caption: Hierarchical model of MLL-ENL-driven gene deregulation.
Quantitative Data on MLL-ENL Target Gene Expression

The following table summarizes quantitative findings on gene expression changes directly influenced by the MLL-ENL fusion protein.

Target GeneOrganism/SystemMLL-ENL EffectQuantitative Change/ObservationReference(s)
HOXA9Murine/HumanUpregulationConsistently high expression in MLL-ENL transformed cells.[3][12][13][14][3][12][13][14]
HOXA10MurineUpregulation / Downregulation (in ΔYEATS)Upregulated by MLL-ENL; downregulated upon deletion of the ENL YEATS domain.[5][14][5][14]
MEIS1Murine/HumanUpregulationEssential target, highly expressed in MLL-rearranged leukemia.[1][3][12][1][3][12]
EYA1MurineUpregulation / Downregulation (in ΔYEATS)Identified as a novel direct target; downregulated upon deletion of the ENL YEATS domain.[5][12][5][12]
SIX1MurineUpregulationIdentified as a novel direct target.[12][12]
PIM1MurineUpregulation / Downregulation (in ΔYEATS)Downregulated upon deletion of the ENL YEATS domain.[5][5]
SOX4MurineUpregulation / Downregulation (in ΔYEATS)Downregulated upon deletion of the ENL YEATS domain.[5][5]
IGF1MurineUpregulationIdentified as a downstream target of the MLL-ENL/HOXA9 axis.[14][15][14][15]
PTBP1HumanUpregulationIdentified as a direct MLL-ENL target gene.[16][16]

Key Experimental Methodologies

Investigating the genomic impact of MLL-ENL relies on sophisticated molecular biology techniques. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) is paramount for identifying the specific DNA loci bound by the fusion protein, while RNA-Sequencing (RNA-seq) is used to quantify the resulting changes in gene expression.

ChIP_Seq_Workflow Start Start: MLL-ENL Expressing Cells Crosslink 1. Cross-linking (Formaldehyde fixes protein-DNA complexes) Start->Crosslink Lyse 2. Cell Lysis & Chromatin Shearing (Sonication to fragment DNA to ~200-600 bp) Crosslink->Lyse IP 3. Immunoprecipitation (IP) (Use anti-MLL or anti-ENL antibody to pull down MLL-ENL:DNA complexes) Lyse->IP Wash 4. Wash & Reverse Cross-links (Remove non-specific binding and release DNA) IP->Wash Purify 5. DNA Purification (Isolate immunoprecipitated DNA fragments) Wash->Purify Library 6. Library Preparation (Add sequencing adapters) Purify->Library Seq 7. High-Throughput Sequencing (Generate millions of short DNA reads) Library->Seq Analysis 8. Data Analysis (Align reads to genome, peak calling vs. input control, motif analysis) Seq->Analysis End Result: Genome-wide MLL-ENL Binding Sites Analysis->End

Caption: A generalized workflow for a ChIP-seq experiment.
Protocol 1: Chromatin Immunoprecipitation (ChIP-seq)

This protocol is a synthesized representation for identifying MLL-ENL binding sites in leukemic cell lines.[17][18]

1. Cell Cross-linking and Harvesting:

  • Culture MLL-ENL expressing cells (e.g., MV4;11, MOLM-13, or primary cells) to a density of ~1x10⁶ cells/mL.

  • Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Harvest cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold PBS.

2. Chromatin Preparation:

  • Lyse the cells using a series of lysis buffers (e.g., Buffer 1: PIPES, IGEPAL; Buffer 2: SDS, EDTA, Tris) to isolate nuclei.

  • Resuspend the nuclear pellet in a shearing buffer (e.g., SDS, EDTA, Tris-HCl, with protease inhibitors).

  • Sonicate the chromatin to shear DNA to an average fragment size of 200-600 bp. Optimization of sonication time and power is critical.

  • Centrifuge to pellet debris; the supernatant contains the soluble chromatin. Retain a small aliquot as the "Input" control.

3. Immunoprecipitation (IP):

  • Dilute the chromatin in ChIP Dilution Buffer.

  • Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.

  • Add a specific antibody against the N-terminus of MLL or against ENL to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.

  • Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

  • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

  • Elute the chromatin from the beads using an Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

5. Reverse Cross-linking and DNA Purification:

  • Add NaCl to the eluates and the "Input" sample and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using phenol-chloroform extraction or a column-based kit.

6. Library Preparation and Sequencing:

  • Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified DNA fragments.

  • Amplify the library by PCR.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Protocol 2: RNA-Sequencing (RNA-seq)

This protocol outlines the general steps to quantify gene expression changes induced by MLL-ENL.[14][19]

1. RNA Isolation:

  • Harvest approximately 1x10⁶ cells (e.g., control vs. MLL-ENL expressing cells).

  • Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy) or TRIzol extraction.

  • Treat with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 8).

2. Library Preparation:

  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT)-coated magnetic beads, which bind to the poly(A) tails of mRNA.

  • RNA Fragmentation: Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods.

  • cDNA Synthesis: Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random primers. Subsequently, synthesize the second cDNA strand.

  • End Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA. These adapters contain sequences for amplification and sequencing.

  • Library Amplification: Amplify the adapter-ligated library using PCR to generate enough material for sequencing.

3. Sequencing:

  • Quantify the final library and pool multiple libraries if necessary.

  • Perform high-throughput sequencing on an appropriate platform to generate single-end or paired-end reads. The required sequencing depth depends on the study's goals (e.g., 20-30 million reads per sample for differential gene expression).

4. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the high-quality reads to a reference genome (e.g., human GRCh38 or mouse GRCm38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to normalize the read counts and identify genes that are significantly upregulated or downregulated in MLL-ENL expressing cells compared to controls.

References

Methodological & Application

Application Notes: Unveiling ENL Protein Interactions Using GST-Pulldown Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Eleven-Nineteen Leukemia (ENL) protein, encoded by the MLLT1 gene, is a critical epigenetic regulator and a component of the super elongation complex (SEC).[1][2] As a "reader" of histone modifications, ENL utilizes its YEATS domain to recognize acetylated and crotonylated histones, thereby recruiting transcriptional machinery to specific gene loci.[1][2][3] This function is crucial for the expression of key proto-oncogenes like Myc and Hox genes.[1] Dysregulation of ENL, particularly through chromosomal translocations that create MLL-ENL fusion proteins, is a known driver of aggressive acute myeloid leukemia (AML).[1][4] Consequently, understanding the protein-protein interaction network of ENL is paramount for elucidating its role in both normal hematopoiesis and leukemogenesis, and for the development of targeted therapies.[1][4]

The Glutathione S-Transferase (GST) pulldown assay is a robust and widely used in vitro technique to identify and validate direct protein-protein interactions.[5] This method relies on the high-affinity interaction between GST and immobilized glutathione. A "bait" protein, in this case ENL or one of its domains, is expressed as a fusion protein with GST. This GST-ENL fusion protein is then immobilized on glutathione-coated beads and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified proteins.[5] This application note provides detailed protocols for utilizing GST-pulldown assays to investigate ENL protein interactions, supported by quantitative data and visual workflows.

Key Applications for ENL Research

  • Identification of Novel Interactors: Screening cell lysates with a GST-ENL bait can uncover previously unknown binding partners, expanding our understanding of the ENL interactome.

  • Validation of Putative Interactions: Confirming interactions suggested by other methods (e.g., yeast two-hybrid, co-immunoprecipitation) with a direct, in vitro binding assay.[6]

  • Mapping Interaction Domains: By using different fragments of ENL (e.g., the YEATS domain, the C-terminal domain) as bait, researchers can pinpoint the specific regions responsible for binding to partner proteins like DOT1L or histone peptides.[7][8][9]

  • Drug Discovery and Development: GST-pulldown assays can be adapted to screen for small molecules that disrupt specific ENL protein-protein interactions, offering a platform for identifying potential therapeutic inhibitors.[7]

Data Presentation: ENL YEATS Domain Binding Affinity

While direct quantitative data from GST-pulldown assays can be challenging to obtain, related techniques like AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are used to quantify the binding affinity of the ENL YEATS domain for various histone modifications. The following table summarizes inhibitor compound IC50 values for the interaction between the ENL YEATS domain and acetylated histone H3, demonstrating a quantitative approach to studying these interactions.

CompoundTarget InteractionAssay TypeIC50 (nM)Reference
Compound 7 ENL YEATS + H3K9acAlphaScreen230 ± 20[6]
Compound 11 ENL YEATS + H3K9acAlphaScreen80 ± 10[6]
Compound 24 ENL YEATS + H3K9acAlphaScreen70 ± 10[6]

Note: IC50 values represent the concentration of a compound required to inhibit 50% of the binding activity between the ENL YEATS domain and the acetylated histone peptide. Lower values indicate higher potency.

Experimental Protocols

Protocol 1: GST-Pulldown for ENL and DOT1L Interaction

This protocol is adapted from methodologies used to confirm the direct interaction between full-length ENL and the histone methyltransferase DOT1L.[7][8]

1. Expression and Purification of GST-ENL (Bait) a. Transform E. coli (e.g., BL21 strain) with a pGEX vector encoding the full-length human ENL protein fused to an N-terminal GST tag. b. Grow a 500 mL culture to an OD600 of 0.6-0.8 at 37°C. c. Induce protein expression with 0.25 mM IPTG and incubate for 16 hours at 18°C. d. Harvest cells by centrifugation and resuspend the pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and protease inhibitor cocktail). e. Lyse cells by sonication and clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C. f. Add the cleared lysate to 1 mL of a 50% slurry of Glutathione-Sepharose beads and incubate for 2 hours at 4°C with gentle rotation. g. Wash the beads three times with 10 mL of Wash Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.1% Triton X-100, 1 mM DTT). h. Elute the GST-ENL protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione) or proceed directly with the bead-bound protein for the pulldown. i. Verify protein purity and concentration using SDS-PAGE and a Bradford assay.

2. Preparation of Prey Protein (DOT1L) a. Synthesize 35S-labeled full-length DOT1L protein using an in vitro transcription/translation kit (e.g., TNT® Coupled Reticulocyte Lysate System) according to the manufacturer's instructions, using a plasmid encoding DOT1L as the template.

3. GST-Pulldown Assay a. Equilibrate Glutathione-Sepharose beads loaded with ~10 µg of GST-ENL (or GST alone as a negative control) in Binding Buffer (20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.5% NP-40, 1 mM DTT, 10% glycerol). b. Add 20 µL of the in vitro translated 35S-DOT1L to the beads. c. Incubate the mixture for 3 hours at 4°C with gentle rotation. d. Pellet the beads by gentle centrifugation (500 x g for 1 minute). e. Wash the beads five times with 1 mL of ice-cold Binding Buffer. f. After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x SDS-PAGE Laemmli sample buffer.

4. Analysis a. Boil the samples for 5 minutes to elute bound proteins. b. Separate the proteins by SDS-PAGE. c. Dry the gel and visualize the 35S-labeled DOT1L protein by autoradiography. A band corresponding to DOT1L in the GST-ENL lane, but not in the GST-only control lane, confirms a direct interaction.[8]

Protocol 2: Histone Peptide Pulldown with GST-ENL YEATS Domain

This protocol is designed to test the interaction of the ENL YEATS domain with specific post-translationally modified histone tails.[6][10][11]

1. Preparation of GST-ENL YEATS Domain Bait a. Express and purify the GST-tagged ENL YEATS domain (e.g., amino acids 1-148) as described in Protocol 1, steps 1a-1h.

2. Immobilization of Biotinylated Histone Peptides (Prey) a. Resuspend 50 µg of biotinylated histone peptides (e.g., H3K9ac, H3K27ac, and an unmodified H3 control) in Peptide Binding Buffer (PBS, 0.1% Tween-20). b. Wash 50 µL of streptavidin-coated magnetic beads twice with Peptide Binding Buffer. c. Add the peptide solution to the beads and incubate for 1 hour at room temperature with rotation to immobilize the peptides. d. Wash the peptide-bound beads three times with Peptide Binding Buffer to remove unbound peptides.

3. Peptide Pulldown Assay a. Resuspend the peptide-bound beads in 500 µL of Pulldown Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitor cocktail). b. Add 5 µg of purified GST-ENL YEATS domain (or GST as a control) to each tube of beads (modified and unmodified peptides). c. Incubate for 4 hours at 4°C with gentle rotation. d. Pellet the magnetic beads using a magnetic stand and discard the supernatant. e. Wash the beads four times with 1 mL of cold Pulldown Buffer. f. After the final wash, elute the bound proteins by adding 30 µL of 2x SDS-PAGE Laemmli sample buffer and boiling for 5 minutes.

4. Analysis a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against GST. c. A positive signal in the lanes with acetylated histone peptides, which is absent or significantly weaker in the unmodified peptide lane, indicates a specific interaction between the ENL YEATS domain and the histone modification.

Visualizations

Experimental Workflow and Signaling Pathways

GST_Pulldown_Workflow cluster_bait Bait Preparation cluster_prey Prey Preparation cluster_pulldown Pulldown Assay cluster_analysis Analysis B1 Clone ENL into GST expression vector B2 Express GST-ENL fusion protein in E. coli B1->B2 B3 Lyse cells and purify GST-ENL on Glutathione beads B2->B3 I1 Incubate bead-bound GST-ENL with cell lysate B3->I1 Immobilized Bait P1 Prepare cell lysate (e.g., expressing DOT1L) P1->I1 Prey Source I2 Wash beads to remove non-specific binders I1->I2 I3 Elute bound proteins I2->I3 A1 SDS-PAGE I3->A1 A2 Western Blot or Autoradiography A1->A2 A3 Identify Interacting Prey A2->A3

GST-Pulldown Experimental Workflow.

ENL_Signaling cluster_wnt Wnt Signaling & Transcription cluster_enl ENL-Mediated Elongation Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor stabilizes BetaCatenin β-catenin Receptor->BetaCatenin stabilizes TCF TCF/LEF BetaCatenin->TCF co-activates DotCom DotCom Complex TCF->DotCom recruits Wnt_Target Wnt Target Genes (e.g., Myc) ENL ENL ENL->DotCom DOT1L DOT1L DOT1L->DotCom DotCom->Wnt_Target activates transcription H3K79me H3K79 Methylation DotCom->H3K79me catalyzes PolII RNA Pol II Elongation H3K79me->PolII promotes

ENL's Role in Wnt Signaling via the DotCom Complex.

Functional Convergence of ENL and Notch Pathways in Leukemia.

References

Application Notes and Protocols for qRT-PCR Analysis of ENL Target Genes After Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic reader that recognizes acetylated histones and plays a pivotal role in transcriptional elongation.[1][2][3] As a component of the Super Elongation Complex (SEC), ENL is crucial for the expression of key oncogenes, including Myc and Hox genes.[1][2][3] Its dysregulation is strongly implicated in certain cancers, particularly acute myeloid leukemia (AML).[1][2][4] Small-molecule inhibitors targeting the ENL YEATS domain have emerged as a promising therapeutic strategy, demonstrating the ability to displace ENL from chromatin and suppress oncogenic gene expression.[5][6][7]

These application notes provide a comprehensive protocol for utilizing quantitative real-time PCR (qRT-PCR) to assess the efficacy of ENL inhibitors by measuring the downstream expression of ENL target genes.

Signaling Pathway of ENL-Mediated Transcription

ENL, through its YEATS domain, binds to acetylated histone tails on chromatin. This binding helps recruit and stabilize transcriptional machinery, including the Super Elongation Complex (SEC) and the DOT1L complex, at the promoters of target genes.[4][8] This action promotes transcriptional elongation by RNA Polymerase II (Pol II), leading to the expression of genes crucial for cell proliferation and survival, such as MYC, HOXA9, and MEIS1.[9][10] ENL inhibitors block the interaction between the YEATS domain and acetylated histones, leading to the dissociation of the elongation complexes and subsequent downregulation of target gene expression.[5][6]

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Acetylated Histone ENL ENL (YEATS domain) Histone->ENL Binds to SEC Super Elongation Complex (SEC) ENL->SEC Recruits DOT1L DOT1L Complex ENL->DOT1L Recruits PolII RNA Pol II SEC->PolII Activates DOT1L->PolII Activates DNA Target Gene Promoter (e.g., MYC, HOXA9) PolII->DNA Initiates Transcription at mRNA Target Gene mRNA DNA->mRNA Transcribes Inhibitor ENL Inhibitor Inhibitor->ENL Blocks Binding

Caption: ENL signaling pathway and mechanism of inhibitor action.

Experimental Protocols

Cell Culture and Inhibitor Treatment

This protocol is designed for leukemia cell lines known to be dependent on ENL, such as MV4;11 and MOLM-13.[9]

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ENL inhibitor (e.g., SR-C-107, TDI-11055)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture leukemia cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.

  • Prepare stock solutions of the ENL inhibitor in DMSO.

  • Treat cells with the ENL inhibitor at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). Include a DMSO-only treated sample as a negative control.

  • Incubate the cells for a predetermined time course (e.g., 24, 48, or 72 hours). A 72-hour treatment has been shown to be effective for observing changes in target gene expression.[9]

  • After incubation, harvest the cells by centrifugation for subsequent RNA extraction.

RNA Extraction and Reverse Transcription

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)

  • RNase-free water

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Extract total RNA from the harvested cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Elute the RNA in RNase-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer. Aim for A260/A280 ratios between 1.8 and 2.0.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • cDNA from treated and control cells

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for target genes (HOXA9, HOXA10, MEIS1, MYB, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (to a final concentration of 200-500 nM each), and cDNA template.

  • Run the qPCR reaction using a standard thermal cycling protocol:

    • Initial denaturation (e.g., 95°C for 3 minutes)

    • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

    • Include a melt curve analysis at the end of the run if using SYBR Green to ensure product specificity.

  • Perform each reaction in triplicate for technical replication.

Data Analysis

The most common method for analyzing qRT-PCR data is the ΔΔCt (delta-delta Ct) method for relative quantification.[11][12]

Procedure:

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene:

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the control (DMSO) sample:

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Calculate Fold Change: Determine the relative expression level (fold change) using the formula:

    • Fold Change = 2^(-ΔΔCt)

  • Perform statistical analysis (e.g., Student's t-test) to determine the significance of the observed changes in gene expression.

Experimental Workflow

qRT_PCR_Workflow A 1. Cell Culture & Seeding (e.g., MV4;11, MOLM-13) B 2. Treatment - ENL Inhibitor (various conc.) - DMSO (Vehicle Control) A->B C 3. Incubation (e.g., 72 hours) B->C D 4. Cell Harvesting C->D E 5. Total RNA Extraction D->E F 6. RNA Quantification & QC E->F G 7. Reverse Transcription (cDNA Synthesis) F->G H 8. qRT-PCR - Target Genes (MYC, HOXA9, etc.) - Housekeeping Gene (GAPDH) G->H I 9. Data Analysis (ΔΔCt Method) H->I J 10. Results (Fold Change in Gene Expression) I->J

Caption: Workflow for qRT-PCR analysis of ENL target genes.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effect of ENL inhibitors on target gene expression in leukemia cell lines.

Table 1: Effect of ENL Inhibitor SR-C-107 on Target Gene Expression in MOLM-13 and MV4-11 Cells after 72h Treatment. [9]

Cell LineTarget GeneInhibitor Conc. (µM)Fold Change vs. DMSO (Mean ± SD)P-value
MOLM-13HOXA91.0~0.45 ± 0.05< 0.01
MOLM-13HOXA101.0~0.50 ± 0.06< 0.01
MOLM-13MEIS11.0~0.60 ± 0.07< 0.05
MOLM-13MYB1.0~0.70 ± 0.08< 0.05
MOLM-13MYC1.0~0.55 ± 0.06< 0.01
MV4-11HOXA91.0~0.30 ± 0.04< 0.01
MV4-11HOXA101.0~0.35 ± 0.05< 0.01
MV4-11MEIS11.0~0.40 ± 0.05< 0.01
MV4-11MYB1.0~0.50 ± 0.06< 0.01
MV4-11MYC1.0~0.45 ± 0.05< 0.01

Table 2: Effect of ENL Degrader MS41 on Target Gene Expression in MV4;11 Cells after 24h Treatment. [8]

Target GeneInhibitor Conc. (nM)Fold Change vs. DMSO (Mean ± SEM)P-value
MYC10~0.60 ± 0.05< 0.01
MYC100~0.30 ± 0.04< 0.001
BCL210~0.75 ± 0.06< 0.05
BCL2100~0.40 ± 0.05< 0.001
HOXA910~0.55 ± 0.05< 0.01
HOXA9100~0.25 ± 0.03< 0.0001
MEIS110~0.65 ± 0.06< 0.01
MEIS1100~0.35 ± 0.04< 0.001

Table 3: Effect of dTAG-13-mediated ENL Degradation on Target Gene Expression in MV4;11 Cells. [13]

Target GeneTreatment Duration (h)Fold Change vs. DMSO (Mean ± SD)P-value
MYC6~0.40 ± 0.05< 0.0001
MYC24~0.25 ± 0.04< 0.0001
HOXA96~0.35 ± 0.04< 0.0001
HOXA924~0.15 ± 0.03< 0.0001
EGR16~0.45 ± 0.05< 0.0001
EGR124~0.30 ± 0.04< 0.0001

Conclusion

The protocols and data presented here provide a robust framework for assessing the efficacy of ENL inhibitors. By quantifying the downregulation of critical ENL target genes such as MYC, HOXA9, and MEIS1, researchers can effectively evaluate the on-target activity of novel therapeutic compounds and further elucidate the role of ENL in disease pathogenesis. The use of qRT-PCR offers a sensitive, specific, and quantitative method for this analysis, making it an indispensable tool in the development of ENL-targeted therapies.[14][15]

References

Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for ENL Protein Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a critical epigenetic reader and a component of the Super Elongation Complex (SEC), playing a pivotal role in transcriptional regulation. Its YEATS domain recognizes acetylated histone tails, recruiting transcription machinery to drive the expression of key oncogenes such as MYC and HOX genes. This function has implicated ENL in the pathology of various cancers, particularly acute myeloid leukemia (AML), making it an attractive therapeutic target.

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a ligand with its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. This application note provides detailed protocols for performing CETSA to assess the engagement of small molecule inhibitors with the ENL protein, utilizing both traditional Western blot-based detection and higher-throughput methodologies.

ENL Signaling Pathway in Transcriptional Elongation

ENL is a key component of the Super Elongation Complex (SEC), which is crucial for releasing paused RNA Polymerase II (Pol II) and promoting transcriptional elongation. The YEATS domain of ENL recognizes and binds to acetylated lysine residues on histone H3. This interaction is a critical step in tethering the SEC to chromatin at active gene promoters.

The SEC is a multiprotein complex that includes the scaffolding protein AFF4, the positive transcription elongation factor b (P-TEFb), and ELL (Eleven-nineteen Lysine-rich leukemia) family proteins. P-TEFb, which is composed of CDK9 and Cyclin T1, phosphorylates the C-terminal domain of RNA Pol II and negative elongation factors, leading to the release of paused Pol II and the transition to productive elongation. ENL, through its interaction with AFF4, facilitates the recruitment and assembly of the SEC at target gene loci, thereby activating transcription of oncogenes critical for leukemia maintenance.

ENL_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_sec Super Elongation Complex (SEC) Histone Acetylated Histone H3 ENL ENL Histone->ENL YEATS domain recognition Promoter Gene Promoter PolII Paused RNA Polymerase II Gene Oncogene Transcription (e.g., MYC, HOX) PolII->Gene Transcriptional Elongation ENL->PolII SEC recruitment to Pol II AFF4 AFF4 ENL->AFF4 binds PTEFb P-TEFb (CDK9/CycT1) AFF4->PTEFb recruits ELL ELL AFF4->ELL recruits PTEFb->PolII Phosphorylation (Ser2) Inhibitor ENL Inhibitor Inhibitor->ENL blocks binding to acetylated histone CETSA_Workflow cluster_detection 6. Protein Quantification start Start: Cell Culture treatment 1. Compound Treatment (e.g., ENL inhibitor or DMSO) start->treatment heat 2. Heat Challenge (Temperature Gradient or Isothermal) treatment->heat lysis 3. Cell Lysis heat->lysis centrifugation 4. Centrifugation (Separate soluble and aggregated proteins) lysis->centrifugation supernatant 5. Collect Supernatant (Soluble protein fraction) centrifugation->supernatant wb Western Blot supernatant->wb ht High-Throughput Methods (e.g., AlphaLISA, HiBiT) supernatant->ht analysis 7. Data Analysis (Melt Curve or Dose-Response Curve) wb->analysis ht->analysis

Techniques for Assessing the Thermal Stability of the ENL Protein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the thermal stability of the Eleven-Nineteen Leukemia (ENL) protein, a critical transcriptional co-activator and a promising therapeutic target in certain cancers, particularly acute myeloid leukemia (AML). Understanding the thermal stability of ENL is crucial for drug discovery efforts, enabling the identification and characterization of small molecule inhibitors that bind to and stabilize the protein.

Introduction to ENL Protein and its Therapeutic Relevance

The ENL protein is a member of the YEATS domain family, which recognizes acetylated lysine residues on histones, thereby playing a pivotal role in chromatin remodeling and the regulation of gene expression.[1][2] ENL is a key component of the super elongation complex (SEC), which is involved in the transcriptional elongation process.[3][4] Dysregulation of ENL function, often through chromosomal translocations leading to fusion proteins like MLL-ENL, is a driver of leukemogenesis.[1][3] Therefore, targeting the ENL YEATS domain with small molecule inhibitors that can disrupt its interaction with chromatin is a promising therapeutic strategy.[4] Assessing the thermal stabilization of ENL upon compound binding is a robust method for confirming target engagement and quantifying compound affinity.

Key Techniques for Thermal Stability Assessment

Several biophysical techniques can be employed to measure the thermal stability of the ENL protein. The most common and effective methods include the Thermal Shift Assay (TSA), Cellular Thermal Shift Assay (CETSA), and Isothermal Titration Calorimetry (ITC).

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA is a high-throughput method used to determine the melting temperature (Tm) of a protein. The binding of a ligand typically increases the thermal stability of the protein, resulting in a measurable increase in its Tm.[5][6]

  • Cellular Thermal Shift Assay (CETSA): CETSA allows for the assessment of target engagement in a more physiologically relevant context by measuring the thermal stability of a protein within intact cells or cell lysates.[3][7] Ligand binding stabilizes the target protein, leaving more of it in the soluble fraction after heat treatment.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]

Data Presentation

The following tables summarize quantitative data for the ENL protein obtained using the techniques described above.

TechniqueENL ConstructLigand/PeptideReported ValueReference
Isothermal Titration Calorimetry (ITC) ENL YEATS domain (1–148)H3K27ac peptideKD = 30.5 μM[4]
ENL YEATS domain (1–148)H3K9ac peptideKD = 32.2 μM[4]
ENL YEATS domain (1–148)H3K18ac peptideKD = 50.0 μM[4]
Biolayer Interferometry (BLI) ENL YEATS domainsCGT990KD = 14 μM[7]

Note: Specific Tm or Tagg values for ENL from TSA or CETSA assays were not explicitly found in the searched literature, however, a rightward shift in the CETSA melt curve for the ENL YEATS domain was observed upon ligand binding, indicating thermal stabilization.[7]

Experimental Protocols

Thermal Shift Assay (TSA) Protocol for ENL Protein

This protocol is a general guideline and should be optimized for the specific ENL construct and instrumentation used.

Materials:

  • Purified ENL protein (e.g., YEATS domain)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Test compounds (dissolved in DMSO)

  • Real-time PCR instrument with melt curve capability

  • 96-well or 384-well PCR plates

Procedure:

  • Prepare Protein Solution: Dilute the purified ENL protein in the assay buffer to a final concentration of 2-5 µM.

  • Prepare Dye Solution: Dilute the SYPRO Orange stock to a 50x working solution in the assay buffer.

  • Prepare Compound Plate: Serially dilute the test compounds in DMSO. Then, dilute the compounds into the assay buffer to the desired final concentrations.

  • Assay Setup: In each well of the PCR plate, add:

    • 10 µL of the ENL protein solution.

    • 5 µL of the diluted compound solution (or buffer for control).

    • 5 µL of the 50x SYPRO Orange working solution.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to mix the components and remove bubbles.

  • Thermal Denaturation: Place the plate in the real-time PCR instrument and run a melt curve program. A typical program consists of:

    • Hold at 25°C for 1 minute.

    • Ramp up to 95°C with a heating rate of 0.5-1.0°C per minute, acquiring fluorescence data at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melt curve, often by analyzing the first derivative of the fluorescence signal. A positive shift in Tm in the presence of a compound indicates stabilization.[6]

Cellular Thermal Shift Assay (CETSA) Protocol for ENL Protein

This protocol is adapted from a study on the ENL YEATS domain and can be optimized for different cell lines and detection methods.[7]

Materials:

  • Cells expressing the ENL protein of interest (e.g., HEK293T cells transiently expressing ENL-HiBiT).

  • Cell culture medium.

  • Test compounds (dissolved in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Thermocycler.

  • Equipment for protein quantification (e.g., Western blot apparatus, luminescence plate reader).

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS or a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Treatment: Place the PCR tubes in a thermocycler and heat them to a range of temperatures (e.g., 37°C to 65°C) for a fixed duration (e.g., 3 minutes), followed by a cooling step to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble ENL protein using a suitable method, such as Western blotting with an anti-ENL antibody or a luminescence-based assay if using a tagged protein like ENL-HiBiT.[3]

  • Data Analysis: Plot the amount of soluble ENL protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement and stabilization.

Isothermal Titration Calorimetry (ITC) Protocol for ENL Protein

This protocol provides a general framework for ITC experiments with the ENL protein.

Materials:

  • Purified ENL protein (e.g., YEATS domain).

  • Test compound (ligand).

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Isothermal titration calorimeter.

Procedure:

  • Sample Preparation:

    • Dialyze both the ENL protein and the ligand extensively against the same buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of the protein and ligand.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument.

    • Set the experimental temperature (e.g., 25°C).

  • Loading the Samples:

    • Load the ENL protein solution into the sample cell.

    • Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the protein concentration.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[4]

Visualizations

ENL Signaling Pathway and Interaction Network

The following diagram illustrates the central role of the ENL protein in transcriptional regulation through its participation in the super elongation complex (SEC) and its interaction with other key cellular factors.

ENL_Signaling_Pathway cluster_nucleus Nucleus ENL ENL SEC Super Elongation Complex (SEC) ENL->SEC Component of DOT1L DOT1L ENL->DOT1L Interacts with Ac_Histone Acetylated Histone H3 Ac_Histone->ENL Recognizes PolII RNA Polymerase II SEC->PolII Recruits & Activates Transcription Transcriptional Elongation PolII->Transcription Drives Oncogenes Oncogenes (e.g., Myc, Hox) Transcription->Oncogenes Upregulates TSA_Workflow start Start prep_protein Prepare Protein & Dye Mixture start->prep_protein add_ligand Add Ligand/ Compound prep_protein->add_ligand setup_plate Set up 96-well Plate add_ligand->setup_plate run_qpcr Run Melt Curve in qPCR Instrument setup_plate->run_qpcr analyze Analyze Data (Determine Tm) run_qpcr->analyze end End analyze->end CETSA_Workflow start Start treat_cells Treat Cells with Compound start->treat_cells heat_shock Apply Heat (Temperature Gradient) treat_cells->heat_shock lyse_cells Lyse Cells heat_shock->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Soluble Fraction centrifuge->collect_supernatant quantify Quantify Soluble Target Protein collect_supernatant->quantify end End quantify->end

References

Application Notes and Protocols for Studying ENL Gene Function in Acute Myeloid Leukemia (AML) using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 technology for investigating the function of the Eleven-Nineteen Leukemia (ENL) gene in the context of Acute Myeloid Leukemia (AML). The protocols detailed below are based on established methodologies from leading research in the field, offering a practical framework for researchers aiming to explore ENL as a therapeutic target.

Introduction to ENL in AML

The ENL gene, located on chromosome 19p13.3, encodes a protein that functions as a histone acetylation reader through its YEATS domain.[1][2] In AML, particularly in cases with MLL rearrangements, ENL plays a critical role in sustaining oncogenic gene expression programs.[1][3][4][5][6][7] ENL is a component of the super elongation complex (SEC) and is involved in the regulation of transcriptional elongation.[1] Its dysregulation contributes to the maintenance of a leukemic state, making it a compelling target for therapeutic intervention.[1][3][4][5]

CRISPR-Cas9 as a Tool to Study ENL Function

The CRISPR-Cas9 system offers a precise and efficient method for knocking out the ENL gene in AML cell lines, enabling the study of its function in leukemogenesis. By creating targeted double-strand breaks, CRISPR-Cas9 can induce loss-of-function mutations, allowing for the investigation of the cellular and molecular consequences of ENL depletion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing CRISPR-Cas9 to investigate ENL function in AML.

Table 1: Effect of ENL Knockout on AML Cell Viability and Proliferation

Cell LineMethodOutcomeQuantitative ResultReference
MOLM-13CRISPR-Cas9Reduced cell proliferationSignificant decrease in RFP+% cells over 16 daysWan et al., 2017
MV4;11CRISPR-Cas9Reduced cell proliferationSignificant decrease in RFP+% cells over 16 daysWan et al., 2017
Kasumi-1CRISPR-Cas9Reduced cell proliferationDepletion of ENL-targeting sgRNAs in competitive growth assaysErb et al., 2017
OCI-AML3CRISPR-Cas9Reduced cell growthGrowth inhibition similar to ENL-dependent MLL-r cell linesLiu et al., 2022

Table 2: Effect of ENL Knockout on Gene Expression in AML Cells

Cell LineTarget GeneMethodQuantitative Result (Fold Change)Reference
MOLM-13MYCRNA-seq after ENL KODownregulationWan et al., 2017
MOLM-13HOXA9RNA-seq after ENL KODownregulationWan et al., 2017
MOLM-13MEIS1RNA-seq after ENL KODownregulationWan et al., 2017
MV4;11MYCRNA-seq after ENL dTAGDownregulationNabet et al., 2017
MV4;11HOXA9/10RNA-seq after ENL dTAGDownregulationNabet et al., 2017
MV4;11MYBRNA-seq after ENL dTAGDownregulationNabet et al., 2017

Table 3: Effect of ENL Knockout on In Vivo AML Growth

AML ModelTreatmentOutcomeQuantitative ResultReference
MOLM-13 XenograftENL sgRNAReduced tumor burdenSignificantly lower bioluminescence signalWan et al., 2017
MOLM-13 XenograftENL sgRNAIncreased survivalExtended survival of miceWan et al., 2017
MV4;11 XenograftENL sgRNAReduced disease progressionMarked reduction in disseminated leukemiaErb et al., 2017
MV4;11 XenograftENL sgRNAIncreased survivalSignificant survival benefitErb et al., 2017

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ENL signaling pathway in AML and the experimental workflow for CRISPR-Cas9-mediated knockout of ENL.

ENL_Signaling_Pathway ENL Signaling Pathway in AML cluster_nucleus Nucleus ENL ENL SEC Super Elongation Complex (SEC) ENL->SEC recruits DOT1L_Complex DOT1L Complex ENL->DOT1L_Complex interacts with PolII RNA Polymerase II SEC->PolII activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes transcribes Histone_Acetylation Histone Acetylation (H3K9ac, H3K27ac) Histone_Acetylation->ENL binds to Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis drives

Caption: ENL recognizes acetylated histones and recruits transcriptional machinery to drive oncogenic gene expression in AML.

CRISPR_Workflow CRISPR-Cas9 Workflow for ENL Knockout in AML cluster_design 1. sgRNA Design & Cloning cluster_production 2. Lentivirus Production cluster_transduction 3. Transduction of AML Cells cluster_validation 4. Validation of Knockout cluster_assays 5. Functional Assays sgRNA_Design Design sgRNAs targeting ENL Lentiviral_Vector Clone sgRNAs into lentiviral vector sgRNA_Design->Lentiviral_Vector HEK293T Co-transfect HEK293T cells with packaging plasmids and sgRNA vector Lentiviral_Vector->HEK293T Harvest Harvest and concentrate lentiviral particles HEK293T->Harvest AML_Cells Transduce AML cell lines (e.g., MOLM-13, MV4;11) Harvest->AML_Cells Selection Select transduced cells (e.g., with puromycin) AML_Cells->Selection Genomic_DNA Genomic DNA analysis (Sanger sequencing) Selection->Genomic_DNA Western_Blot Western Blot for ENL protein Selection->Western_Blot qPCR qPCR for ENL and target genes Selection->qPCR Viability Cell viability and proliferation assays Selection->Viability Differentiation Flow cytometry for differentiation markers Selection->Differentiation In_Vivo In vivo xenograft studies Selection->In_Vivo

Caption: A stepwise workflow for generating and validating ENL knockout AML cell lines for functional studies.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of ENL in AML Cell Lines

1.1. sgRNA Design and Cloning

  • Design sgRNAs: Design at least two unique sgRNAs targeting early exons of the human MLLT1 (ENL) gene to ensure a functional knockout. Use online design tools (e.g., CHOPCHOP, Synthego) to identify high-scoring sgRNAs with minimal off-target effects.

    • Example sgRNA sequences (from Wan et al., 2017):

      • sgENL#1: 5’-CACCGGCTGTACCAGCTCAAGATGG-3’

      • sgENL#2: 5’-CACCGTGGATGGAACTGGACCGGTC-3’

  • Clone sgRNAs into a lentiviral vector: Synthesize and anneal complementary oligonucleotides for each sgRNA. Clone the annealed oligos into a suitable lentiviral vector containing a Cas9 expression cassette and a selectable marker (e.g., lentiCRISPRv2, which expresses Cas9 and contains a puromycin resistance gene).

1.2. Lentivirus Production

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Transfection: Co-transfect HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000 or PEI.

  • Harvest and Concentrate: Harvest the lentiviral supernatant 48 and 72 hours post-transfection. Pool the supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus using a Lenti-X Concentrator or by ultracentrifugation.

1.3. Transduction of AML Cell Lines

  • Cell Culture: Culture AML cell lines (e.g., MOLM-13, MV4;11) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Transduction: Transduce AML cells with the concentrated lentivirus at a multiplicity of infection (MOI) optimized for each cell line. The presence of polybrene (8 µg/mL) can enhance transduction efficiency.

  • Selection: 24-48 hours post-transduction, select for successfully transduced cells by adding puromycin (1-2 µg/mL, concentration to be determined for each cell line) to the culture medium.

1.4. Validation of ENL Knockout

  • Genomic DNA Analysis: Isolate genomic DNA from the selected cells. PCR amplify the region of the MLLT1 gene targeted by the sgRNAs. Analyze the PCR products by Sanger sequencing to confirm the presence of insertions or deletions (indels).

  • Western Blot: Prepare protein lysates from the knockout and control cell lines. Perform Western blotting using a validated antibody against ENL to confirm the absence of the ENL protein. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Quantitative PCR (qPCR): Isolate total RNA and perform reverse transcription to generate cDNA. Use qPCR to measure the mRNA levels of MLLT1 and known ENL target genes (MYC, HOXA9). Normalize expression to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 2: In Vitro Functional Assays

2.1. Cell Viability and Proliferation Assays

  • Competitive Proliferation Assay: Co-culture ENL knockout cells (expressing a fluorescent marker like RFP) with control cells. Monitor the percentage of fluorescent cells over time using flow cytometry. A decrease in the percentage of fluorescent cells indicates reduced fitness of the knockout cells.

  • Cell Counting: Seed equal numbers of knockout and control cells. Count the number of viable cells at different time points using a hemocytometer and trypan blue exclusion.

2.2. Differentiation Analysis

  • Flow Cytometry: Stain ENL knockout and control cells with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14). Analyze the cell populations by flow cytometry to assess changes in the differentiation status.

Protocol 3: In Vivo Xenograft Studies

3.1. Animal Model

  • Use immunodeficient mice (e.g., NOD/SCID/gamma (NSG)) for xenograft studies.

3.2. Cell Injection

  • Inject ENL knockout or control AML cells (e.g., 1 x 10^6 cells per mouse) intravenously (i.v.) into the tail vein of the mice.

3.3. Monitoring Disease Progression

  • If the cells express a luciferase reporter, monitor tumor burden by bioluminescence imaging at regular intervals.

  • Monitor the mice for signs of disease, including weight loss, hind-limb paralysis, and general morbidity.

3.4. Survival Analysis

  • Record the survival of the mice in each group and generate Kaplan-Meier survival curves to assess the impact of ENL knockout on overall survival.

Conclusion

The methodologies outlined in these application notes provide a robust framework for investigating the critical role of ENL in AML pathogenesis using CRISPR-Cas9 technology. The quantitative data and detailed protocols serve as a valuable resource for researchers aiming to validate ENL as a therapeutic target and to explore novel therapeutic strategies for this aggressive hematological malignancy. The provided diagrams of the ENL signaling pathway and the experimental workflow offer a clear visual guide for understanding the molecular context and the practical steps involved in this line of research.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing ENL Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the selectivity of ENL inhibitors over its close paralogue, AF9. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My ENL inhibitor shows poor selectivity against AF9 in my initial screens. What are the key structural differences I should consider for optimization?

A1: Achieving high selectivity between ENL and AF9 is a common challenge due to the high sequence and structural similarity of their YEATS domains.[1][2] However, subtle differences in the amino acid residues lining the acyl-lysine binding pocket can be exploited. For instance, introducing moieties that can form a salt bridge with Glutamic acid 26 (E26) in ENL has been a successful strategy to enhance selectivity, as this residue is not conserved in AF9.[1] Structural analysis reveals that the aromatic cage, crucial for recognizing acylated histones, presents opportunities for designing inhibitors with specific interactions that favor ENL.[3][4][5][6]

Q2: What are the recommended biochemical assays to accurately determine the selectivity of my compounds for ENL over AF9?

A2: A multi-assay approach is recommended to confidently determine inhibitor selectivity. Commonly used and robust biochemical assays include:

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the disruption of the interaction between the YEATS domain and an acylated histone peptide. It is suitable for high-throughput screening.[1]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaScreen, TR-FRET is a proximity-based assay that can quantify the inhibition of the YEATS domain-histone peptide interaction and is a reliable alternative to avoid potential assay interference.[7][8]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the binding affinity (Kd) of the inhibitor to the YEATS domain, providing detailed thermodynamic parameters of the interaction.[7]

  • Surface Plasmon Resonance (SPR): SPR is another powerful technique to determine the binding kinetics and affinity of an inhibitor.[9][10]

Q3: My inhibitor is potent in biochemical assays but shows reduced activity and selectivity in cellular models. What could be the reasons and how can I troubleshoot this?

A3: Discrepancies between biochemical potency and cellular efficacy are a frequent hurdle. Several factors could be at play:

  • Cell Permeability: The compound may have poor cell membrane permeability. Standard assays like the Caco-2 permeability assay can assess this.[1]

  • Cellular Target Engagement: It is crucial to confirm that your compound is reaching and binding to ENL within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify intracellular target engagement.[1][2][7][9][11] A NanoBRET (Bioluminescence Resonance Energy Transfer) assay is another effective method to measure intracellular target engagement.[2][11]

  • Off-Target Effects: The compound might be hitting other cellular targets, leading to unexpected phenotypes or toxicity.[12] Performing broader profiling, such as kinome scans or using CRISPR-Cas9 mutagenesis screens, can help identify potential off-target liabilities.[13][14]

  • Expression Levels of ENL and AF9: The relative expression levels of ENL and AF9 in your chosen cell line can influence the observed cellular phenotype. It is important to work with cell lines where the target is expressed and relevant to the disease model.[1][15]

Troubleshooting Guides

Issue 1: High background signal or false positives in AlphaScreen/TR-FRET assays.
Potential Cause Troubleshooting Step
Compound Interference Run a counter-screen using a biotinylated peptide that does not bind to the YEATS domain to identify compounds that interfere with the assay components.[1]
Non-specific Binding Optimize concentrations of assay components (protein, peptide, beads). Ensure appropriate buffer conditions, including salt and detergent concentrations.
Assay Component Quality Verify the purity and activity of the recombinant YEATS domain proteins and the integrity of the biotinylated histone peptides.
Issue 2: Inconsistent results in Cellular Thermal Shift Assays (CETSA).
Potential Cause Troubleshooting Step
Suboptimal Compound Concentration/Incubation Time Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your compound.[11]
Inefficient Cell Lysis Ensure complete cell lysis to release the target protein. Optimize lysis buffer composition and mechanical disruption methods.
Protein Degradation Add protease inhibitors to the lysis buffer. Keep samples on ice throughout the procedure.
Low Target Protein Expression Use a cell line with higher endogenous expression of the target protein or consider using an overexpression system for initial validation.[2]

Quantitative Data Summary

The following tables summarize the inhibitory activities of selected compounds against ENL and AF9, providing a benchmark for selectivity.

Table 1: Biochemical Potency of ENL Inhibitors

CompoundENL IC50 (nM)AF9 IC50 (nM)Selectivity (AF9/ENL)AssayReference
Compound 7 <100>20,000>200AlphaScreen[1]
Compound 11 51984~19AlphaScreen[1]
Compound 24 <100>20,000>200AlphaScreen[1]
SR-0813 25311~12HTRF[9][16]
TDI-11055 50701.4TR-FRET[7]
SGC-iMLLT 129 (Kd)---[11]

Table 2: Cellular Target Engagement of ENL Inhibitors

CompoundENL EC50 (nM)AF9 EC50 (nM)AssayReference
SR-0813 20576CETSA[9]

Experimental Protocols

A detailed methodology for a key assay is provided below.

AlphaScreen Assay for ENL/AF9 Inhibition

Objective: To quantify the ability of a compound to inhibit the interaction between the ENL or AF9 YEATS domain and an acetylated histone H3 peptide.

Materials:

  • Recombinant His-tagged ENL and AF9 YEATS domain proteins.

  • Biotinylated histone H3 peptide with acetylation at a specific lysine residue (e.g., H3K9ac).[1]

  • Streptavidin-coated Donor beads.

  • Nickel chelate (Ni-NTA) Acceptor beads.

  • AlphaScreen buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).[1]

  • Test compounds dissolved in DMSO.

  • 384-well microplates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, His-tagged YEATS domain protein, and biotinylated histone peptide in the AlphaScreen buffer.

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding to occur.

  • Add a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for a longer period (e.g., 60 minutes) to allow for bead-protein complex formation.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibitory activity of the compound. Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the dose-response data to a suitable model.

Visualizations

ENL_Inhibitor_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_optimization Lead Optimization AlphaScreen AlphaScreen SAR Structure-Activity Relationship (SAR) AlphaScreen->SAR TR_FRET TR-FRET TR_FRET->SAR ITC ITC ITC->SAR CETSA CETSA CETSA->SAR NanoBRET NanoBRET NanoBRET->SAR Proliferation Proliferation Assays Selectivity Improved Selectivity (ENL vs AF9) Proliferation->Selectivity SAR->Selectivity Signaling_Pathway_Inhibition cluster_nucleus Nucleus ENL ENL Histone Acetylated Histone ENL->Histone Binds SEC Super Elongation Complex (SEC) ENL->SEC AF9 AF9 AF9->Histone Binds Transcription Gene Transcription SEC->Transcription Promotes Inhibitor Selective ENL Inhibitor Inhibitor->ENL Inhibits

References

Technical Support Center: Overcoming Poor Cellular Permeability of ENL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor cellular permeability of ENL (Eleven-Nineteen Leukemia) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is ENL and why is it a target in drug discovery?

A1: ENL (Eleven-Nineteen Leukemia), also known as MLLT1, is a protein that functions as a "reader" of histone acetylation.[1][2] It is a critical component of the super elongation complex (SEC), which regulates the transcription of key genes involved in cellular processes. In certain cancers, such as acute myeloid leukemia (AML), ENL is essential for maintaining oncogenic gene expression programs.[1][3] The YEATS domain of ENL recognizes acetylated lysine residues on histones, making it an attractive target for therapeutic intervention with small molecule inhibitors.[1][4]

Q2: What is the primary challenge when working with ENL inhibitors in cellular assays?

A2: A significant challenge with many small molecule ENL inhibitors is their poor cellular permeability.[5] This means that while an inhibitor may show high potency in biochemical assays (e.g., targeting the isolated ENL YEATS domain), it may have weak activity in cell-based assays because it cannot efficiently cross the cell membrane to reach its intracellular target.[5]

Q3: How is cellular permeability measured?

A3: Cellular permeability is typically assessed using in vitro models that mimic physiological barriers. The most common assays are:

  • Caco-2 Permeability Assay: Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier similar to the intestinal epithelium. It is considered the gold standard for predicting oral drug absorption.[6][7][8]

  • MDCK Permeability Assay: Employs Madin-Darby canine kidney cells, which form a tight monolayer and are often used to predict blood-brain barrier penetration.[9][10] A modified version, MDCK-MDR1, overexpresses the P-glycoprotein (P-gp) efflux pump to identify compounds that are substrates for this transporter.[9][11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a high-throughput method for assessing passive permeability.[12][13]

Q4: What is the apparent permeability coefficient (Papp) and how is it interpreted?

A4: The apparent permeability coefficient (Papp), typically measured in cm/s, is a quantitative measure of the rate at which a compound crosses a cell monolayer or artificial membrane.[14] Generally, Papp values are categorized as follows:

  • Papp > 10 x 10-6 cm/s: High permeability

  • Papp 1-10 x 10-6 cm/s: Moderate permeability

  • Papp < 1 x 10-6 cm/s: Low permeability

Q5: What is an efflux ratio and why is it important?

A5: The efflux ratio is calculated from bidirectional permeability assays (e.g., Caco-2 or MDCK-MDR1) by dividing the Papp value in the basolateral-to-apical (B-A) direction by the Papp value in the apical-to-basolateral (A-B) direction.[6][11] An efflux ratio greater than 2 suggests that the compound is actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which can be a significant contributor to poor intracellular accumulation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with ENL inhibitors related to poor cellular permeability.

Problem 1: High in vitro potency but low cellular activity.

Possible Cause: Poor cellular permeability of the ENL inhibitor.

Troubleshooting Workflow:

start High in vitro potency, low cellular activity pampa Perform PAMPA Assay start->pampa pampa_res Assess Passive Permeability pampa->pampa_res caco2_mdck Perform Caco-2 or MDCK Assay pampa_res->caco2_mdck If passive permeability is moderate to high low_passive Low Passive Permeability (Low Papp in PAMPA) pampa_res->low_passive If passive permeability is low caco2_mdck_res Assess Overall Permeability and Efflux caco2_mdck->caco2_mdck_res caco2_mdck_res->low_passive If permeability is low and efflux is low high_efflux High Efflux Ratio (Papp(B-A)/Papp(A-B) > 2) caco2_mdck_res->high_efflux If permeability is low and efflux is high good_perm Good Permeability (High Papp, Low Efflux) caco2_mdck_res->good_perm If permeability is good chem_mod Chemical Modification: - Increase lipophilicity - Reduce polar surface area - N-methylation - Prodrug approach low_passive->chem_mod form_strat Formulation Strategies: - Use of permeation enhancers - Nanoparticle encapsulation low_passive->form_strat high_efflux->chem_mod efflux_inhib Co-administer with Efflux Pump Inhibitor (e.g., Verapamil) high_efflux->efflux_inhib other_issues Investigate other issues: - Target engagement in cells - Intracellular metabolism - Compound stability good_perm->other_issues retest Re-test modified compound in cellular assays chem_mod->retest efflux_inhib->retest form_strat->retest

Caption: Troubleshooting workflow for low cellular activity of ENL inhibitors.

Solutions:

  • Assess Passive Permeability:

    • Action: Run a PAMPA assay to determine the compound's passive diffusion potential.[12]

    • Interpretation: If the Papp is low, the compound's intrinsic physicochemical properties are likely hindering its ability to cross the lipid membrane.

  • Evaluate Active Transport and Efflux:

    • Action: Perform a bidirectional Caco-2 or MDCK-MDR1 assay.[6][9]

    • Interpretation: A high efflux ratio (≥2) indicates the compound is a substrate for efflux pumps, which actively remove it from the cell.

  • Chemical Modification Strategies:

    • Increase Lipophilicity: Modify the inhibitor to make it more lipid-soluble, for example, by adding hydrophobic functional groups. However, this must be balanced to maintain aqueous solubility.

    • Reduce Polar Surface Area (PSA): A lower PSA is generally associated with better permeability. Aim for a PSA < 140 Ų.

    • N-methylation: Methylating amide nitrogens can improve permeability by reducing the number of hydrogen bond donors and promoting a more membrane-favorable conformation.[15]

    • Prodrug Approach: Mask polar functional groups with moieties that are cleaved off inside the cell, releasing the active inhibitor.[15]

  • Formulation Strategies:

    • Use of Permeation Enhancers: Co-administer the inhibitor with excipients that temporarily increase membrane permeability.[16][17]

    • Nanoparticle Encapsulation: Formulating the inhibitor within lipid-based or polymeric nanoparticles can facilitate its entry into cells.[16][17]

Problem 2: Inconsistent results in cellular proliferation assays.

Possible Cause: Variable intracellular concentration of the ENL inhibitor due to borderline permeability.

Solutions:

  • Increase Incubation Time: Allow more time for the inhibitor to accumulate within the cells. However, be mindful of potential compound degradation or off-target effects over longer periods.

  • Optimize Compound Concentration: Test a wider range of concentrations to identify a window where a consistent dose-dependent effect is observed.

  • Use a More Sensitive Cell Line: If available, use a cell line known to be highly dependent on ENL, as it may show a more robust response even at lower intracellular concentrations.[5]

  • Serum Concentration: The presence of serum proteins can bind to the inhibitor and reduce its free concentration available for cell uptake. Consider reducing the serum concentration in your culture medium during the experiment, ensuring the cells remain viable.

Quantitative Data Summary

The following table summarizes publicly available permeability data for a known ENL inhibitor. This data can serve as a benchmark for your own compounds.

CompoundAssay TypePapp (A-B) (10-6 cm/s)Efflux RatioPermeability ClassificationReference
TDI-11055Caco-2Moderate to HighMinimalModerate to High[18]

Note: Specific numerical values for TDI-11055 were not publicly available, but the compound was described as having "moderate/high permeability" and "minimal efflux" in a Caco-2 assay.[18]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol provides a general workflow for assessing the permeability of an ENL inhibitor across a Caco-2 cell monolayer.

Experimental Workflow:

seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form a monolayer seed->culture teer Measure TEER to confirm monolayer integrity culture->teer teer_check TEER > 200 Ω·cm²? teer->teer_check teer_check->culture No, continue culture wash Wash monolayer with pre-warmed buffer teer_check->wash Yes add_compound Add ENL inhibitor to apical (A-B) or basolateral (B-A) side wash->add_compound incubate Incubate at 37°C for 2 hours add_compound->incubate sample Collect samples from receiver compartment incubate->sample analyze Analyze compound concentration by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Experimental workflow for the Caco-2 permeability assay.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell filter inserts and cultured for 21-28 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.[8]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above 200 Ω·cm² is generally considered acceptable.[7]

  • Compound Preparation: Prepare a dosing solution of the ENL inhibitor in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).[6]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B): Add the inhibitor solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A): Add the inhibitor solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period, typically 2 hours, with gentle shaking.[19]

  • Sampling and Analysis: At the end of the incubation, take samples from the receiver chamber and analyze the concentration of the inhibitor using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the Papp value using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).[6]

Protocol 2: PAMPA Assay

This protocol outlines the steps for a Parallel Artificial Membrane Permeability Assay.

Methodology:

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.[20]

  • Compound Preparation: The ENL inhibitor is dissolved in a buffer solution (e.g., PBS) to create the donor solution.

  • Assay Setup: The filter plate (donor plate) is placed on top of an acceptor plate containing fresh buffer. The donor solution is then added to the wells of the filter plate.

  • Incubation: The "sandwich" plate is incubated at room temperature for a period of 4 to 18 hours.[21][22]

  • Analysis: After incubation, the concentration of the inhibitor in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The permeability coefficient (Pe) is calculated based on the final concentrations in the donor and acceptor wells.

ENL Signaling Pathway in AML

The diagram below illustrates the role of ENL in promoting oncogenic gene expression in Acute Myeloid Leukemia (AML).

cluster_nucleus Cell Nucleus Histone Histone H3 Ac Acetylation (H3K9ac, H3K27ac) Histone->Ac HATs ENL ENL Protein (YEATS Domain) Ac->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation DNA Oncogenic Genes (e.g., HOXA9, MYC) PolII->DNA Binds to Promoter mRNA mRNA Transcript DNA->mRNA Transcription Leukemia Leukemic Cell Proliferation & Survival mRNA->Leukemia Translation & Effect ENL_Inhibitor ENL Inhibitor ENL_Inhibitor->ENL Inhibition

Caption: ENL-mediated transcriptional activation in AML and the point of intervention for ENL inhibitors.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Eleven-Nineteen-Leukemia (ENL) Protein Inhibitor IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with the Eleven-Nineteen-Leukemia (ENL) protein inhibitor, IN-1. Our goal is to facilitate the successful preclinical development of this and similar compounds by providing practical solutions to common bioavailability issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the Eleven-Nineteen-Leukemia (ENL) protein and its inhibitors like IN-1?

The ENL protein is an epigenetic "reader" that recognizes acetylated histone tails through its YEATS domain. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters, driving the expression of oncogenes, particularly in acute myeloid leukemia (AML).[1][2][3] ENL is a key component of the super elongation complex (SEC) and its activity is essential for the maintenance of leukemic cell lines with MLL rearrangements.[4][5] Inhibitors like IN-1 are designed to bind to the YEATS domain of ENL, preventing its interaction with acetylated histones and thereby suppressing the transcription of cancer-driving genes.[1][4]

Q2: What are the common challenges affecting the in vivo bioavailability of small molecule ENL inhibitors like IN-1?

Many small molecule inhibitors targeting epigenetic readers, including ENL inhibitors, are often characterized by poor aqueous solubility and metabolic instability.[6] These properties can lead to low oral bioavailability, limiting the exposure of the target tissue to the drug and potentially compromising its therapeutic efficacy.[6] Specifically, for kinase inhibitors, which share similar physicochemical properties, low intrinsic solubility is a common issue.[7]

Q3: What are the initial steps to consider for improving the bioavailability of ENL IN-1?

Improving the bioavailability of a compound like ENL IN-1 typically involves a multi-pronged approach focusing on formulation and delivery strategies. Key considerations include:

  • Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can enhance the dissolution rate.[7]

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve its solubility and dissolution.[8]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can improve absorption by facilitating dissolution in the gastrointestinal tract.[9]

  • Prodrugs: Chemical modification of the inhibitor to a more soluble or permeable prodrug that is converted to the active form in vivo can be an effective strategy.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of ENL IN-1
Symptom Possible Cause Suggested Solution
Precipitation of IN-1 in aqueous buffers or dosing vehicles. The compound has low intrinsic aqueous solubility.1. Co-solvents: Test the solubility of IN-1 in various pharmaceutically acceptable co-solvents such as PEG 300, PEG 400, propylene glycol, or DMSO. Determine the maximum concentration that remains in solution. 2. Surfactants: Incorporate surfactants like Tween 80 or Cremophor EL to improve wettability and prevent precipitation. 3. pH Adjustment: Evaluate the pH-solubility profile of IN-1. If it is an ionizable compound, adjusting the pH of the vehicle may significantly improve solubility.
Low and variable oral absorption in animal studies. Poor dissolution of the solid compound in the gastrointestinal tract.1. Micronization/Nanonization: Reduce the particle size of the IN-1 powder through micronization or nanomilling to increase the surface area for dissolution. 2. Amorphous Solid Dispersion: Prepare a solid dispersion of IN-1 in a polymer matrix (e.g., PVP, HPMC) to maintain the drug in a higher energy amorphous state. 3. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or a lipid solution to present the drug in a solubilized form to the gastrointestinal tract.
Issue 2: Rapid Metabolism and Clearance of ENL IN-1
Symptom Possible Cause Suggested Solution
Low exposure (AUC) and short half-life in pharmacokinetic studies despite good initial absorption. The compound is rapidly metabolized by liver enzymes (e.g., cytochrome P450s).1. In Vitro Metabolic Stability Assays: Conduct in vitro studies using liver microsomes or S9 fractions to identify the primary metabolic pathways and the enzymes involved.[10][11][12] 2. Structural Modification: If specific metabolic "soft spots" are identified on the molecule, consider medicinal chemistry efforts to modify these sites to block or slow down metabolism. 3. Co-administration with Inhibitors: In preclinical studies, co-administration with a known inhibitor of the metabolizing enzyme (e.g., ketoconazole for CYP3A4) can help confirm the role of that enzyme in the compound's clearance.
High first-pass metabolism observed after oral dosing. Significant metabolism of the compound in the liver before it reaches systemic circulation.1. Alternative Routes of Administration: For initial in vivo efficacy studies, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a therapeutic window. 2. Prodrug Approach: Design a prodrug that masks the metabolically liable group and is cleaved to release the active IN-1 in systemic circulation.

Quantitative Data Summary

The following table presents a summary of pharmacokinetic parameters for the orally bioavailable ENL YEATS domain inhibitor, TDI-11055, which can serve as a reference for researchers working on similar compounds.

Compound Dose (mg/kg, oral) Cmax (nM) Tmax (h) AUC (nM*h) Bioavailability (%) Animal Model Reference
TDI-11055100~1500 (unbound)~4>10000 (unbound)Not ReportedMouse[13]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment

This protocol provides a general framework for assessing the metabolic stability of ENL IN-1 using liver microsomes.

  • Prepare Reagents:

    • Pooled liver microsomes (human, mouse, or rat)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • ENL IN-1 stock solution (in a suitable organic solvent like DMSO)

    • Positive control compound with known metabolic instability (e.g., testosterone)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubation:

    • Pre-warm the phosphate buffer and liver microsomes to 37°C.

    • In a microcentrifuge tube, combine the buffer, microsomes, and ENL IN-1 (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately add the aliquot to the quenching solution to stop the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining ENL IN-1 at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining ENL IN-1 versus time.

    • The slope of the linear regression will give the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Protocol 2: In Vivo Pharmacokinetic Study

This protocol outlines a basic procedure for evaluating the oral bioavailability of ENL IN-1 in a rodent model.

  • Animal Model and Acclimation:

    • Select an appropriate rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).[14][15]

    • Allow the animals to acclimate to the housing conditions for at least one week.

  • Dosing Formulation and Administration:

    • Prepare a homogenous and stable dosing formulation of ENL IN-1 in a suitable vehicle.

    • Divide the animals into two groups: intravenous (IV) and oral (PO).

    • Administer a single dose of ENL IN-1 to each animal. The IV dose is typically lower than the PO dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of ENL IN-1 in plasma.

    • Analyze the plasma samples to determine the concentration of ENL IN-1 at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters for both IV and PO routes, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

ENL_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 Acetylation Histone Acetylation (H3K9ac, H3K27ac) Histone->Acetylation HATs ENL ENL Protein (YEATS Domain) Acetylation->ENL Recognition via YEATS Domain SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation DNA Promoter Region of Oncogenes (e.g., MYC, HOXA9) PolII->DNA Binding Transcription Oncogenic Gene Transcription DNA->Transcription Initiation & Elongation IN1 ENL IN-1 IN1->ENL Inhibition

Caption: Simplified signaling pathway of ENL in promoting oncogenic gene transcription and the inhibitory action of IN-1.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Pharmacokinetics cluster_outcome Outcome Solubility Solubility Screening Formulation Formulation Optimization (e.g., SEDDS, Nanosuspension) Solubility->Formulation Metabolic_Stability Metabolic Stability (Microsomes, S9) Formulation->Metabolic_Stability Permeability Permeability Assay (e.g., Caco-2) Metabolic_Stability->Permeability PK_Study Rodent PK Study (IV and PO routes) Permeability->PK_Study Data_Analysis Calculate F%, Cmax, Tmax, AUC PK_Study->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: Experimental workflow for enhancing and evaluating the in vivo bioavailability of ENL IN-1.

References

Technical Support Center: Strategies to Mitigate Resistance to Eleven-Nineteen-Leukemia (ENL) Protein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Eleven-Nineteen-Leukemia (ENL) protein inhibitors, such as IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ENL inhibitors like IN-1?

ENL is a "reader" of epigenetic modifications, specifically recognizing acetylated lysine on histone tails through its YEATS domain. This interaction is crucial for recruiting the Super Elongation Complex (SEC) and other transcriptional machinery to the promoters of key oncogenes, such as MYC and HOXA9, driving their expression.[1] ENL inhibitors, including IN-1, are small molecules designed to bind to the YEATS domain, competitively blocking its interaction with acetylated histones.[2] This displacement of ENL from chromatin leads to the suppression of target gene transcription and subsequent inhibition of leukemia cell proliferation.

Q2: My MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13) is showing a weaker than expected response to the ENL inhibitor. What are the potential reasons?

Several factors could contribute to a reduced response:

  • Cell Line Integrity: Ensure the cell line has not been misidentified or contaminated. We recommend routine cell line authentication.

  • Inhibitor Potency: Verify the concentration and integrity of your ENL inhibitor stock. Perform a dose-response curve to determine the IC50 in a known sensitive cell line.

  • Pre-existing Resistance: The specific sub-clone of the cell line you are using may have developed intrinsic resistance.

  • Experimental Conditions: Suboptimal cell culture conditions, such as high cell density or depleted media, can affect drug sensitivity.

Q3: What are the known mechanisms of acquired resistance to ENL inhibitors?

There are two primary mechanisms of acquired resistance that have been identified:

  • On-Target Mutations: Mutations within the ENL YEATS domain can prevent the inhibitor from binding effectively while preserving the protein's function. A CRISPR-Cas9-mediated mutagenesis screen identified a specific ENL mutation that confers resistance to the ENL inhibitor TDI-11055.[1][3] While the exact mutation from this screen is not specified, mutations in the acetyl-lysine binding pocket, such as Y78A, have been shown to reduce the stabilizing effect of ENL inhibitors.

  • Bypass Pathways: A CRISPR/Cas9 screen has revealed that in-frame deletions in the PAF1 gene can confer resistance to ENL inhibitors.[4][5] PAF1 is a component of the Polymerase-Associated Factor 1 Complex (PAF1C), which plays a role in transcriptional elongation. This suggests that alterations in downstream transcriptional regulation can bypass the cell's dependency on ENL.

Q4: How can I overcome or mitigate resistance to ENL inhibitors in my experiments?

A promising strategy is the use of combination therapies. Synergistic effects have been observed when combining ENL inhibitors with BET bromodomain inhibitors (e.g., JQ1). Both ENL and BET proteins are critical readers that regulate oncogenic transcription, and their dual inhibition can lead to a more profound and durable anti-leukemic effect.[6]

Troubleshooting Guides

Problem 1: Higher than expected IC50 value in a sensitive cell line.
Possible Cause Troubleshooting Step
Inhibitor Degradation Prepare fresh dilutions of the inhibitor from a new stock. Store the inhibitor according to the manufacturer's instructions.
Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
Assay-Specific Issues If using a metabolic assay (e.g., MTT), ensure the inhibitor itself does not interfere with the assay readout. Consider using a direct cell counting method or an ATP-based viability assay (e.g., CellTiter-Glo).
Incorrect Seeding Density Optimize cell seeding density to ensure cells are not overgrown or too sparse at the end of the incubation period.
Problem 2: Suspected acquired resistance after long-term culture with the inhibitor.
Possible Cause Troubleshooting Step
ENL YEATS Domain Mutation Sequence the ENL YEATS domain of the resistant cells and compare it to the parental cell line to identify potential mutations.
Alterations in the PAF1 Complex Perform western blotting to check for changes in PAF1 protein levels. Sequence the PAF1 gene to look for deletions or mutations.
Upregulation of Bypass Pathways Conduct RNA-sequencing on sensitive and resistant cells (with and without treatment) to identify differentially expressed genes and activated signaling pathways.

Quantitative Data

The following tables summarize the in vitro and cellular potency of various ENL inhibitors in sensitive and insensitive leukemia cell lines.

Table 1: In Vitro and Cellular Potency of ENL Inhibitors

InhibitorTargetIn Vitro IC50 (nM)Cell LineCellular IC50/EC50 (µM)Reference
Eleven-Nineteen-Leukemia Protein IN-1 ENL YEATS14.5MOLM-1339.6[2]
MV4-1145.1[2]
SR-0813 ENL YEATS25MV4;11~1.0[7]
AF9 YEATS311MOLM-13~1.0[7]
TDI-11055 ENL YEATS50MV4;11Dose-dependent inhibition[1][8]
AF9 YEATS70MOLM-13Dose-dependent inhibition[1][8]
OCI-AML3Dose-dependent inhibition[8]

Table 2: Differential Sensitivity of Leukemia Cell Lines to ENL Inhibitors

Cell LineMLL StatusResponse to ENL InhibitionNotesReference
MV4;11 MLL-AF4Sensitive[7][8]
MOLM-13 MLL-AF9Sensitive[7][8]
OCI-AML2 MLL-AF6Sensitive[8]
HL-60 MLL-wildtypeInsensitiveMinimal effect on growth[7][8]
K562 MLL-wildtypeInsensitiveMinimal effect on growth[8]
U937 MLL-wildtypeInsensitiveMinimal effect on growth[8]
JURKAT MLL-wildtypeInsensitiveMinimal effect on growth[7][8]

Experimental Protocols

Protocol 1: Generation of ENL Inhibitor-Resistant Cell Lines

This protocol describes a method for generating resistant leukemia cell lines through continuous exposure to an ENL inhibitor.

  • Initial Culture: Culture a sensitive leukemia cell line (e.g., MOLM-13) in standard growth medium.

  • Dose Escalation:

    • Begin by treating the cells with the ENL inhibitor at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • Culture the cells until their growth rate recovers.

    • Gradually increase the inhibitor concentration in a stepwise manner, allowing the cells to adapt at each concentration before proceeding to the next.

  • Selection and Expansion: Continue this process until the cells are able to proliferate in the presence of a high concentration of the inhibitor (e.g., 5-10 times the original IC50).

  • Clonal Isolation: Isolate single-cell clones from the resistant population using limited dilution or single-cell sorting to ensure a homogenous resistant cell line.

  • Validation: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to the parental cell line.

Protocol 2: Synergy Analysis of ENL and BET Inhibitors using the Chou-Talalay Method

This protocol outlines how to assess the synergistic effect of combining an ENL inhibitor with a BET inhibitor.

  • Experimental Design:

    • Determine the IC50 values for the ENL inhibitor and the BET inhibitor (e.g., JQ1) individually in your cell line of interest.

    • Design a matrix of combination concentrations. A common approach is to use a constant ratio of the two drugs (e.g., based on the ratio of their IC50 values) and test several dilutions of this combination.

  • Cell Treatment: Seed cells in a 96-well plate and treat them with the single agents and the combinations for a predetermined time (e.g., 72 hours). Include vehicle-treated wells as a control.

  • Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo) to determine the fraction of affected (inhibited) cells for each condition.

  • Data Analysis:

    • Use software like CompuSyn to analyze the dose-effect data.

    • The software will calculate a Combination Index (CI) for each combination.[9]

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

    • The software can also generate isobolograms for a visual representation of the synergy.[10]

Visualizations

ENL_Signaling_Pathway Histone Acetylated Histone (H3K9ac, H3K27ac) ENL ENL Histone->ENL Binds via YEATS domain SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Pol II SEC->PolII Activates Oncogenes Oncogenes (MYC, HOXA9) PolII->Oncogenes Transcribes Proliferation Leukemic Proliferation Oncogenes->Proliferation IN1 ENL Inhibitor (e.g., IN-1) IN1->ENL Blocks binding

Caption: Simplified signaling pathway of ENL in promoting leukemogenesis and the mechanism of ENL inhibitors.

Resistance_Workflow start Experiment shows resistance to ENL inhibitor q1 Is it a known sensitive cell line? start->q1 check_culture Troubleshoot Culture: - Check cell viability - Confirm inhibitor concentration - Authenticate cell line q1->check_culture Yes acquired_res Investigate Acquired Resistance q1->acquired_res No, or culture is fine seq_enl Sequence ENL YEATS Domain acquired_res->seq_enl seq_paf1 Sequence PAF1 Gene acquired_res->seq_paf1 combo_therapy Strategy: Combination Therapy (e.g., with BET inhibitor) seq_enl->combo_therapy seq_paf1->combo_therapy

Caption: Troubleshooting workflow for investigating resistance to ENL inhibitors.

References

Optimizing dosage and treatment schedules for ENL inhibitors in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ENL inhibitors in in vivo experiments. The information is tailored for scientists and drug development professionals to optimize dosage, treatment schedules, and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENL inhibitors?

ENL (Eleven-Nineteen Leukemia) is a chromatin reader protein that recognizes acetylated histones through its YEATS domain.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, promoting the expression of genes often implicated in cancer, such as acute myeloid leukemia (AML).[1][2] ENL inhibitors work by competitively binding to the YEATS domain, thereby displacing ENL from chromatin.[3][4] This displacement leads to the suppression of oncogenic gene expression programs and can induce differentiation in cancer cells.[3][4]

Q2: Which ENL inhibitor should I choose for my in vivo study?

The choice of an ENL inhibitor for in vivo studies depends on factors like its potency, selectivity, and pharmacokinetic properties. TDI-11055 is a potent, selective, and orally bioavailable ENL inhibitor that has demonstrated efficacy in mouse models of AML.[3] In contrast, while SR-0813 is a potent inhibitor, its rapid metabolism in mouse liver microsomes may limit its in vivo applications. When selecting an inhibitor, it is crucial to consider its in vivo bioavailability and half-life to ensure sustained target engagement.

Q3: How do I determine the optimal dosage and treatment schedule for my in vivo experiment?

Determining the optimal dosage and treatment schedule requires a multi-step approach:

  • In Vitro Potency: Establish the inhibitor's potency (IC50) in your cancer cell line of interest.

  • Pharmacokinetic (PK) Studies: Conduct PK studies in your animal model to determine the inhibitor's half-life, bioavailability, and plasma concentration at different doses.

  • Dose Prediction: Integrate the in vitro potency and in vivo PK data to predict the dosage and schedule required to maintain a plasma concentration above the IC50 for a desired duration. For example, based on the in vitro potency of TDI-11055 against MV4;11 cells (IC50 = 0.27 µmol/L) and its PK profile, doses of 100 and 200 mg/kg were chosen for in vivo efficacy studies.

  • Maximum Tolerated Dose (MTD): If working with a novel inhibitor, an MTD study is recommended to identify the highest dose that does not cause unacceptable toxicity.

Q4: How can I confirm that the ENL inhibitor is engaging its target in vivo?

Several methods can be used to confirm target engagement in vivo:

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence of the inhibitor. Increased thermal stability of ENL in inhibitor-treated cells compared to vehicle-treated cells indicates target engagement.

  • Pharmacodynamic (PD) Biomarkers: Monitor the expression of known ENL target genes, such as HOXA9 and MYC, in tumor tissue from treated animals. A significant reduction in the expression of these genes indicates successful target engagement and downstream pathway modulation.

  • Chromatin Immunoprecipitation (ChIP): Perform ChIP followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) to directly measure the displacement of ENL from the chromatin at specific gene loci.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lack of Efficacy Insufficient drug exposure.- Increase the dose or dosing frequency.- Confirm the inhibitor's formulation is appropriate for the chosen administration route.- Perform pharmacokinetic studies to assess drug levels in plasma and tumor tissue.
Poor bioavailability of the inhibitor.- Consider a different administration route (e.g., intraperitoneal instead of oral).- Re-formulate the inhibitor to improve solubility.
The tumor model is not dependent on ENL.- Confirm ENL dependency of your cell line in vitro using CRISPR-Cas9 mediated knockout or knockdown of ENL.
Toxicity (e.g., weight loss, lethargy) The dose is too high.- Reduce the dose or dosing frequency.- If toxicity persists, consider a different ENL inhibitor with a better therapeutic window.
Off-target effects of the inhibitor.- Profile the inhibitor against other YEATS domain-containing proteins and a broader panel of kinases to assess selectivity.
Inconsistent Results Variability in drug formulation or administration.- Ensure consistent preparation of the inhibitor formulation.- Standardize the administration technique (e.g., gavage volume, injection site).
Differences in tumor burden at the start of treatment.- Randomize animals into treatment groups based on tumor volume.

Quantitative Data Summary

Table 1: In Vivo Efficacy of ENL Inhibitors in AML Mouse Models

InhibitorAnimal ModelCell LineDosage and ScheduleKey FindingsReference
TDI-11055 XenograftMV4;11 (MLL-r)100 mg/kg, oral, once or twice dailyBlocked disease progression and prolonged survival.[4]
TDI-11055 Patient-Derived Xenograft (PDX)MLL-rearranged and NPM1-mutated AML100 mg/kg, oral, once dailyBlocked disease progression and prolonged survival.[3]
SR-C-107 (R) XenograftMOLM-13Not specified in abstractExhibited strong in vivo activity.
Inhibitor 13 XenograftAMLNot specified in abstractSignificantly improved survival.

Table 2: Pharmacokinetic Parameters of Select ENL Inhibitors in Mice

InhibitorDoseAdministration RouteHalf-life (t1/2)Bioavailability (F%)Reference
TDI-11055 100 mg/kgOral~5 hours>100%[5]
SGC-iMLLT 100 mg/kgOral0.83 hoursNot specified[4]
SR-0813 Not specifiedNot specified9.3 min (in mouse liver microsomes)Not applicable[6]
Inhibitor 13 20 mg/kgOral2.6 hours (mean residence time)60.9%[7]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an AML Xenograft Model
  • Cell Culture: Culture human AML cells (e.g., MV4;11) under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of AML cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Inhibitor Formulation and Administration:

    • Prepare the ENL inhibitor in a suitable vehicle (e.g., 5% DMSO in 10% w/v Kleptose HPB).

    • Administer the inhibitor or vehicle to the respective groups via the chosen route (e.g., oral gavage) at the predetermined dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker assessment).

  • Survival Study: In a separate cohort, monitor the survival of the mice in each treatment group.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
  • Treatment: Treat tumor-bearing mice with the ENL inhibitor or vehicle as in the efficacy study.

  • Tissue Harvest: At a specified time point after the last dose, euthanize the mice and harvest the tumor tissue.

  • Lysate Preparation: Prepare cell lysates from the tumor tissue.

  • Heat Treatment: Aliquot the lysates and heat them at a range of temperatures for a fixed duration.

  • Protein Separation and Detection:

    • Separate the soluble protein fraction by SDS-PAGE.

    • Detect the levels of ENL protein by Western blotting using an ENL-specific antibody.

  • Data Analysis: Plot the amount of soluble ENL as a function of temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated group compared to the vehicle group indicates target engagement.

Visualizations

ENL_Signaling_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histone Histone H3 Ac_Histone Acetylated Histone H3 Histone->Ac_Histone HATs ENL ENL Ac_Histone->ENL YEATS domain recognition SEC Super Elongation Complex (SEC) ENL->SEC recruits ENL_Inhibitor ENL Inhibitor ENL_Inhibitor->ENL inhibits binding PolII RNA Polymerase II SEC->PolII activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcription Transcription_Elongation Transcription Elongation Oncogenes->Transcription_Elongation Cell_Proliferation Leukemic Cell Proliferation Transcription_Elongation->Cell_Proliferation

Caption: ENL Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study start Start: AML Xenograft Model tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment: ENL Inhibitor or Vehicle randomization->treatment efficacy Efficacy Assessment: Tumor Volume & Survival treatment->efficacy target_engagement Target Engagement: CETSA, PD markers treatment->target_engagement end End: Data Analysis efficacy->end target_engagement->end

Caption: In Vivo Experimental Workflow for ENL Inhibitors.

Troubleshooting_Logic cluster_outcomes Potential Outcomes cluster_actions Troubleshooting Actions start In Vivo Experiment with ENL Inhibitor observe Observe Outcome start->observe no_efficacy Lack of Efficacy observe->no_efficacy No toxicity Toxicity Observed observe->toxicity Yes, but... success Desired Efficacy & Tolerability observe->success Yes check_dose Increase Dose/ Frequency no_efficacy->check_dose reduce_dose Reduce Dose/ Frequency toxicity->reduce_dose proceed Proceed with Further Studies success->proceed check_pk Assess PK/PD check_dose->check_pk check_model Confirm ENL Dependency check_pk->check_model check_selectivity Assess Off-Target Effects reduce_dose->check_selectivity

Caption: Troubleshooting Logic for In Vivo ENL Inhibitor Studies.

References

Troubleshooting ENL-NanoBRET Competitive Binding Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ENL-NanoBRET competitive binding assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why is my NanoBRET signal low or absent?

A low or absent NanoBRET signal can be attributed to several factors, ranging from suboptimal reagent concentrations to issues with the cellular model.

  • Suboptimal Tracer Concentration: The concentration of the NanoBRET tracer is critical for a robust signal. It is essential to perform a tracer titration to determine the optimal concentration that provides a good assay window.[1] This concentration should ideally be at or below the cellular EC50 of the tracer to allow for effective competition by the test compound.[1][2]

  • Low Expression of NanoLuc Fusion Protein: Insufficient expression of the NanoLuc-tagged protein of interest will lead to a weak donor signal and consequently a low BRET ratio. Ensure efficient transfection or transduction of the expression vector and consider using promoters that drive appropriate levels of expression. Overexpression should also be avoided as it can lead to artifacts.

  • Incorrect Filter Sets: NanoBRET assays require specific filter sets to accurately measure the donor (NanoLuc) and acceptor (fluorescent tracer) emissions. Using incorrect filters will result in poor signal detection. The ideal filter setup typically includes a bandpass filter around 450-460 nm for the donor and a long-pass filter around 600-610 nm for the acceptor.[3][4]

  • Cell Density: The number of cells seeded per well can significantly impact the signal. A low cell density may result in a weak signal, while overcrowding can lead to cell stress and altered protein expression. It is recommended to optimize cell density for your specific cell type and plate format.[5] For 96-well plates, a starting point of 1-2 x 10^4 cells/well is often suggested, but optimization is crucial.[5]

2. What causes high background signal in my NanoBRET assay?

High background can mask the specific signal and reduce the assay window. Several factors can contribute to this issue.

  • Excessive Tracer Concentration: Using a tracer concentration that is too high can lead to increased nonspecific binding and a higher background signal.[6][7] Refer to your tracer optimization data to select an appropriate concentration.

  • Nonspecific Binding of the Tracer: The fluorescent tracer may bind to other cellular components or the plate itself, contributing to background. To assess nonspecific binding, include a control with a high concentration of an unlabeled competitor compound.[8]

  • Spectral Overlap: Although NanoBRET is designed to minimize spectral overlap between the donor and acceptor, some bleed-through can still occur, especially with very bright donor signals. Ensure you are using the recommended filter sets to minimize this.[3] The use of red-shifted fluorophores can also help decrease background signal.[6][7]

3. How can I improve the signal-to-noise ratio (assay window)?

A good assay window is crucial for reliable data. The assay window is the fold change between the BRET ratio at the recommended tracer concentration and the BRET ratio in the presence of an excess of a competitive inhibitor.[9]

  • Optimize Tracer Concentration: As mentioned previously, titrating the tracer is a key step. The optimal concentration will provide a balance between a strong signal and low background, maximizing the assay window.[1][2]

  • Optimize Donor to Acceptor Ratio: For protein-protein interaction (PPI) NanoBRET assays, the ratio of the NanoLuc-tagged protein (donor) to the HaloTag-labeled protein (acceptor) is critical. It is recommended to test different vector ratios during transfection to find the optimal balance that yields the highest fold change, not necessarily the highest raw BRET signal.[10]

  • Choice of NanoLuc Fusion Orientation: The positioning of the NanoLuc tag (N- or C-terminus) on the protein of interest can impact BRET efficiency. It is advisable to test both N- and C-terminal fusions to determine the optimal orientation for your specific target.[2][10][11]

4. My competitive binding curve shows a poor fit or is shifted. What could be the reason?

Issues with the competitive binding curve often point to problems with the compound being tested or the assay conditions.

  • Compound Solubility: Poorly soluble test compounds can lead to inaccurate concentration-response curves. Ensure your compounds are fully dissolved in a suitable solvent, and the final solvent concentration in the assay is kept low and consistent across all wells.

  • Incubation Time: It is important to ensure that the binding reaction has reached equilibrium. Insufficient incubation time can lead to an underestimation of potency.[8] The required incubation time can vary depending on the affinity of the tracer and the competitor.

  • Tracer Concentration Above KD: Using a tracer concentration significantly above its dissociation constant (KD) can lead to an underestimation of the competitor's potency (a rightward shift in the IC50 curve). The optimal tracer concentration is typically at or below its KD.[2]

Data Presentation: Quantitative Parameters

For successful ENL-NanoBRET assays, careful optimization of several quantitative parameters is essential. The following table summarizes key parameters and their typical ranges.

ParameterTypical Range/ValueKey Considerations
Cell Density (96-well plate) 1 x 104 - 2 x 104 cells/wellOptimize for each cell line to avoid under- or over-confluency.[5]
Tracer Concentration At or below KD/EC50Titrate to find the optimal concentration that maximizes the assay window.[1][2]
Unlabeled Competitor (for nonspecific binding) 10 µM or 100x Ki of the competitorShould be in vast excess to displace all specific tracer binding.[8]
Incubation Time 1 - 2 hours (equilibrium)Must be sufficient to allow the binding reaction to reach equilibrium.[8]
Assay Window > 1.6-foldA larger assay window indicates a more robust assay.[9]

Experimental Protocols & Methodologies

1. Tracer Concentration Optimization

This experiment is crucial to determine the optimal tracer concentration for the competitive binding assay.

  • Cell Plating: Seed cells expressing the NanoLuc-fusion protein at the optimized density in a 96-well plate and incubate overnight.

  • Tracer Titration: Prepare a serial dilution of the NanoBRET tracer.

  • Treatment: Add the different concentrations of the tracer to the cells. For each concentration, have a set of wells with the tracer alone and another set with the tracer plus a saturating concentration of a known unlabeled competitor (to determine nonspecific binding).

  • Incubation: Incubate the plate for the desired time (e.g., 2 hours) at 37°C.

  • Substrate Addition: Add the Nano-Glo substrate according to the manufacturer's protocol.

  • Measurement: Read the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emissions on a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio for each concentration. The optimal tracer concentration is typically the one that gives a robust signal with a low background, often near the EC50 value.[1]

2. Competitive Binding Assay

This protocol is used to determine the potency (IC50) of a test compound.

  • Cell Plating: Plate cells expressing the NanoLuc-fusion protein at the optimized density.

  • Compound Dilution: Prepare a serial dilution of the test compound.

  • Treatment: Add the diluted test compound to the wells.

  • Tracer Addition: Add the pre-determined optimal concentration of the NanoBRET tracer to all wells. Include control wells with tracer only (no competitor) and tracer with a saturating concentration of a known inhibitor (for maximal inhibition).

  • Incubation: Incubate for a sufficient time to reach equilibrium.

  • Substrate Addition: Add the Nano-Glo substrate.

  • Measurement: Measure the donor and acceptor emissions.

  • Data Analysis: Plot the BRET ratio against the log of the competitor concentration and fit a sigmoidal dose-response curve to determine the IC50.

Visualizations

Experimental Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis plate_cells Plate NanoLuc-fusion Expressing Cells add_compounds Add Test Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Serial Dilution of Test Compound prepare_compounds->add_compounds add_tracer Add Optimal Concentration of NanoBRET Tracer add_compounds->add_tracer incubate Incubate to Reach Equilibrium add_tracer->incubate add_substrate Add Nano-Glo Substrate incubate->add_substrate read_plate Read Donor & Acceptor Emissions add_substrate->read_plate calculate_ratio Calculate BRET Ratio read_plate->calculate_ratio plot_curve Plot Dose-Response Curve & Determine IC50 calculate_ratio->plot_curve G cluster_system Cellular System cluster_interaction Molecular Interactions cluster_output Assay Output NL_Protein NanoLuc-Target Protein (Donor) Binding Tracer Binds to NanoLuc-Target NL_Protein->Binding No_Binding Competitor Displaces Tracer NL_Protein->No_Binding Tracer Fluorescent Tracer (Acceptor) Tracer->Binding Tracer->No_Binding Competitor Unlabeled Test Compound Competitor->No_Binding BRET_Signal High BRET Signal Binding->BRET_Signal Proximity < 10nm No_BRET_Signal Low/No BRET Signal No_Binding->No_BRET_Signal Proximity > 10nm G cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting cluster_bad_curve Poor Curve Fit Troubleshooting start Problem Encountered low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg bad_curve Poor Curve Fit start->bad_curve check_tracer Optimize Tracer Concentration low_signal->check_tracer check_expression Verify Protein Expression low_signal->check_expression check_filters Confirm Correct Filter Sets low_signal->check_filters check_cells Optimize Cell Density low_signal->check_cells reduce_tracer Lower Tracer Concentration high_bg->reduce_tracer check_nonspecific Assess Nonspecific Binding high_bg->check_nonspecific check_spectral Check for Spectral Overlap high_bg->check_spectral check_solubility Verify Compound Solubility bad_curve->check_solubility check_incubation Ensure Equilibrium Incubation bad_curve->check_incubation check_tracer_kd Confirm Tracer Conc. ≤ KD bad_curve->check_tracer_kd

References

Technical Support Center: Improving the Metabolic Stability of Small Molecule ENL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on enhancing the metabolic stability of small molecule inhibitors targeting the Eleven-Nineteen Leukemia (ENL) protein.

Frequently Asked Questions (FAQs)

Q1: What is ENL, and why is it a therapeutic target?

A1: ENL is a protein that contains a YEATS domain, which functions as an epigenetic "reader" by recognizing acetylated histone tails.[1] This recognition is a key step in activating cancer-driving gene expression programs.[2] In certain cancers, such as Acute Myeloid Leukemia (AML), ENL is essential for disease maintenance, making it a promising therapeutic target.[1][2][3] Pharmacological inhibition of the ENL YEATS domain is a strategy being explored to suppress these oncogenic programs.[4]

Q2: What is metabolic stability, and why is it critical for the development of ENL inhibitors?

A2: Metabolic stability refers to a compound's susceptibility to biotransformation by the body's enzymes, primarily in the liver.[5][6] It is a crucial factor in drug development as it directly influences a drug's pharmacokinetic properties, including its half-life, bioavailability, and clearance rate.[7][8] An inhibitor with poor metabolic stability may be cleared from the body too quickly to achieve a therapeutic concentration, while an overly stable compound could lead to adverse effects.[9][10] Therefore, optimizing metabolic stability is essential for developing effective and safe ENL inhibitors.[6]

Q3: What are the primary in vitro assays used to evaluate the metabolic stability of a compound?

A3: The most common in vitro systems to assess metabolic stability are liver microsomes, S9 fractions, and hepatocytes.[10][11][12]

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I metabolic enzymes like Cytochrome P450s (CYPs).[5][13] They are cost-effective and suitable for high-throughput screening in early drug discovery.[13]

  • Liver S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II (conjugation) metabolic reactions.[5][12]

  • Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and II enzymes, cofactors, and transport systems, providing a more comprehensive metabolic profile.[12][14]

Q4: What are common strategies to improve the metabolic stability of a lead compound?

A4: Improving metabolic stability is an iterative process involving structural modifications to block or replace metabolic "soft spots."[15] Key strategies include:

  • Blocking Metabolic Sites: Introducing bulky groups (e.g., N-t-butyl) or replacing a metabolically labile hydrogen with a methyl group or deuterium can hinder enzyme access.[15][16]

  • Reducing Lipophilicity: Decreasing a molecule's lipophilicity (logP) can reduce its interaction with metabolic enzymes like CYPs.[15][16]

  • Isosteric Replacements: Replacing metabolically labile groups with more stable ones. For example, substituting a labile ester with an amide or replacing an aromatic ring with a heteroaromatic ring (e.g., benzene to pyridine) to increase polarity.[15][16]

  • Deuterium Incorporation: Replacing a hydrogen atom at a site of metabolism with deuterium can strengthen the chemical bond, slowing the rate of metabolism due to the kinetic isotope effect.[15][17][18]

  • Cyclization: Incorporating metabolically vulnerable groups into a cyclic structure can restrict conformations that are favorable for metabolism.[15][17]

Troubleshooting Guides

Q1: My ENL inhibitor shows very rapid clearance in the liver microsomal stability assay. What should I do next?

A1: High clearance in a microsomal assay suggests susceptibility to Phase I metabolism, likely by CYP enzymes.[5]

  • Next Steps:

    • Metabolite Identification: Use LC-MS/MS to identify the primary metabolites. This will pinpoint the exact site(s) of metabolism on your molecule ("soft spots").

    • Structural Modification: Apply medicinal chemistry strategies to block the identified metabolic sites. Refer to the strategies outlined in FAQ #4. For example, if O-dealkylation is observed, consider replacing the methyl ether with a more stable group.

    • Test in Hepatocytes: Re-evaluate the modified compounds in a hepatocyte assay. This will confirm if the modification was successful and assess if other metabolic pathways (e.g., Phase II conjugation) become more prominent.[19]

Q2: I'm seeing a major discrepancy between my in vitro data (microsomes) and my in vivo pharmacokinetic results. What could be the cause?

A2: Discrepancies between in vitro and in vivo data are common and can arise from several factors not captured by microsomal assays.

  • Potential Causes:

    • Phase II Metabolism: Microsomal assays primarily assess Phase I metabolism.[13] Your compound may be rapidly cleared via Phase II conjugation pathways (e.g., glucuronidation) that are not present in this system. Consider running the assay in hepatocytes or S9 fractions with appropriate cofactors (e.g., UDPGA).[19]

    • Transporter-Mediated Clearance: The compound might be a substrate for active uptake or efflux transporters in the liver, which are only present in intact hepatocytes.

    • Extrahepatic Metabolism: Metabolism may be occurring in other tissues besides the liver, such as the gut wall or plasma.[12] Plasma stability assays can be conducted to investigate degradation by plasma esterases.[12]

    • Poor Permeability: The compound may have low cell permeability, which would be evident in a hepatocyte assay but not in a cell-free microsomal system.

Q3: My compound is stable in the microsomal assay without a co-factor (NADPH) but degrades quickly when it's added. What does this indicate?

A3: This is the expected result for a compound that is a substrate for NADPH-dependent enzymes. The degradation is almost certainly due to metabolism by CYP enzymes, as they require NADPH as a cofactor to function.[13] The stability in the absence of NADPH serves as a crucial negative control, indicating that the compound is chemically stable under the assay conditions and that degradation is enzyme-mediated.[20]

Q4: My hepatocyte stability assay results show high variability between replicate wells. What are the potential issues?

A4: High variability can compromise the quality of your data.

  • Potential Causes & Solutions:

    • Poor Compound Solubility: If your compound has low aqueous solubility, it may precipitate in the incubation medium.[21] Try reducing the DMSO concentration in the final incubation (should not exceed 0.1-1%) or incorporating solubility-enhancing agents.[22]

    • Inconsistent Cell Density/Viability: Ensure hepatocytes are properly thawed and handled to maintain high viability. Perform a cell count and viability assessment before plating to ensure consistent cell numbers in each well.

    • Binding to Plastics: "Sticky" or highly lipophilic compounds can adsorb to the walls of pipette tips and plates. Using low-binding labware can mitigate this issue.

    • Inaccurate Sampling: Ensure thorough mixing before taking aliquots at each time point. Staggering the start times for each well can help ensure accurate timing for sample collection.

Data Presentation

Table 1: Comparison of Common In Vitro Metabolic Stability Test Systems

FeatureLiver MicrosomesLiver S9 FractionHepatocytes (Suspension/Plated)
System Complexity Subcellular fractionSubcellular fractionIntact cells
Primary Enzymes Phase I (CYPs, FMOs)[5]Phase I & Cytosolic Phase II (UGTs, SULTs)[5]Comprehensive Phase I & II, Transporters[12][14]
Cofactors Required NADPH must be added[12]NADPH and Phase II cofactors (e.g., UDPGA) must be added[12]Endogenous cofactors present[12]
Throughput HighMedium-HighMedium
Best Use Case Early screening for Phase I liabilities[13]Assessing both Phase I and Phase II metabolism"Gold standard" for predicting hepatic clearance; assessing low-turnover compounds[12]

Table 2: Example Data from a Human Liver Microsomal Stability Assay for ENL Inhibitor Analogs

CompoundHalf-Life (t₁/₂, min)Intrinsic Clearance (Clᵢₙₜ, µL/min/mg protein)Interpretation
Lead Compound 886.6High Clearance
Analog A (Deuterated) 2527.7Moderate Clearance
Analog B (Reduced logP) 4017.3Low-Moderate Clearance
Verapamil (Control) 1257.8High Clearance (Expected)
Dextromethorphan (Control) 3519.8Moderate Clearance (Expected)

Note: Data are hypothetical. Intrinsic clearance is calculated from the half-life and assay parameters.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol assesses a compound's susceptibility to metabolism by Phase I enzymes.[13]

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 20 mM) of the test compound in DMSO.[20] Dilute this stock in acetonitrile to an intermediate concentration (e.g., 125 µM).[20]

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[20]

    • Thaw pooled human liver microsomes on ice. Dilute them in the phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH-regenerating system at 37°C.

    • To initiate the reaction, add the test compound (final concentration typically 1-2 µM) to the pre-warmed microsomal suspension.[20]

    • Immediately add the pre-warmed NADPH-regenerating system to start the metabolic reaction. For negative controls, add buffer instead of the NADPH system.[20]

    • Incubate the mixture at 37°C with shaking.[20]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[23]

    • Immediately quench the reaction by adding the aliquot to a tube or well containing a cold stop solution (e.g., acetonitrile with an internal standard).[13]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.[20]

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[24]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693/k.

    • Calculate the intrinsic clearance (Clᵢₙₜ) using the half-life and the protein concentration in the assay.[23]

Protocol 2: Suspension Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolism using intact liver cells.[25]

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge to pellet the cells and remove cryoprotectant.

    • Resuspend the cells in fresh medium and determine cell density and viability using a method like trypan blue exclusion. The viability should be high (>80%).

    • Dilute the cell suspension to the final desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[25]

  • Incubation:

    • Prepare the test compound in warm incubation medium at twice the final desired concentration.

    • In a non-coated plate, add equal volumes of the test compound solution and the hepatocyte suspension.[25]

    • For negative controls, use heat-inactivated hepatocytes.[25]

    • Place the plate on an orbital shaker in a humidified incubator (37°C, 5% CO₂).[25]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension.[25]

    • Stop the reaction by adding the aliquot to a cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Vortex and centrifuge the samples to pellet cell debris and proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the parent compound.

  • Data Analysis:

    • Calculate the half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) as described in the microsomal stability protocol. The clearance value is typically normalized to the number of hepatocytes used.[25]

Visualizations

ENL_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone H3 Acetylation H3K9ac / H3K27ac (Acetylation Marks) Histone->Acetylation HATs ENL ENL Protein (YEATS Domain) Acetylation->ENL 'Reads' Mark SEC Super Elongation Complex (SEC) ENL->SEC Recruits PolII RNA Pol II SEC->PolII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Binds Promoter Transcription Oncogenic Transcription Oncogenes->Transcription Leads to Inhibitor Small Molecule ENL Inhibitor Inhibitor->ENL Binds & Blocks YEATS Domain Metabolic_Stability_Workflow start Start: New ENL Inhibitor microsomes Tier 1: Liver Microsomal Stability Assay (+/- NADPH) start->microsomes decision1 Metabolically Stable? microsomes->decision1 hepatocytes Tier 2: Hepatocyte Stability Assay decision1->hepatocytes Yes metid Metabolite ID & Structural Modification decision1->metid No decision2 Stable in Hepatocytes? hepatocytes->decision2 plasma Tier 3: Plasma Stability Assay decision2->plasma Yes decision2->metid No invivo Proceed to In Vivo PK Studies plasma->invivo metid->microsomes Re-test Analogs SAR_Cycle A 1. Synthesize ENL Inhibitor Analog B 2. Assess In Vitro Metabolic Stability (e.g., Microsomes) A->B C 3. Identify Metabolic 'Soft Spots' (Metabolite ID) B->C If Unstable D 4. Design New Analogs (e.g., Block Site, Reduce logP, Deuterate) C->D D->A Iterate

References

Technical Support Center: Translating ENL Inhibitor In Vitro Potency to In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in translating the in vitro potency of Eleven-Nineteen Leukemia (ENL) inhibitors to in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: Why do my potent in vitro ENL inhibitors show weak or no efficacy in cell-based assays?

A1: A discrepancy between in vitro biochemical potency (e.g., IC50 from TR-FRET or AlphaScreen assays) and cellular efficacy is a common challenge. Several factors can contribute to this:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach the intracellular target.

  • Active Efflux: The inhibitor might be actively transported out of the cell by efflux pumps.[1]

  • Intracellular Stability: The compound could be rapidly metabolized or degraded within the cell.

  • Off-Target Effects: At concentrations used in cell-based assays, the inhibitor might engage other targets, leading to toxicity or confounding results that mask the on-target effect.[2]

To troubleshoot this, consider performing cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm the compound is reaching and binding to ENL inside the cell.[1][3][4]

Q2: My ENL inhibitor shows good cellular activity, but fails in animal models. What are the likely reasons?

A2: The transition from a cell-based active compound to an in vivo effective agent introduces the complexities of a whole organism. Common reasons for failure at this stage include:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, a short half-life, or be rapidly metabolized and cleared from the system.[2][3][5][6] For instance, the ENL inhibitor SR-0813 is rapidly metabolized by mouse liver microsomes, which has prohibited its in vivo use.[1][3]

  • Poor Pharmacodynamics (PD): The inhibitor may not achieve sufficient concentration and duration of target engagement at the tumor site to exert a therapeutic effect.

  • Toxicity: The compound might cause unforeseen toxicity in the animal model, limiting the achievable therapeutic dose.

  • Lack of a Clear PK/PD Relationship: It is crucial to establish a correlation between the drug exposure (PK) and the biological response (PD), such as target gene modulation.[7]

Q3: How can I validate that the observed cellular or in vivo effects are due to on-target ENL inhibition?

A3: Rigorous on-target validation is critical to ensure that the observed phenotype is a direct result of ENL inhibition.[2] Key strategies include:

  • CRISPR-Cas9 Mutagenesis Screen: This powerful technique can identify specific mutations in the ENL protein that confer resistance to the inhibitor, providing strong evidence for on-target activity.[2][8]

  • Cellular Thermal Shift Assay (CETSA): This assay can demonstrate direct binding of the inhibitor to endogenous ENL in a cellular context.[1][2][9]

  • Gene Expression Analysis: Treatment with a specific ENL inhibitor should lead to the suppression of known ENL target genes, such as HOXA9 and MYC.[4][9]

  • Rescue Experiments: Genetically depleting ENL should phenocopy the effects of the inhibitor.

Troubleshooting Guides

Issue 1: Inconsistent results between different in vitro assays.
  • Problem: An inhibitor shows high potency in an AlphaScreen assay but is weaker in a TR-FRET assay.

  • Possible Cause: Assay interference. For example, some compounds can interfere with the Ni-metal chelation used in certain AlphaScreen setups.[5]

  • Troubleshooting Steps:

    • Run the compound in orthogonal biochemical assays to confirm the inhibitory activity.

    • Use an alternative assay format, such as a TR-FRET assay, which may be less prone to certain types of interference.[5]

    • Confirm direct binding using a biophysical method like Isothermal Titration Calorimetry (ITC).[2]

Issue 2: High in vitro potency does not translate to cellular activity.
  • Problem: A sub-micromolar inhibitor in a biochemical assay shows multi-micromolar or no activity in cell proliferation assays.

  • Possible Causes & Troubleshooting:

    • Low Permeability:

      • Action: Perform a Caco-2 permeability assay to assess the compound's ability to cross cell membranes.[9]

    • Active Efflux:

      • Action: Test the compound's activity in the presence of efflux pump inhibitors.

    • Poor Target Engagement in Cells:

      • Action: Use a NanoBRET assay to quantify cellular permeability and target engagement.[1][10] A low NanoBRET signal despite high biochemical potency can indicate poor cellular uptake.[1]

      • Action: Perform a CETSA to confirm that the compound is binding to and stabilizing ENL within the cell.[3][4]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected ENL Inhibitors

CompoundAssay TypeTargetIC50 / KdReference
TDI-11055TR-FRETENL YEATSIC50 = 0.05 µmol/L[2]
TDI-11055ITCENL YEATSKd = 119 nmol/L[2]
SR-0813HTRFENL YEATSIC50 = 25 nM[3]
SR-0813Isothermal Titration CalorimetryENL YEATSKd = 30 nM[4]
SGC-iMLLTAlphaScreenENL YEATSIC50 = 0.26 µM[5]
Compound 7AlphaScreenENL YEATSIC50 < 2 µM[9]
Compound 11AlphaScreenENL YEATSIC50 < 100 nM[9]
Compound 24AlphaScreenENL YEATSIC50 < 100 nM[9]
Compound 13AlphaScreenHis-ENLIC50 = 266 nM[1]
Compound 14AlphaScreenHis-ENLIC50 = 264 nM[1]

Table 2: Cellular Activity and Pharmacokinetic Properties of Selected ENL Inhibitors

CompoundCellular AssayCell LineCellular IC50PK Parameter (Mouse)Reference
TDI-11055ProliferationMV4;11Potent reductionOral Bioavailability (Fpo) >100%; Half-life ~5 hours[2]
SR-0813Growth InhibitionENL-dependent leukemia cellsPotentRapidly metabolized by liver microsomes (t1/2 = 9.3 min)[1][3]
Compound 13NanoBRETHEK293TIC50 = 5.11 µMOral Bioavailability = 60.9%; Mean Residence Time = 2.6 h (20 mg/kg)[1]

Experimental Protocols

1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Objective: To measure the ability of a compound to inhibit the interaction between the ENL YEATS domain and an acylated histone peptide.

  • Methodology:

    • Recombinant ENL YEATS domain protein is used.

    • A biotinylated and acylated histone H3 peptide is used as the ligand.

    • The assay is performed in the presence of a Europium-labeled anti-tag antibody (donor) and Streptavidin-d2 (acceptor).

    • In the absence of an inhibitor, the binding of the YEATS domain to the histone peptide brings the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

    • Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.

    • Dose-response curves are generated to determine the IC50 value of the inhibitor.[2]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess the direct binding of an inhibitor to its target protein in a cellular environment.

  • Methodology:

    • Intact cells are treated with the inhibitor or a vehicle control (DMSO).

    • The treated cells are heated to various temperatures, causing protein denaturation and aggregation.

    • Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of soluble target protein (ENL) at each temperature is quantified by Western blotting or other methods.

    • Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This is observed as more soluble ENL protein at higher temperatures in the inhibitor-treated samples compared to the control.[1][2][3][9]

3. In Vivo Xenograft Model for Efficacy Studies

  • Objective: To evaluate the anti-tumor activity of an ENL inhibitor in a living organism.

  • Methodology:

    • Human acute myeloid leukemia (AML) cells (e.g., MV4;11) are subcutaneously implanted into immunodeficient mice (e.g., BALB/c nude mice).[2]

    • Tumors are allowed to grow to a specified size.

    • Mice are randomized into vehicle control and treatment groups.

    • The ENL inhibitor is administered to the treatment group, typically via oral gavage, at predetermined doses and schedules (e.g., 100 mg/kg, once or twice daily).[2]

    • Tumor volume and body weight are monitored regularly throughout the study.

    • At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., target gene expression).[2]

Visualizations

experimental_workflow cluster_invitro In Vitro Stage cluster_cellular Cellular Stage cluster_invivo In Vivo Stage invitro_assay Biochemical Assay (TR-FRET, AlphaScreen) direct_binding Direct Binding (ITC) invitro_assay->direct_binding Confirm Binding cell_perm Permeability Assay (Caco-2, NanoBRET) invitro_assay->cell_perm Potent Hit target_engage Target Engagement (CETSA) cell_perm->target_engage cell_prolif Cell Proliferation Assay target_engage->cell_prolif target_validation On-Target Validation (CRISPR, Gene Expression) cell_prolif->target_validation pk_study Pharmacokinetics (PK) in Mice target_validation->pk_study Validated Hit efficacy_study Efficacy Study (Xenograft Model) pk_study->efficacy_study pkpd_model PK/PD Modeling efficacy_study->pkpd_model

Caption: Workflow for translating ENL inhibitors from in vitro discovery to in vivo validation.

troubleshooting_guide start Start: Potent In Vitro Hit cellular_activity Weak/No Cellular Activity? start->cellular_activity invivo_efficacy Poor In Vivo Efficacy? cellular_activity->invivo_efficacy No check_perm Assess Permeability (NanoBRET, Caco-2) cellular_activity->check_perm Yes check_pk Evaluate Pharmacokinetics (Mouse PK Study) invivo_efficacy->check_pk Yes check_on_target Validate On-Target Effect (CRISPR, Gene Expression) invivo_efficacy->check_on_target No check_engage Confirm Target Engagement (CETSA) check_perm->check_engage optimize_perm Optimize Compound for Better Permeability check_engage->optimize_perm If Engagement is Poor success Proceed to In Vivo Studies check_engage->success If Engagement is Good optimize_pk Optimize Compound for Better PK Properties check_pk->optimize_pk optimize_perm->start Re-evaluate optimize_pk->start Re-evaluate enl_pathway cluster_nucleus Cell Nucleus ENL ENL Protein AcHistone Acylated Histone Tail ENL->AcHistone Binds via YEATS domain SEC Super Elongation Complex (SEC) ENL->SEC Recruits Chromatin Chromatin AcHistone->Chromatin RNAPII RNA Polymerase II SEC->RNAPII Activates Oncogenes Oncogenes (e.g., MYC, HOXA9) RNAPII->Oncogenes Transcribes Transcription Transcription Oncogenes->Transcription Inhibitor ENL Inhibitor (e.g., TDI-11055) Inhibitor->ENL Blocks YEATS domain

References

Validation & Comparative

Comparing Eleven-Nineteen-Leukemia Protein IN-1 to other ENL inhibitors like TDI-11055

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Eleven-Nineteen-Leukemia (ENL) protein is a critical epigenetic reader implicated in the development and progression of acute myeloid leukemia (AML), making it a promising therapeutic target. The YEATS domain of ENL recognizes acetylated and crotonylated histone marks, leading to the recruitment of transcriptional machinery and the expression of oncogenic genes. This guide provides a detailed comparison of two small molecule inhibitors of the ENL YEATS domain: Eleven-Nineteen-Leukemia Protein IN-1 and TDI-11055, based on currently available experimental data.

Overview of Inhibitors

This compound (also referred to as compound 13 or SR-C-107 (R)) has been identified as a potent inhibitor of the ENL YEATS domain in biochemical assays.[1] In contrast, TDI-11055 is a potent and orally bioavailable ENL inhibitor that has demonstrated efficacy in both in vitro and in vivo models of AML.[2][3] It was developed through the optimization of earlier ENL inhibitors to improve its pharmacokinetic properties.[3]

Quantitative Data Comparison

The following tables summarize the available quantitative data for IN-1 and TDI-11055. It is important to note that this data is compiled from different studies, and direct head-to-head comparisons in the same experimental settings are not yet published.

Table 1: Biochemical Potency

ParameterThis compoundTDI-11055Reference
ENL YEATS IC50 14.5 nM50 nM[1]
AF9 YEATS IC50 984 nM70 nM[4]
GAS41 YEATS IC50 No detectable inhibition> 100 µM[4][5]
YEATS2 YEATS IC50 No detectable inhibition> 100 µM[4][5]
ENL YEATS Kd (ITC) Not Reported119 nM[5]

Table 2: Cellular Activity

Cell LineCancer TypeThis compound (IC50)TDI-11055 (IC50)Reference
MOLM-13 MLL-rearranged AML39.6 µMNot Reported[1]
MV4-11 MLL-rearranged AML45.1 µM0.27 µM[1][6]

Mechanism of Action

Both IN-1 and TDI-11055 function by competitively binding to the acyl-lysine binding pocket of the ENL YEATS domain. This prevents the recognition of acetylated histone tails by ENL, thereby displacing it from chromatin.[3][5] The dissociation of ENL from its target gene promoters leads to the downregulation of oncogenic transcription programs, including key genes such as MYC and HOXA9.[3][4] This ultimately results in the inhibition of cancer cell proliferation and the induction of differentiation.[3]

cluster_0 Normal ENL Function cluster_1 Action of ENL Inhibitors Acetylated Histones Acetylated Histones ENL ENL Acetylated Histones->ENL binds to Transcriptional Machinery Transcriptional Machinery ENL->Transcriptional Machinery recruits Oncogene Expression Oncogene Expression Transcriptional Machinery->Oncogene Expression promotes ENL_Inhibitor IN-1 / TDI-11055 ENL_inhibited ENL (inhibited) ENL_Inhibitor->ENL_inhibited binds to ENL No Oncogene Expression Suppressed Oncogene Expression ENL_inhibited->No Oncogene Expression leads to

Figure 1. Simplified signaling pathway of ENL function and its inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key methodologies used to characterize IN-1 and TDI-11055.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the ability of a compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

  • Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., XL665) conjugated to a binding partner. When the ENL YEATS domain (tagged, e.g., with His) and the acetylated histone peptide (tagged, e.g., with Biotin) interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

  • General Protocol:

    • Recombinant His-tagged ENL YEATS domain and a biotinylated histone H3 peptide acetylated at lysine 27 (H3K27ac) are used.

    • The ENL protein is incubated with the test compound (IN-1 or TDI-11055) at various concentrations in an assay buffer.

    • The biotinylated H3K27ac peptide is added to the mixture.

    • Europium-labeled anti-His antibody and Streptavidin-XL665 are added.

    • After an incubation period, the fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from dose-response curves.

cluster_workflow TR-FRET Assay Workflow Start Start Incubate Incubate ENL YEATS with Inhibitor Start->Incubate Add_Peptide Add Biotinylated Histone Peptide Incubate->Add_Peptide Add_Reagents Add Eu-Ab and SA-XL665 Add_Peptide->Add_Reagents Incubate_Final Incubate Add_Reagents->Incubate_Final Measure Measure Fluorescence (620nm & 665nm) Incubate_Final->Measure Analyze Calculate FRET Ratio & Determine IC50 Measure->Analyze End End Analyze->End

Figure 2. Workflow for a typical TR-FRET assay to assess ENL inhibition.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics of binding between a small molecule and a protein.

  • Principle: ITC measures the heat change that occurs when a ligand (inhibitor) is titrated into a solution containing a macromolecule (ENL YEATS domain). The heat change is proportional to the amount of binding that occurs.

  • General Protocol:

    • The ENL YEATS domain is placed in the sample cell of the calorimeter.

    • The inhibitor (e.g., TDI-11055) is loaded into the injection syringe.

    • A series of small injections of the inhibitor are made into the protein solution.

    • The heat change associated with each injection is measured.

    • The data are plotted as heat change per injection versus the molar ratio of inhibitor to protein.

    • The resulting isotherm is fitted to a binding model to determine the Kd, stoichiometry, and other thermodynamic parameters.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the target engagement of a drug in a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

  • General Protocol:

    • Leukemia cells (e.g., MOLM-13) are treated with the inhibitor or a vehicle control (DMSO).

    • The cell suspension is divided into aliquots, and each aliquot is heated to a specific temperature for a set time.

    • The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble ENL protein in each sample is determined by Western blotting using an anti-ENL antibody.

    • The band intensities are quantified, and melting curves are generated by plotting the percentage of soluble protein as a function of temperature.

Selectivity Profile

TDI-11055 demonstrates selectivity for the YEATS domains of ENL and its close homolog AF9, with no significant inhibition of other YEATS domain-containing proteins like GAS41 and YEATS2.[5] This is a common feature of many ENL inhibitors due to the high structural similarity between the ENL and AF9 YEATS domains.

This compound , on the other hand, has been reported to exhibit high selectivity for ENL over AF9, with an approximately 20-fold lower IC50 for ENL.[4] This suggests that IN-1 may offer a more targeted inhibition of ENL-driven processes.

In Vivo Efficacy

TDI-11055 has demonstrated significant in vivo efficacy in mouse models of MLL-rearranged and NPM1-mutated AML.[3] Oral administration of TDI-11055 led to the suppression of tumor growth and a reduction in leukemic burden without overt toxicity.[3] To date, there is no publicly available data on the in vivo efficacy of this compound.

Conclusion

Both this compound and TDI-11055 are valuable tool compounds for studying the function of ENL in normal and disease states.

  • IN-1 displays high biochemical potency and selectivity for ENL over AF9, making it a potentially useful probe for dissecting the specific roles of ENL. However, its significantly lower cellular potency in the tested cell lines may limit its utility in cell-based assays and in vivo studies. Further optimization of its cell permeability and other drug-like properties may be required.

  • TDI-11055 exhibits potent in vitro and in vivo activity against AML models. Its oral bioavailability and demonstrated efficacy in preclinical models make it a more advanced lead compound for potential therapeutic development. The dual inhibition of ENL and AF9 may offer a broader therapeutic window in leukemias dependent on either or both proteins.

The choice between these inhibitors will depend on the specific research question. For highly specific cellular interrogation of ENL function, a more cell-permeable analog of IN-1 could be advantageous. For in vivo studies and translational research aimed at therapeutic development, TDI-11055 currently represents a more promising candidate. Future studies involving direct, side-by-side comparisons of these and other emerging ENL inhibitors will be crucial for a more definitive assessment of their relative merits.

References

Cross-reactivity studies of Eleven-Nineteen-Leukemia Protein IN-1 with other YEATS domains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Eleven-Nineteen-Leukemia (ENL) Protein IN-1 and other representative inhibitors with the four human YEATS domain-containing proteins: ENL, AF9, YEATS2, and GAS41. The data presented is compiled from publicly available research to facilitate the selection and development of selective chemical probes and potential therapeutic agents targeting the ENL YEATS domain, a critical reader of histone acetylation implicated in acute myeloid leukemia (AML).[1][2][3][4]

Introduction to ENL and the YEATS Domain Family

The YEATS domain is a recently identified family of protein modules that recognize acetylated and other acylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription.[3][5] The four human YEATS domain-containing proteins—ENL, AF9, YEATS2, and GAS41—are subunits of various chromatin-modifying and transcription regulation complexes.[1] ENL, in particular, has emerged as a promising therapeutic target in AML, where it functions as a histone acetylation reader to drive oncogenic gene expression programs.[3][4] Given the structural homology among YEATS domains, understanding the selectivity of small molecule inhibitors is paramount for developing targeted therapies with minimal off-target effects.

Comparative Selectivity of ENL Inhibitors

The following tables summarize the in vitro inhibitory activity and binding affinity of several published ENL YEATS domain inhibitors against all four human YEATS domains. The data highlights the varying degrees of selectivity achieved by different chemical scaffolds.

Table 1: Inhibitory Potency (IC50, µM) of ENL IN-1 and Other Small Molecule Inhibitors Against Human YEATS Domains

CompoundENLAF9YEATS2GAS41Fold Selectivity (AF9/ENL)Reference
Compound 1 0.823.2>50>50~4[1]
Compound 7 0.111.3>50>50~12[1]
Compound 11 0.0510.984>50>50~20[1]
Compound 24 0.0891.1>50>50~12[1]
SR-0813 0.025Not ReportedNot ReportedNot ReportedNot Reported[6]
TDI-11055 0.050.07>100>1001.4[7]
SGC-iMLLT 0.129 (Kd)Not ReportedNot ReportedNot ReportedNot Reported[8][9]

Table 2: Binding Affinity (Kd, µM) of Selected Inhibitors

CompoundENLAF9Fold Selectivity (AF9/ENL)Reference
Compound 7 0.0911.1~12[1]
SR-0813 0.030Potent ActivityNot Quantified[6]
TDI-11055 0.119Not ReportedNot Reported[7]
ENL-S1o (peptide) 0.0020.05628[8][9]

Experimental Methodologies

The data presented in this guide were generated using a variety of robust biochemical and biophysical assays. The following are detailed protocols for the key experiments cited.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC50 Determination

This assay was employed to measure the ability of compounds to inhibit the interaction between the YEATS domain and an acetylated histone peptide.

  • Reagents: Biotinylated histone H3 peptide (residues 1-21) acetylated at lysine 9 (H3K9ac), Glutathione S-transferase (GST)-tagged human YEATS domain protein (ENL, AF9, YEATS2, or GAS41), Streptavidin-coated Donor beads, and Glutathione-Acceptor beads.

  • Procedure:

    • The GST-tagged YEATS domain protein is incubated with the biotinylated H3K9ac peptide in the presence of varying concentrations of the test compound.

    • Glutathione-Acceptor beads are added, which bind to the GST tag on the YEATS domain protein.

    • Streptavidin-coated Donor beads are then added, binding to the biotin tag on the histone peptide.

    • If the YEATS domain and the histone peptide interact, the Donor and Acceptor beads are brought into close proximity.

    • Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

    • In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the luminescence signal.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is calculated from the dose-response curve.

G cluster_0 AlphaScreen Workflow A GST-YEATS + Biotin-H3K9ac + Inhibitor B Add Glutathione Acceptor Beads A->B C Add Streptavidin Donor Beads B->C D Incubate C->D E Excite at 680 nm D->E F Measure Emission at 520-620 nm E->F

AlphaScreen Experimental Workflow
Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd).

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • The YEATS domain protein is placed in the sample cell of the calorimeter.

    • The inhibitor is loaded into the injection syringe.

    • A series of small injections of the inhibitor into the protein solution are performed.

    • The heat change associated with each injection is measured.

  • Data Analysis: The binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), enthalpy of binding (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) is calculated.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control (DMSO).

    • The cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble target protein (ENL) at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6][7][10]

G cluster_1 CETSA Workflow A Treat Cells with Inhibitor or DMSO B Heat to Various Temperatures A->B C Cell Lysis B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein D->E F Generate Melting Curve E->F

CETSA Experimental Workflow

ENL Signaling and Mechanism of Inhibition

ENL is a critical component of the Super Elongation Complex (SEC), which is involved in the regulation of transcriptional elongation.[6][11] The YEATS domain of ENL recognizes and binds to acetylated histone H3 at the promoters of actively transcribed genes, including key oncogenes such as MYC and HOX genes.[3][4][12] This interaction is crucial for the recruitment of the SEC and subsequent transcriptional activation. Small molecule inhibitors of the ENL YEATS domain act by competitively binding to the acetyl-lysine binding pocket, thereby displacing ENL from chromatin. This leads to the suppression of oncogenic gene expression and inhibition of leukemia cell growth.[1][6]

G cluster_2 ENL Signaling and Inhibition Histone Acetylated Histone H3 ENL ENL YEATS Domain Histone->ENL Binds SEC Super Elongation Complex (SEC) ENL->SEC Recruits Transcription Oncogene Transcription (e.g., MYC, HOX) SEC->Transcription Activates Inhibitor ENL Inhibitor Inhibitor->Block Block->ENL Inhibits Binding

ENL Signaling and Inhibition

Conclusion

The development of selective inhibitors for the ENL YEATS domain is a promising therapeutic strategy for AML. The data compiled in this guide demonstrates that while several potent ENL inhibitors have been identified, their selectivity profiles against other YEATS domain family members vary. Compounds 11 and 7, for instance, exhibit significant selectivity for ENL over its closest paralog, AF9.[1] In contrast, inhibitors like TDI-11055 show more equipotent activity against both ENL and AF9.[7] This information, coupled with the detailed experimental protocols, provides a valuable resource for researchers in the field to guide the design and evaluation of next-generation ENL inhibitors with improved selectivity and therapeutic potential.

References

A Head-to-Head Comparison of ENL Inhibitor Chemotypes for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, selectivity, and therapeutic potential of distinct chemical scaffolds targeting the ENL YEATS domain in acute myeloid leukemia.

The eleven-nineteen leukemia (ENL) protein, a critical component of the super elongation complex (SEC), has emerged as a promising therapeutic target in acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements or NPM1 mutations.[1][2][3][4] ENL's YEATS domain recognizes acetylated and crotonylated lysine residues on histones, tethering the SEC to chromatin and driving the expression of key oncogenes like HOXA9 and MYC.[2][5][6] Consequently, the development of small-molecule inhibitors that disrupt this interaction is a key area of research. This guide provides a head-to-head comparison of different ENL inhibitor chemotypes, summarizing their performance from available experimental data.

Performance and Specificity of ENL Inhibitor Chemotypes

A variety of chemical scaffolds have been developed to target the ENL YEATS domain. These range from early tool compounds to more recent, highly potent, and orally bioavailable drug candidates. The following tables summarize the in vitro and cellular activities of representative inhibitors from different chemotypes.

Chemotype/CompoundTarget(s)In Vitro IC50 (nM)In Vitro Kd (nM)Cellular Assay EC50 (µM)Key Features & Limitations
Benzimidazole-amide
SGC-iMLLTENL/AF9260 (AlphaScreen)[2]129[7]-First small-molecule probe; suboptimal cellular activity and poor pharmacokinetic properties.[2][3]
Amido-imidazopyridine
SR-0813ENL/AF925 (HTRF)[2][5][8]30 (SPR)[5][8]0.205 (ENL CETSA)[5]Potent in vitro and cellular activity; not selective over AF9.[5]
Amido-triazolopyridine
Compound 11ENL<100 (AlphaScreen)[2]--High in vitro potency and selectivity for ENL over AF9.[9]
Pyrrolopyridine
TDI-11055ENL/AF91.2 (TR-FRET)--Orally bioavailable with in vivo efficacy in AML models.[1][2][3][4]
Piperazine-urea
Compound 1ENL37005500-Moderate selectivity over AF9.[6][10]
Peptide-based
XL-13mENL560 (photo-cross-linking)[2]--Peptide-mimetic with an expanded π system.[2]
ENL-S1oENL-2.0[7]-High affinity and 28-fold selectivity for ENL over AF9.[7]

Cellular Activity of ENL Inhibitors in Leukemia Cell Lines

The anti-proliferative effects of ENL inhibitors are most pronounced in AML cell lines dependent on ENL for survival, such as those with MLL rearrangements (e.g., MV4;11, MOLM13) or NPM1 mutations (e.g., OCI-AML3).[1][3][11]

CompoundCell LineAssayEndpointResult
TDI-11055 MV4;11 (MLL-r)Growth AssayGrowth InhibitionPotent inhibition
OCI-AML3 (NPM1-mut)Growth AssayGrowth InhibitionPotent inhibition
SR-0813 MV4;11 (MLL-r)Growth AssayGrowth Inhibition1µM sufficient to inhibit growth
MOLM13 (MLL-r)Gene ExpressionSuppression of HOXA9 & MYC~80% suppression at 10µM
Compound 7 MOLM13 (MLL-r)Growth AssayGrowth Inhibition~40% at 5µM, 80% at 10µM

Mechanism of Action: From Target Engagement to Gene Repression

The primary mechanism of action for these inhibitors is the competitive displacement of ENL from acetylated histones on chromatin. This leads to a cascade of downstream effects culminating in the suppression of oncogenic gene expression.

ENL_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Acylated Histone ENL ENL YEATS Domain Histone->ENL binds to ENL->Histone displacement SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Polymerase II SEC->PolII activates Oncogenes Oncogenes (e.g., HOXA9, MYC) PolII->Oncogenes transcribes Suppression Suppression of Oncogenic Gene Expression Inhibitor ENL Inhibitor Inhibitor->ENL competitively binds Differentiation Cellular Differentiation Suppression->Differentiation Apoptosis Apoptosis Suppression->Apoptosis

Caption: Mechanism of ENL inhibition leading to oncogene suppression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key assays used in the characterization of ENL inhibitors.

In Vitro Binding and Inhibition Assays
  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the disruption of the interaction between the ENL YEATS domain and an acetylated histone peptide. Recombinant ENL and a biotinylated histone peptide are bound to donor and acceptor beads, respectively. When in close proximity, a luminescent signal is generated. Inhibitors that disrupt this interaction cause a decrease in the signal.[2][9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaScreen, TR-FRET assays measure the proximity of two molecules. A terbium-labeled anti-tag antibody binds to a tagged ENL protein (donor), and a fluorescently labeled acetylated histone peptide (acceptor) binds to the YEATS domain. FRET occurs upon excitation, and inhibitors reduce the FRET signal.[11]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique to measure the binding affinity and kinetics of an inhibitor to the ENL YEATS domain. The ENL protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. Changes in the refractive index at the surface, caused by binding, are measured in real-time.[5][8]

Cellular Target Engagement and Efficacy Assays
  • Cellular Thermal Shift Assay (CETSA): CETSA is used to verify that an inhibitor binds to its target inside a living cell. The principle is that a protein becomes more thermally stable when a ligand is bound. Cells are treated with the inhibitor, heated, and the amount of soluble ENL protein is quantified, typically by Western blot or a luminescence-based method.[5][12]

  • Chromatin Immunoprecipitation (ChIP): ChIP is used to determine if an inhibitor displaces ENL from its chromatin binding sites. Cells are treated with the inhibitor, and the chromatin is cross-linked. ENL-bound chromatin is then immunoprecipitated, and the associated DNA is quantified by qPCR or sequencing to measure changes in ENL occupancy at specific gene loci.[5]

  • Cell Proliferation/Viability Assays: These assays measure the effect of ENL inhibitors on the growth of cancer cell lines. Cells are cultured in the presence of varying concentrations of the inhibitor, and cell viability is measured over time using reagents like resazurin or by cell counting.

  • Gene Expression Analysis (qRT-PCR): To confirm the downstream effects of ENL inhibition, the expression levels of known ENL target genes, such as HOXA9 and MYC, are measured. RNA is extracted from inhibitor-treated cells, reverse-transcribed to cDNA, and quantified by quantitative polymerase chain reaction (qPCR).[5][9]

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for ENL Inhibitors HTS High-Throughput Screen (e.g., TR-FRET, AlphaScreen) Hit_ID Hit Identification HTS->Hit_ID Biophysical Biophysical Validation (e.g., SPR) Hit_ID->Biophysical validate hits Cellular_TE Cellular Target Engagement (e.g., CETSA) Biophysical->Cellular_TE Cell_Efficacy Cellular Efficacy (Proliferation, Gene Expression) Cellular_TE->Cell_Efficacy Lead_Opt Lead Optimization Cell_Efficacy->Lead_Opt In_Vivo In Vivo Studies (Xenograft Models) Lead_Opt->In_Vivo

Caption: A typical workflow for the discovery and validation of ENL inhibitors.

Conclusion and Future Directions

The development of ENL inhibitors has rapidly progressed, with several chemotypes demonstrating potent anti-leukemic activity. Early benzimidazole-based compounds, while valuable as research tools, suffered from poor pharmacological properties. More recent scaffolds, such as amido-imidazopyridines and pyrrolopyridines, have shown significant improvements in potency and in vivo efficacy. The pyrrolopyridine TDI-11055, in particular, stands out for its oral bioavailability and demonstrated efficacy in preclinical models of AML.[1][2][3][4]

Future efforts will likely focus on improving the selectivity of inhibitors for ENL over its close homolog AF9, as the biological consequences of dual inhibition are not fully understood. Furthermore, exploring the efficacy of ENL inhibitors in other cancer types where ENL has been implicated, such as Wilms tumor, will be an important area of investigation.[3] The continued development of potent and selective ENL inhibitors holds great promise for a new targeted therapy for patients with specific subtypes of acute leukemia.

References

A Comparative Guide to Validating the On-Target Effects of Eleven-Nineteen-Leukemia Protein IN-1 with CRISPR-Cas9 Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of Eleven-Nineteen-Leukemia (ENL) Protein IN-1, a potent inhibitor of the ENL YEATS domain. We focus on the application of CRISPR-Cas9 mutagenesis as a gold-standard validation technique, offering objective comparisons with alternative methods, supported by experimental data and detailed protocols.

The ENL protein is a critical epigenetic reader implicated in the progression of various cancers, particularly acute myeloid leukemia (AML).[1][2][3] It functions by recognizing acetylated histone tails through its YEATS domain, which in turn recruits transcriptional machinery to drive the expression of oncogenes like MYC and HOX genes.[2][4][5] Small molecule inhibitors like ENL IN-1, which target this interaction, are promising therapeutic agents.[6][7] However, robust validation is essential to confirm that their cellular effects are a direct consequence of inhibiting ENL (on-target) versus unintended interactions with other proteins (off-target).[8]

ENL Signaling Pathway in Oncogenesis

ENL is a key component of the Super Elongation Complex (SEC), which facilitates transcriptional elongation by RNA Polymerase II (Pol II).[2][5] The YEATS domain of ENL binds to acetylated lysine on histone H3, tethering the SEC to active gene promoters and enhancers, thereby promoting the expression of genes essential for leukemic cell survival and proliferation.[3][4][9]

ENL_Signaling_Pathway cluster_0 Nucleus Histone Acetylated Histone H3 ENL ENL Protein (YEATS Domain) Histone->ENL SEC Super Elongation Complex (SEC) ENL->SEC PolII RNA Pol II SEC->PolII DNA Oncogenes (MYC, HOXA9) PolII->DNA ENL_IN1 ENL IN-1 ENL_IN1->ENL Inhibits Binding CRISPR_Workflow A 1. sgRNA Design & Cloning - Target ENL Exons - Clone into lentiCRISPRv2 vector B 2. Lentivirus Production - Co-transfect HEK293T cells with lentiCRISPRv2, psPAX2, pMD2.G A->B C 3. Transduction - Infect MOLM-13 cells with lentivirus - Add Polybrene B->C D 4. Selection & Expansion - Select with Puromycin for 72h - Expand resistant polyclonal pool C->D E 5. Monoclonal Isolation - Perform serial dilution in 96-well plates - Grow single-cell clones D->E F 6. Validation of Knockout - Genomic DNA extraction - PCR & Sanger Sequencing / T7E1 Assay - Western Blot for ENL protein E->F Validation_Logic cluster_0 Prediction 1: Phenocopy cluster_1 Prediction 2: Resistance Hypothesis Hypothesis: ENL IN-1 inhibits cell growth by binding to and inhibiting ENL cluster_0 cluster_0 Hypothesis->cluster_0 cluster_1 cluster_1 Hypothesis->cluster_1 A1 Treat WT cells with ENL IN-1 A3 Result: Reduced Viability & Oncogene Expression A1->A3 A2 Generate ENL KO using CRISPR-Cas9 A2->A3 B1 Generate ENL point mutant (prevents inhibitor binding) using CRISPR-Cas9 B2 Treat mutant cells with ENL IN-1 B1->B2 B3 Result: No significant reduction in cell viability B2->B3 Conclusion Conclusion: High confidence in ENL as the functional target of ENL IN-1 cluster_0->Conclusion cluster_1->Conclusion

References

Synergistic effects of Eleven-Nineteen-Leukemia Protein IN-1 with other anti-leukemia drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals in oncology are continually seeking novel therapeutic strategies to combat acute myeloid leukemia (AML), a hematological malignancy with a historically poor prognosis. A promising avenue of investigation lies in targeting the Eleven-Nineteen-Leukemia (ENL) protein, a critical dependency in certain AML subtypes. This guide provides a comprehensive comparison of the synergistic effects of ENL inhibitors, specifically focusing on combination therapies with other anti-leukemia agents. The data presented herein, supported by detailed experimental protocols, aims to inform preclinical and clinical research in the development of more effective AML treatments.

ENL Inhibition Demonstrates Potent Synergy with BET Bromodomain Inhibitors

Preclinical studies have revealed a strong synergistic interaction between ENL inhibitors and BET bromodomain inhibitors in inducing cell death in leukemia cell lines. This synergy is particularly pronounced in MLL-rearranged and NPM1-mutated AML, where both ENL and BET proteins play crucial roles in maintaining the oncogenic transcription program.

One notable example is the combination of the selective ENL inhibitor, referred to in literature as compound 7, and the well-characterized BET inhibitor, JQ1.[1] This combination has been shown to be more effective at inhibiting the growth of leukemia cells than either agent alone.

Quantitative Analysis of Synergy

The synergistic effect of combining an ENL inhibitor with a BET inhibitor has been quantified using cell viability assays. In a study involving the MOLM13 human MLL-AF9 positive AML cell line, the combination of compound 7 and JQ1 demonstrated a significant reduction in the half-maximal growth inhibition (GI50).

Cell LineDrug 1 (ENL Inhibitor)Drug 2 (BET Inhibitor)GI50 (Drug 1 alone)GI50 (Drug 1 with 200 nM Drug 2)Fold Reduction in GI50
MOLM13Compound 7JQ13.64 µM1.34 µM2.72

This data is derived from a published study and illustrates the enhanced potency of the ENL inhibitor in the presence of a BET inhibitor.

Mechanistic Rationale for Synergy

The observed synergy between ENL and BET inhibitors is rooted in their convergent roles in regulating the transcription of key oncogenes, such as MYC. Both ENL and BRD4 (a BET protein) are involved in the transcriptional elongation process. By inhibiting both targets simultaneously, the oncogenic signaling pathways that drive leukemia cell proliferation and survival are more effectively disrupted.

Synergy_Mechanism cluster_downstream_effects Downstream Effects ENL ENL Protein Transcription Oncogenic Gene Transcription (e.g., MYC) ENL->Transcription Promotes BET BET Proteins (e.g., BRD4) BET->Transcription Promotes ENL_Inhibitor ENL Inhibitor (e.g., Compound 7) ENL_Inhibitor->ENL Inhibits BET_Inhibitor BET Inhibitor (e.g., JQ1) BET_Inhibitor->BET Inhibits Proliferation Leukemia Cell Proliferation & Survival Transcription->Proliferation Drives

Potential for Broader Combinations

The principle of targeting co-dependent pathways suggests that ENL inhibitors may also exhibit synergy with other classes of anti-leukemia drugs. Preliminary research indicates potential synergistic interactions with DOT1L inhibitors, which also play a role in the MLL-rearranged leukemia transcriptional program.[2][3] Furthermore, given the central role of apoptosis evasion in AML, combinations with BCL-2 inhibitors like venetoclax warrant investigation.[4][5]

Experimental Protocols

The following provides a generalized methodology for assessing the synergistic effects of ENL inhibitors with other anti-leukemia drugs.

Cell Viability and Synergy Analysis

1. Cell Culture:

  • Human AML cell lines (e.g., MOLM13, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Drug Preparation:

  • ENL inhibitors (e.g., compound 7) and other anti-leukemia drugs (e.g., JQ1) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions of each drug are prepared in culture medium.

3. Cell Seeding and Treatment:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Cells are treated with a matrix of concentrations of the ENL inhibitor and the combination drug, both alone and in combination. A vehicle control (DMSO) is also included.

4. Viability Assay:

  • After a 72-hour incubation period, cell viability is assessed using a luminescent-based assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is read using a microplate reader.

5. Data Analysis:

  • The raw luminescence data is normalized to the vehicle-treated control to determine the percentage of cell growth inhibition.

  • The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) for each drug alone is calculated.

  • To quantify synergy, the Combination Index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.[6][7]

Experimental_Workflow start Start: AML Cell Culture drug_prep Drug Preparation (ENL-I & Combo Drug) start->drug_prep seeding Cell Seeding (96-well plates) drug_prep->seeding treatment Drug Treatment Matrix (Single & Combination) seeding->treatment incubation 72h Incubation treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (GI50, Chou-Talalay CI) viability_assay->data_analysis end End: Synergy Determination data_analysis->end

Conclusion

The synergistic combination of ENL inhibitors with other targeted therapies, particularly BET inhibitors, represents a promising strategy for the treatment of AML. The robust preclinical data underscores the importance of further investigation into these combinations. The methodologies outlined in this guide provide a framework for researchers to explore and validate novel synergistic drug interactions, ultimately paving the way for more effective and personalized AML therapies.

References

Benchmarking the potency and selectivity of new ENL inhibitors against published compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Eleventh Nineteen Leukemia (ENL) inhibitors against established compounds. It summarizes key performance data, details experimental protocols for potency and selectivity assessment, and visualizes the underlying biological pathways and experimental workflows.

The ENL protein, a YEATS domain-containing epigenetic reader, has emerged as a critical therapeutic target in acute myeloid leukemia (AML) and other cancers.[1][2] ENL recognizes acetylated histone tails and recruits transcription elongation machinery to drive the expression of oncogenes like MYC and HOX genes.[1][3][4] This central role in cancer pathogenesis has spurred the development of small molecule inhibitors aimed at disrupting its function. This guide benchmarks the potency and selectivity of recently developed ENL inhibitors against previously published compounds, providing a clear framework for evaluating their therapeutic potential.

Comparative Potency and Selectivity of ENL Inhibitors

The development of potent and selective ENL inhibitors is crucial for minimizing off-target effects and maximizing therapeutic efficacy. A significant challenge has been achieving selectivity over the closely related paralog AF9, which shares high structural similarity in the YEATS domain.[5] The following tables summarize the in vitro and cellular potency of key ENL inhibitors, as well as their selectivity over other YEATS domain-containing proteins.

CompoundTarget(s)IC50 (nM) - In VitroKd (nM)Assay TypeReference
New Inhibitors
TDI-11055ENL120-TR-FRET[2]
SR-0813ENL/AF925 (ENL), 311 (AF9)30HTRF, SPR[6][7]
Compound 11ENL51 (ENL), 984 (AF9)-AlphaScreen[5]
Compound 13ENL266-AlphaScreen[8]
SR-C-107 (R)ENL--NanoBRET (Cellular IC50: 590 nM)[9][10]
Published Compounds
SGC-iMLLTENL129-TR-FRET[10]
Compound 1ENL~4-fold selective for ENL over AF9-AlphaScreen[5]
Compound 7ENL-<100-[5]
CompoundCellular Potency (EC50/IC50)Cell Line(s)Assay TypeReference
New Inhibitors
SR-0813205 nM (ENL), 76 nM (AF9)MV4;11CETSA[6][7]
Compound 135.11 µMHEK293TNanoBRET[8]
SR-C-107 (R)0.59 µMHEK293TNanoBRET[9][10]
Published Compounds
Compound 11.42 µMHEK293TNanoBRET[8]
Compound 121.13 µMHEK293TNanoBRET[8]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of ENL inhibitors, it is essential to visualize the signaling pathway in which ENL operates. Furthermore, a standardized experimental workflow is necessary for the consistent and reliable benchmarking of new chemical entities.

ENL_Signaling_Pathway cluster_nucleus Nucleus Histone Histone H3 Ac_Histone Acetylated Histone H3 (H3K9ac, H3K27ac) Histone->Ac_Histone HATs ENL ENL (YEATS Domain) Ac_Histone->ENL Recognition SEC Super Elongation Complex (SEC) ENL->SEC Recruitment PolII RNA Polymerase II SEC->PolII Activation Oncogenes Oncogenes (e.g., MYC, HOXA9) PolII->Oncogenes Transcription Elongation Inhibitor ENL Inhibitor Inhibitor->ENL Inhibition

Caption: ENL recognizes acetylated histones, recruiting the SEC to promote oncogene transcription.

Experimental_Workflow cluster_workflow Benchmarking Workflow for ENL Inhibitors cluster_assays Key Assays A Primary Screening (e.g., High-Throughput Screen) B Biochemical Potency (IC50 Determination) A->B Hit Confirmation C Biophysical Binding (Kd Determination) B->C Orthogonal Validation D Selectivity Profiling (vs. other YEATS domains) B->D Selectivity Assessment AlphaScreen AlphaScreen B->AlphaScreen TR_FRET TR-FRET B->TR_FRET SPR Surface Plasmon Resonance C->SPR E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Cellular Potency F Cellular Efficacy (Anti-proliferation Assays) E->F Functional Outcome CETSA CETSA E->CETSA NanoBRET NanoBRET E->NanoBRET G Downstream Effects (Gene Expression Analysis) F->G Mechanism of Action H In Vivo Efficacy (Xenograft Models) G->H Preclinical Validation RNA_seq RNA-seq G->RNA_seq

Caption: A stepwise workflow for characterizing novel ENL inhibitors from initial screening to in vivo studies.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and comparison of findings. Below are summaries of key experimental protocols used in the characterization of ENL inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the inhibition of the interaction between the ENL YEATS domain and an acetylated histone peptide.

  • Principle: Donor and acceptor beads are brought into proximity through the binding of a biotinylated histone peptide to streptavidin-coated donor beads and a His-tagged ENL protein to Ni-NTA-coated acceptor beads. Upon laser excitation, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission. Small molecule inhibitors that disrupt the ENL-histone interaction prevent this energy transfer, leading to a decrease in the AlphaScreen signal.

  • Typical Protocol:

    • Reactions are typically performed in a 384-well plate.

    • His-tagged ENL protein is incubated with varying concentrations of the test inhibitor.

    • A biotinylated acetylated histone H3 peptide is added to the mixture.

    • Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads are added.

    • The plate is incubated in the dark to allow for binding to reach equilibrium.

    • The signal is read on an AlphaScreen-compatible plate reader.

    • IC50 values are calculated from the dose-response curves.[5]

NanoBRET™ (Bioluminescence Resonance Energy Transfer)

This assay quantifies inhibitor binding to ENL within living cells, providing a measure of cellular permeability and target engagement.

  • Principle: The ENL protein is fused to a NanoLuc® luciferase (the energy donor), and a fluorescent tracer that binds to the ENL active site serves as the energy acceptor. When the tracer is bound to the NLuc-ENL fusion protein, BRET occurs upon addition of the luciferase substrate. Unlabeled inhibitors compete with the tracer for binding to ENL, resulting in a decrease in the BRET signal.

  • Typical Protocol:

    • HEK293T cells are transfected with a vector expressing the NLuc-ENL fusion protein.

    • Cells are plated in a 96-well or 384-well plate.

    • Cells are treated with varying concentrations of the test inhibitor along with a fixed concentration of the fluorescent tracer.

    • The NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring donor and acceptor emission wavelengths.

    • The BRET ratio is calculated, and IC50 values are determined from the dose-response curves.[8][9]

CETSA® (Cellular Thermal Shift Assay)

CETSA measures the thermal stabilization of a target protein upon ligand binding in cells, confirming direct target engagement.

  • Principle: The binding of a small molecule inhibitor to its target protein generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated to various temperatures. At a given temperature, the unbound protein will denature and precipitate, while the inhibitor-bound protein remains soluble. The amount of soluble protein at each temperature is then quantified.

  • Typical Protocol:

    • Cells (e.g., MV4;11) are treated with the inhibitor or a vehicle control.

    • The cell suspension is divided into aliquots and heated at a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the precipitated protein by centrifugation.

    • The amount of soluble ENL protein in the supernatant is quantified by Western blotting or other protein detection methods.

    • A melting curve is generated, and a shift in the melting temperature indicates target engagement.[6][9]

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This assay is another proximity-based method to measure the interaction between the ENL YEATS domain and a histone peptide.

  • Principle: Similar to AlphaScreen, TR-FRET relies on the close proximity of a donor and an acceptor fluorophore. Typically, a terbium- or europium-labeled antibody (donor) binds to a tagged ENL protein, and a fluorescently labeled histone peptide (acceptor) binds to ENL. When the donor is excited, it transfers energy to the acceptor if they are in close proximity, resulting in a FRET signal. Inhibitors that disrupt the interaction reduce the FRET signal.

  • Typical Protocol:

    • Reactions are set up in a low-volume microplate.

    • Tagged ENL protein is incubated with the inhibitor.

    • A fluorescently labeled histone peptide and a lanthanide-labeled antibody against the ENL tag are added.

    • After an incubation period, the plate is read on a TR-FRET-compatible plate reader, which measures the emission from both the donor and acceptor after a time delay to reduce background fluorescence.

    • IC50 values are calculated from the resulting dose-response curves.[2][11]

References

A Comparative Analysis of Gene Expression Changes Induced by ENL Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic consequences of targeting the ENL YEATS domain with next-generation inhibitors, providing researchers with a comparative guide to their effects on oncogenic gene expression programs.

In the landscape of epigenetic therapies for acute myeloid leukemia (AML), the bromodomain and extra-terminal domain (BET) family of proteins has been a major focus. However, emerging resistance to BET inhibitors has spurred the exploration of alternative targets. One such promising target is the Eleven-Nineteen Leukemia (ENL) protein, a reader of histone acetylation that plays a critical role in transcriptional elongation and the maintenance of oncogenic gene expression. This guide provides a comparative analysis of gene expression changes following treatment with different ENL inhibitors, with a focus on providing researchers, scientists, and drug development professionals with the supporting experimental data to inform their work.

Introduction to ENL and Its Role in Leukemia

ENL is a component of the super elongation complex (SEC), which is crucial for the processive transcription of a host of genes, including key proto-oncogenes frequently dysregulated in AML, such as MYC and HOX genes. The YEATS domain of ENL recognizes acetylated histone tails, tethering the SEC to chromatin and facilitating transcriptional elongation by RNA Polymerase II. In AML, particularly in cases with MLL rearrangements, ENL activity is hijacked to drive a leukemogenic gene expression program. Consequently, inhibiting the ENL YEATS domain has emerged as a compelling therapeutic strategy. This guide focuses on the comparative effects of small molecule inhibitors targeting this domain.

Comparative Gene Expression Analysis

While a direct head-to-head clinical trial comparing different ENL inhibitors is not yet available, preclinical studies have shed light on their impact on the transcriptome of AML cells. Here, we summarize and compare the effects of two prominent ENL inhibitors, SR-0813 and TDI-11055, on gene expression. It is important to note that the data presented is compiled from separate studies and experimental conditions may vary.

Treatment of AML cell lines with either SR-0813 or TDI-11055 leads to a significant downregulation of a common set of oncogenes critical for leukemia maintenance. Notably, both inhibitors have been shown to suppress the expression of key transcription factors such as MYC and members of the HOXA gene cluster.[1][2]

The following tables summarize the observed changes in key oncogenes following treatment with each inhibitor.

Table 1: Effect of SR-0813 on Key Oncogene Expression in MV4;11 AML Cells
GeneFold Change (SR-0813 vs. DMSO)Treatment ConditionsReference
MYCDownregulated1 µM, 4 hours[3]
HOXA9Downregulated1 µM, 72 hours[4]
MEIS1Downregulated1 µM, 72 hours[3]
MYBDownregulatedNot specified[1]
Table 2: Effect of TDI-11055 on Key Oncogene Expression in MV4;11 and OCI-AML3 AML Cells
GeneFold Change (TDI-11055 vs. DMSO)Cell LineTreatment ConditionsReference
MYCDownregulatedMV4;115 µM, 24 hours[5]
HOXA9DownregulatedMV4;111 µM, 72 hours[6]
HOXA10DownregulatedNot specifiedNot specified[4]
MYBDownregulatedNot specifiedNot specified[4]

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed experimental protocols for the key experiments are provided below.

RNA Sequencing (RNA-seq)

Objective: To quantitatively analyze genome-wide gene expression changes following ENL inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: AML cell lines (e.g., MV4;11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum). Cells are treated with the ENL inhibitor (e.g., SR-0813, TDI-11055) at the desired concentration and for the specified duration. A vehicle control (e.g., DMSO) is run in parallel.

  • RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: An RNA-seq library is prepared from the extracted RNA. This typically involves poly(A) selection for mRNA enrichment, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are processed through a bioinformatics pipeline. This includes quality control, trimming of adapter sequences, alignment to a reference genome (e.g., hg38), and quantification of gene expression levels (e.g., as transcripts per million - TPM). Differential gene expression analysis is then performed to identify genes that are significantly up- or downregulated upon inhibitor treatment compared to the control.[7][8]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic binding sites of ENL and assess changes in histone modifications upon inhibitor treatment.

Protocol:

  • Cell Culture and Treatment: Similar to the RNA-seq protocol, AML cells are cultured and treated with the ENL inhibitor or vehicle control.

  • Cross-linking: Cells are cross-linked with formaldehyde to fix protein-DNA interactions. The reaction is then quenched with glycine.

  • Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of a desired size range (typically 200-500 bp) using sonication or enzymatic digestion.[9][10]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., ENL) or a specific histone modification (e.g., H3K27ac). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.

  • Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA, similar to the RNA-seq protocol, and sequenced on a high-throughput platform.[11][12]

  • Data Analysis: The sequencing reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are enriched for the protein or histone mark of interest. Differential binding analysis can be performed to compare the occupancy between treated and control samples.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

ENL_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 ENL-Mediated Transcription cluster_2 Inhibitor Action Histone Acetylation Histone Acetylation ENL ENL Histone Acetylation->ENL recruits SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Polymerase II SEC->PolII activates Oncogene Transcription Oncogene Transcription PolII->Oncogene Transcription drives ENL Inhibitor ENL Inhibitor ENL Inhibitor->ENL inhibits binding to acetylated histones

Caption: ENL signaling pathway and inhibitor action.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Sequencing & Analysis AML Cells AML Cells ENL Inhibitor Treatment ENL Inhibitor Treatment AML Cells->ENL Inhibitor Treatment Vehicle Control Vehicle Control AML Cells->Vehicle Control RNA Extraction RNA Extraction ENL Inhibitor Treatment->RNA Extraction Chromatin Preparation Chromatin Preparation ENL Inhibitor Treatment->Chromatin Preparation Vehicle Control->RNA Extraction Vehicle Control->Chromatin Preparation RNA-seq RNA-seq RNA Extraction->RNA-seq ChIP-seq ChIP-seq Chromatin Preparation->ChIP-seq Gene Expression Analysis Gene Expression Analysis RNA-seq->Gene Expression Analysis Genomic Binding Analysis Genomic Binding Analysis ChIP-seq->Genomic Binding Analysis

Caption: Experimental workflow for gene expression analysis.

References

A Comparative Guide to Orally Bioavailable ENL Inhibitors for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of three orally bioavailable ENL (Eleven-Nineteen Leukemia) inhibitors: TDI-11055, SR-C-107(R), and Inhibitor 13. The information is compiled from publicly available preclinical data to assist researchers in selecting appropriate tool compounds for studying ENL's role in acute myeloid leukemia (AML) and for further drug development.

In Vivo Efficacy Comparison

The following table summarizes the in vivo efficacy and pharmacokinetic properties of the three ENL inhibitors in AML xenograft models. It is important to note that the data are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.

ParameterTDI-11055SR-C-107(R)Inhibitor 13
Animal Model NSG miceNSG miceNSG mice
AML Model MV4;11 & MOLM-13 cell line xenografts, Patient-Derived Xenografts (PDX)[1][2]MOLM-13-Luc cell line xenograft[3]MOLM-13-Luc cell line xenograft[3]
Dosing Regimen 100 mg/kg, oral gavage, twice daily[2]200 mg/kg, oral gavage, daily[3]200 mg/kg, oral gavage, daily[3]
Tumor Growth Inhibition Significant inhibition of tumor growth in MV4;11 xenografts over 8 days of treatment[2]Data not explicitly quantifiedData not explicitly quantified
Survival Benefit Prolonged survival in both MLL-rearranged and NPM1-mutated leukemia models[1]Significantly improved survival[3]Significantly improved survival[3]
Oral Bioavailability (Mouse) >100%[1]Not explicitly reported60.9%[4][5]
Mean Residence Time (Mouse) ~5 hours (at 100 mg/kg)[1]Not explicitly reported2.6 hours (at 20 mg/kg)[4][5]

Experimental Protocols

TDI-11055 In Vivo Efficacy Study
  • Animal Model: Immunodeficient NSG (NOD-scid IL2Rγnull) mice were used[6].

  • Cell Lines: Human AML cell lines MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9) were utilized for xenograft establishment[2].

  • Xenograft Establishment: For the MV4;11 subcutaneous xenograft model, cells were injected into the flank of the mice[2]. For systemic xenograft models, cells were likely administered intravenously, a common procedure for AML models[6].

  • Treatment: Once tumors were established or leukemia was systemic, mice were treated with TDI-11055 administered via oral gavage at a dose of 100 mg/kg twice daily[2]. A vehicle control group was used for comparison.

  • Endpoints: Tumor growth was monitored by caliper measurements for subcutaneous models. For systemic models, disease progression was monitored, and overall survival was a key endpoint[1][7]. At the end of the treatment, tumors were harvested for gene expression analysis of ENL target genes like HOXA9 and MYC[2].

SR-C-107(R) and Inhibitor 13 In Vivo Efficacy Study
  • Animal Model: Immunodeficient NSG mice were used[3].

  • Cell Line: MOLM-13 cells stably expressing luciferase (MOLM-13-Luc) were used to enable bioluminescent imaging of tumor burden[3].

  • Xenograft Establishment: 1 x 106 MOLM-13-Luc cells were injected intravenously into NSG mice to establish a systemic AML model[3].

  • Treatment: Six days after cell injection, mice were randomized into treatment groups and administered either SR-C-107(R) or Inhibitor 13 at a dose of 200 mg/kg daily via oral gavage. The vehicle consisted of 47.5% water, 5% DMSO, 45% PEG400, and 2.5% Tween 80[3].

  • Endpoints: Tumor burden was monitored using bioluminescent imaging. The primary endpoint was overall survival. Body weight was monitored to assess toxicity[3].

Visualizations

ENL Signaling Pathway in AML

ENL_Signaling_Pathway cluster_downstream Downstream Effects Histone_H3 Histone H3 H3K9ac_H3K27ac H3K9ac/H3K27ac Histone_H3->H3K9ac_H3K27ac ENL ENL (YEATS Domain) H3K9ac_H3K27ac->ENL Recognition SEC Super Elongation Complex (SEC) (AFF4, P-TEFb, etc.) ENL->SEC Recruitment DOT1L DOT1L ENL->DOT1L Recruitment RNA_Pol_II RNA Polymerase II SEC->RNA_Pol_II Activation DOT1L->Histone_H3 H3K79 Methylation Oncogenes Oncogenes (e.g., MYC, HOXA9) RNA_Pol_II->Oncogenes Transcription_Elongation Transcription Elongation Leukemogenesis Leukemogenesis Inhibitor ENL Inhibitor (TDI-11055, SR-C-107(R), etc.) Inhibitor->ENL Inhibition

Caption: ENL recognizes acetylated histones, recruiting SEC and DOT1L to promote oncogene transcription.

Experimental Workflow for In Vivo Efficacy Testing

Experimental_Workflow start Start cell_culture Culture AML Cells (e.g., MOLM-13) start->cell_culture injection Intravenous Injection into NSG Mice cell_culture->injection engraftment Allow Leukemia Engraftment (e.g., 6 days) injection->engraftment randomization Randomize Mice into Treatment Groups engraftment->randomization treatment Daily Oral Gavage: - Vehicle Control - ENL Inhibitor randomization->treatment monitoring Monitor: - Tumor Burden (Bioluminescence) - Body Weight treatment->monitoring monitoring->treatment Repeat Daily endpoint Endpoint: Overall Survival Analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for testing ENL inhibitor efficacy in a systemic AML xenograft model.

References

Assessing the therapeutic window of Eleven-Nineteen-Leukemia Protein IN-1 compared to other epigenetic drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic therapies, understanding the therapeutic window of novel agents is paramount for their successful clinical translation. This guide provides a comparative assessment of the therapeutic window of Eleven-Nineteen-Leukemia (ENL) Protein IN-1, a promising epigenetic drug candidate, against established classes of epigenetic modulators, including BET bromodomain inhibitors, histone deacetylase (HDAC) inhibitors, and DNA methyltransferase (DNMT) inhibitors. This analysis is supported by available preclinical experimental data to aid researchers in making informed decisions for future drug development.

Executive Summary

Epigenetic drugs have shown significant promise in oncology, particularly in hematological malignancies. However, their clinical utility is often limited by a narrow therapeutic window, characterized by dose-limiting toxicities. ENL protein inhibitors, a newer class of epigenetic drugs, are emerging with preclinical data suggesting a potentially favorable therapeutic index. This guide synthesizes available quantitative data to facilitate a comparative understanding of these agents.

Data Presentation: Quantitative Comparison of Therapeutic Windows

The following tables summarize key pharmacodynamic and pharmacokinetic parameters for representative compounds from each drug class. It is important to note that the data are compiled from various studies and may not represent a direct head-to-head comparison.

Table 1: In Vitro Efficacy of Epigenetic Inhibitors in Leukemia Cell Lines

Drug ClassCompoundCell LineIC50 / EC50 / CC50Reference
ENL Inhibitor TDI-11055MV4;11 (MLL-r AML)IC50: ~1 µM[1]
MOLM-13 (MLL-r AML)IC50: ~1 µM[1]
OCI-AML3 (NPM1-mut AML)IC50: ~1 µM[1]
SR-0813MV4;11 (MLL-AF4 AML)IC50: 25 nM[2][3]
MOLM-13 (MLL-AF9 AML)IC50: 25 nM[2][3]
OCI/AML-2 (MLL-AF6 AML)IC50: 25 nM[2][3]
SR-C-107 (R)MOLM-13CC50: 1.25 ± 0.18 μM[4]
MV4-11CC50: 0.81 ± 0.15 μM[4]
BET Inhibitor OTX015 (Birabresib)Various Leukemia/LymphomaIC50: 92 - 112 nM[5][6]
H3122 (NSCLC)GI50: 0.08 µM[7]
HDAC Inhibitor Vorinostat (SAHA)Various Cancer Cell LinesIC50: ~10 nM (enzymatic)[8]
Various Cancer Cell LinesIC50: 0.146 - 2.7 µM (proliferation)[8]
DNMT Inhibitor Azacitidine--[9]
Decitabine-30x more potent than Azacitidine[9]

Table 2: In Vivo Toxicity and Efficacy of Epigenetic Inhibitors in Murine Models

Drug ClassCompoundAnimal ModelDoseObserved EffectsReference
ENL Inhibitor TDI-11055Patient-derived xenograft (AML)100 mg/kg (oral)Efficacious with no overt toxicity; transient and well-tolerated impact on normal hematopoiesis.[10][11]
BET Inhibitor OTX015 (Birabresib)Hematologic malignancies (Phase I)80 mg qdRecommended Phase 2 Dose; DLTs at >120 mg (diarrhea, asthenia) and >80 mg (thrombocytopenia).[12]
HDAC Inhibitor Vorinostat (SAHA)Human tumor xenografts-Sensitizes tumor cells to ionizing radiation.[13]
Clinical (CTCL)400 mg once dailyApproved dosage with a 31% response rate and few life-threatening adverse effects.[14]
DNMT Inhibitor AzacitidineClinical (MDS)75 mg/m² (subcutaneous)Well-tolerated with a short half-life. Severe side effects include thrombocytopenia and febrile neutropenia.[9]
5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd)Mouse tumor models-As effective as decitabine in depleting DNMT1 with markedly low toxicity, suggesting a larger therapeutic index.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic windows. Below are generalized protocols for key experiments cited in the evaluation of these epigenetic drugs.

In Vitro Efficacy Assays

1. MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to undergo unlimited division to form a colony, providing a measure of cytotoxicity.

  • Principle: The assay determines the fraction of cells that retain their reproductive integrity after treatment with a cytotoxic agent.

  • Protocol:

    • Treat a known number of cells with the test compound for a specific duration.

    • Plate the treated cells in a petri dish or 6-well plate at a low density to allow for individual colony formation.

    • Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, until visible colonies are formed.

    • Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

    • Calculate the surviving fraction by normalizing the plating efficiency of treated cells to that of untreated control cells.

In Vivo Toxicity and Efficacy Studies

1. Maximum Tolerated Dose (MTD) Study in Mice

This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity.

  • Principle: To establish a safe dose range for subsequent efficacy studies.

  • Protocol:

    • Use a cohort of healthy, age-matched mice (e.g., BALB/c or C57BL/6).

    • Administer the drug at escalating doses to different groups of mice.

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

    • The MTD is typically defined as the highest dose that does not result in mortality, significant body weight loss (e.g., >15-20%), or other severe clinical signs.

2. Leukemia Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a drug in a living organism.

  • Principle: Human leukemia cells are implanted into immunodeficient mice, and the effect of the drug on tumor growth is assessed.

  • Protocol:

    • Inject human leukemia cells (either cell lines or patient-derived cells) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Allow the leukemia to engraft and establish in the mice.

    • Once the tumor burden is detectable, randomize the mice into treatment and control groups.

    • Administer the test compound at a predetermined dose and schedule.

    • Monitor tumor growth by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemia cells in the peripheral blood or bone marrow.

    • Monitor the overall health of the mice, including body weight and clinical signs.

    • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, biomarker analysis).

Mandatory Visualization

ENL Signaling Pathway

ENL_Signaling_Pathway H3K9ac Histone H3 (acetylated K9/K27) ENL ENL (YEATS Domain) H3K9ac->ENL recognizes SEC Super Elongation Complex (SEC) (P-TEFb, AFF4, etc.) ENL->SEC recruits DOT1L DOT1L Complex ENL->DOT1L recruits RNAPII RNA Polymerase II SEC->RNAPII activates (phosphorylation) Oncogenes Oncogenes (e.g., MYC, HOXA9) RNAPII->Oncogenes transcribes Leukemogenesis Leukemogenesis Oncogenes->Leukemogenesis promotes ENL_IN1 ENL Protein IN-1 ENL_IN1->ENL inhibits

Caption: The ENL protein recognizes acetylated histones, recruiting transcriptional machinery to drive oncogene expression and leukemogenesis. ENL Protein IN-1 inhibits this interaction.

Experimental Workflow for Therapeutic Window Assessment

Therapeutic_Window_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Analysis Therapeutic Window Calculation CellLines Cancer Cell Lines & Normal Cells MTT MTT Assay (Cell Viability) CellLines->MTT Clonogenic Clonogenic Assay (Cytotoxicity) CellLines->Clonogenic IC50 Determine IC50/EC50 MTT->IC50 Clonogenic->IC50 Efficacy_Study Efficacy Study IC50->Efficacy_Study Inform Dosing Mice Healthy Mice MTD_Study Maximum Tolerated Dose (MTD) Study Mice->MTD_Study Xenograft Leukemia Xenograft Mice Xenograft->Efficacy_Study MTD_Value Determine MTD MTD_Study->MTD_Value Efficacy_Value Determine ED50 Efficacy_Study->Efficacy_Value TherapeuticIndex Therapeutic Index (TI) TI = MTD / ED50 MTD_Value->TherapeuticIndex Efficacy_Value->TherapeuticIndex

Caption: A generalized workflow for determining the therapeutic window of an anti-cancer agent, from in vitro efficacy to in vivo toxicity and efficacy studies.

Logical Comparison of Therapeutic Windows

Therapeutic_Window_Comparison TherapeuticWindow Therapeutic Window ENLi ENL Inhibitors (e.g., ENL Protein IN-1) BETi BET Inhibitors HDACi HDAC Inhibitors DNMTi DNMT Inhibitors TW_ENLi Potentially Wider (Preclinical data suggests good tolerability) ENLi->TW_ENLi TW_BETi Narrow to Moderate (Dose-limiting toxicities, e.g., thrombocytopenia) BETi->TW_BETi TW_HDACi Narrow (Off-target effects) HDACi->TW_HDACi TW_DNMTi Variable (Dose optimization is critical to avoid cytotoxicity) DNMTi->TW_DNMTi

Caption: A logical comparison of the therapeutic windows of ENL inhibitors and other major classes of epigenetic drugs based on available data.

References

Safety Operating Guide

Navigating the Safe Disposal of Eleven-Nineteen-Leukemia Protein IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Eleven-Nineteen-Leukemia Protein IN-1 (ENL IN-1) is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for ENL IN-1 is not publicly available, this guide provides a framework for its safe disposal based on established protocols for similar research-grade protein inhibitors.

Eleven-Nineteen-Leukemia (ENL) protein is a key factor in the development of certain types of leukemia.[1][2][3] Inhibitors of ENL, such as IN-1, are therefore valuable tools in cancer research.[2][4] As with any potent bioactive compound, meticulous disposal procedures are necessary to mitigate potential environmental and health risks.

Core Principles for Disposal

The disposal of ENL IN-1 should adhere to the universal principles of laboratory waste management, which prioritize containment, decontamination, and appropriate disposal streams. All waste materials contaminated with ENL IN-1 should be treated as hazardous chemical waste.

Personal Protective Equipment (PPE)

Before handling ENL IN-1 or its waste, personnel should be equipped with the appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant materialTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Respiratory Protection Required when vapors or aerosols are generatedTo prevent inhalation.
Step-by-Step Disposal Protocol
  • Segregation of Waste: All materials that have come into contact with ENL IN-1 must be segregated from general laboratory waste. This includes:

    • Unused or expired ENL IN-1 solutions.

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).

    • Contaminated glassware.

  • Decontamination of Glassware and Surfaces:

    • Reusable glassware should be soaked in a suitable decontamination solution (e.g., a freshly prepared 10% bleach solution followed by a thorough rinse with water, or a commercial lab detergent known to denature proteins) before routine washing.

    • Work surfaces should be wiped down with a 70% ethanol solution or a similar disinfectant.

  • Packaging of Solid Waste:

    • All contaminated solid waste should be placed in a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the name of the chemical (this compound), and the date.

  • Disposal of Liquid Waste:

    • Liquid waste containing ENL IN-1 should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not pour liquid waste containing ENL IN-1 down the drain.

  • Final Disposal:

    • All hazardous waste containers should be disposed of through the institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

Spill Response StepAction
1. Evacuate If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
2. Notify Inform the laboratory supervisor and relevant safety personnel.
3. Secure the Area Restrict access to the spill area.
4. Don PPE Wear appropriate PPE, including respiratory protection if necessary.
5. Contain the Spill Use absorbent pads or other appropriate materials to contain the spill.
6. Clean and Decontaminate Carefully clean the spill area with a suitable decontaminant. Collect all cleanup materials as hazardous waste.
7. Ventilate Ensure the area is well-ventilated.

Visual Guidance: Disposal and Spill Workflows

To further clarify the procedural steps, the following diagrams illustrate the decision-making process for waste disposal and the workflow for managing a spill of this compound.

cluster_0 Waste Generation cluster_1 Liquid Waste Stream cluster_2 Solid Waste Stream cluster_3 Final Disposal start ENL IN-1 Waste Generated is_liquid Is the waste liquid? start->is_liquid collect_liquid Collect in a labeled, sealed hazardous liquid waste container is_liquid->collect_liquid Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No final_disposal Dispose through Institutional Hazardous Waste Program collect_liquid->final_disposal collect_solid Place in a labeled, leak-proof hazardous solid waste container is_sharp->collect_solid No collect_sharps Place in a designated sharps container is_sharp->collect_sharps Yes collect_solid->final_disposal collect_sharps->final_disposal

Caption: Decision tree for the proper disposal of ENL IN-1 waste.

start Spill of ENL IN-1 Occurs evacuate Evacuate and Secure Area start->evacuate notify Notify Supervisor and Safety Office evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill with Absorbent Material ppe->contain clean Clean and Decontaminate Area contain->clean dispose Collect Cleanup Materials as Hazardous Waste clean->dispose end Spill Managed dispose->end

Caption: Workflow for managing a spill of ENL IN-1.

References

Personal protective equipment for handling Eleven-Nineteen-Leukemia Protein IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Eleven-Nineteen-Leukemia Protein IN-1

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on established best practices for handling potent, powdered small molecule inhibitors in a research laboratory setting. All personnel must conduct a thorough risk assessment before beginning any work.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Assessment

This compound is a potent inhibitor of the ENL YEATS domain.[1][2] The ENL protein is a histone acetylation reader involved in transcriptional regulation and is implicated in the pathogenesis of acute myeloid leukemia (AML), particularly in cases with MLL gene rearrangements.[2][3][4] As a potent biological modulator, this compound should be handled with caution, assuming it may have toxicological properties. The primary hazards are associated with the handling of the powdered form, which poses an inhalation risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The open handling of the powdered compound is strongly discouraged.[5]

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] A full-face shield should be worn over safety glasses when handling the powder or when there is a significant splash risk.Protects against accidental splashes of solutions and airborne particles of the powdered compound.
Hand Protection Double gloving with disposable, powder-free nitrile gloves is required.[6] Check the glove manufacturer's chemical resistance guide for compatibility with the solvent used for reconstitution. Gloves should be changed immediately upon known or suspected contact with the compound.Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is breached.
Body Protection A buttoned, long-sleeved laboratory coat is mandatory.[6][7] Consider a disposable gown over the lab coat when handling larger quantities of the powder.Protects skin and personal clothing from contamination.
Respiratory Protection When handling the powdered form outside of a containment system (e.g., glove box), a NIOSH-approved respirator (e.g., N95 or higher) is essential to prevent inhalation.[7]The powdered form can easily become airborne, posing a significant inhalation hazard.
Operational Plan: Safe Handling Procedures

Engineering controls are the primary means of exposure reduction and must be used in conjunction with appropriate PPE.

Engineering Controls:

  • Primary Containment: Whenever possible, handle the powdered form of this compound in a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to minimize the risk of inhalation.[8]

  • Facility Ventilation: Work areas should have single-pass air handling systems with negative pressure relative to adjacent corridors to prevent the spread of airborne contaminants.[5][8]

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.

    • Pre-label all vials and tubes before beginning work.

  • Weighing the Powdered Compound:

    • Perform this task within a ventilated enclosure or chemical fume hood to contain any airborne powder.

    • Use anti-static weigh paper or a tared vial to prevent dispersal of the powder.

    • Handle the container and spatula with care to avoid generating dust.

    • Close the primary container immediately after weighing.

  • Reconstitution (Creating a Stock Solution):

    • Add the solvent to the vial containing the weighed powder slowly and carefully to avoid splashing.

    • Cap the vial securely before agitating (vortexing or sonicating) to fully dissolve the compound.

    • Visually inspect to ensure complete dissolution before proceeding.

  • Handling Solutions:

    • All work with solutions of the inhibitor should be performed in a chemical fume hood.

    • Use positive displacement pipettes for accurate and safe transfer of solutions.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid materials (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.[9]
Liquid Waste Unused or waste solutions containing the inhibitor should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not dispose of down the sanitary sewer.
Sharps Waste Needles and syringes used for administering the compound in experimental models must be disposed of in a designated sharps container.

Follow all institutional and local regulations for hazardous waste disposal.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound and related compounds.

Compound/InhibitorTarget Cell LineAssay TypeIC50 / CC50 ValueReference
This compoundENL YEATS domainBiochemical AssayIC50: 14.5 nM[1]
This compoundMOLM-13 cellsCell ViabilityIC50: 39.6 µM[1]
This compoundMV4-11 cellsCell ViabilityIC50: 45.1 µM[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for safely preparing a stock solution from the powdered compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Ventilated balance enclosure or chemical fume hood

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Don all required PPE as specified in Section 2.

  • Perform all powder handling steps within a certified chemical fume hood or other ventilated enclosure.

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Carefully weigh the desired amount of this compound into the tared tube.

  • Record the exact mass of the compound.

  • Calculate the volume of solvent required to achieve a 10 mM concentration based on the molecular weight of the compound.

  • Using a calibrated pipette, add the calculated volume of solvent to the tube containing the powder.

  • Securely cap the tube and vortex until the solid is completely dissolved. Gentle heating or sonication may be required, depending on the compound's solubility characteristics.

  • Label the tube clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Visualization of the ENL Signaling Pathway

The Eleven-Nineteen Leukemia (ENL) protein is a key component of the Super Elongation Complex (SEC), which regulates transcriptional elongation. ENL uses its YEATS domain to recognize acetylated histone tails (specifically H3K9ac and H3K27ac), tethering the SEC to chromatin. This action promotes the release of paused RNA Polymerase II (Pol II), leading to the productive elongation of transcripts for key oncogenes like MYC and HOX genes, which are critical for leukemic cell proliferation.[2][10]

ENL_Signaling_Pathway cluster_nucleus Cell Nucleus ENL ENL Protein YEATS YEATS Domain ENL->YEATS contains SEC Super Elongation Complex (SEC) ENL->SEC Component of DOT1L DOT1L Complex ENL->DOT1L Interacts with AcHistone Acetylated Histone (H3K9ac, H3K27ac) YEATS->AcHistone Binds to PolII Paused RNA Pol II SEC->PolII Recruits to Chromatin ActivePolII Elongating RNA Pol II PolII->ActivePolII Phosphorylates & Releases Pause Oncogenes Oncogenes (e.g., MYC, HOX) ActivePolII->Oncogenes Transcribes Chromatin Chromatin AcHistone->Chromatin mRNA mRNA Transcript Oncogenes->mRNA Produces Leukemia Leukemic Cell Proliferation mRNA->Leukemia Promotes Inhibitor ENL-IN-1 Inhibitor->YEATS Blocks Binding

Caption: Role of ENL in Transcriptional Elongation and Leukemia.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.